molecular formula C7H8N2O3 B151438 (3-Amino-5-nitrophenyl)methanol CAS No. 90390-46-8

(3-Amino-5-nitrophenyl)methanol

Cat. No.: B151438
CAS No.: 90390-46-8
M. Wt: 168.15 g/mol
InChI Key: QOQKOVFSUNXURX-UHFFFAOYSA-N
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Description

(3-Amino-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQKOVFSUNXURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573857
Record name (3-Amino-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-46-8
Record name (3-Amino-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Amino-5-nitrophenyl)methanol. This compound is a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties

This compound, with the CAS number 90390-46-8, is a substituted aromatic compound.[1][2][3] Its structure features a benzene ring with an amino group, a nitro group, and a hydroxymethyl group at positions 3, 5, and 1, respectively. The presence of these functional groups makes it a versatile building block in organic synthesis.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms 3-(Hydroxymethyl)-5-nitroaniline, 3-Amino-5-nitrobenzenemethanol[1]
CAS Number 90390-46-8[1]
Molecular Formula C7H8N2O3[1]
Molecular Weight 168.15 g/mol [1]
Appearance Light yellow to green-yellow solid[1]
Boiling Point (Predicted) 425.9 ± 30.0 °C[1]
Density (Predicted) 1.432 ± 0.06 g/cm³[1]
pKa (Predicted) 13.71 ± 0.10[1]

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

SpectrumExpected Features
¹H NMR Signals corresponding to aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the amino protons. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons.
¹³C NMR Resonances for the aromatic carbons, with those attached to the nitro and amino groups showing characteristic shifts, as well as a signal for the methylene carbon of the hydroxymethyl group.
IR Spectroscopy Characteristic absorption bands for O-H stretching (alcohol and amine), N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong asymmetric and symmetric stretching bands for the nitro group (NO₂).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ), along with fragmentation patterns characteristic of benzyl alcohols and nitroanilines.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy involves the selective reduction of one nitro group of a corresponding dinitro precursor, such as 3,5-dinitrobenzyl alcohol. Various reagents are known to perform this selective reduction.

Generalized Synthesis of this compound

This protocol describes a generalized method for the synthesis of this compound via the selective reduction of 3,5-dinitrobenzyl alcohol.

Materials:

  • 3,5-Dinitrobenzyl alcohol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide ((NH₄)₂S) solution

  • Sulfur

  • Ethanol or Methanol

  • Water

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reducing Agent (e.g., Sodium Polysulfide): In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. To this solution, add elemental sulfur. The mixture is then heated gently with stirring until the sulfur dissolves to form a dark-colored sodium polysulfide solution.

  • Reduction Reaction: Dissolve 3,5-dinitrobenzyl alcohol in ethanol or methanol in a separate reaction vessel. Heat the solution to a gentle reflux.

  • Addition of Reducing Agent: Add the prepared sodium polysulfide solution dropwise to the refluxing solution of 3,5-dinitrobenzyl alcohol over a period of time. The reaction is exothermic and the color of the reaction mixture will change.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as dichloromethane or ethyl acetate.

  • Extraction and Drying: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated from the filtrate to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) and its melting point should be determined.

G Generalized Synthetic Workflow for this compound start 3,5-Dinitrobenzyl Alcohol reagent Selective Reducing Agent (e.g., Na2Sx in Ethanol/Water) start->reagent Reaction product This compound (Crude Product) reagent->product Yields purification Purification (Column Chromatography) product->purification Requires final_product Pure this compound purification->final_product Results in

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.

The structure of this compound provides multiple reactive sites for further chemical modifications. The amino group can be used as a key attachment point for various heterocyclic scaffolds, which are common in kinase inhibitors. The hydroxyl group can be modified or used to improve solubility and pharmacokinetic properties. The nitro group can be further reduced to an amino group, allowing for the introduction of additional diversity.

G Role of this compound in Kinase Inhibitor Synthesis start This compound (Building Block) reaction1 Coupling Reaction (e.g., Buchwald-Hartwig) start->reaction1 scaffold Heterocyclic Scaffold (e.g., Pyrimidine, Quinazoline) scaffold->reaction1 intermediate Advanced Intermediate reaction1->intermediate Forms modification Further Functionalization (Modification of -OH and -NO2) intermediate->modification Undergoes kinase_inhibitor Kinase Inhibitor (Final Product) modification->kinase_inhibitor Leads to

Caption: Role of this compound in kinase inhibitor synthesis.

Safety Information

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[1]

References

Technical Whitepaper: (3-Amino-5-nitrophenyl)methanol (CAS 90390-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-5-nitrophenyl)methanol, CAS number 90390-46-8, is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an amino, a nitro, and a hydroxymethyl group on a phenyl ring, offers multiple reaction sites for the construction of complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed, inferred experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and development. Due to the limited publicly available data specific to this compound, this paper also draws upon established knowledge of structurally related molecules to provide a thorough and practical resource for researchers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 90390-46-8[1]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Light yellow to green-yellow solid
Melting Point 90-93 °C[1]
Boiling Point (Predicted) 425.9 ± 30.0 °C at 760 mmHg[1]
Density (Predicted) 1.4 ± 0.1 g/cm³[1]
pKa (Predicted) 13.71 ± 0.10
LogP (Predicted) 1.7737
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Two-Step Reduction from 3,5-Dinitrobenzoic Acid

A logical and practical approach to synthesize this compound is a two-step process starting from the commercially available 3,5-dinitrobenzoic acid. The first step involves the selective reduction of one of the two nitro groups to an amino group. The second step is the reduction of the carboxylic acid to a primary alcohol.

G cluster_0 Step 1: Selective Nitro Group Reduction cluster_1 Step 2: Carboxylic Acid Reduction 3,5-Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid Reducing_Agent_1 Reducing Agent (e.g., Na₂S or (NH₄)₂S) 3,5-Dinitrobenzoic_Acid->Reducing_Agent_1 3-Amino-5-nitrobenzoic_Acid 3-Amino-5-nitrobenzoic Acid Reducing_Agent_1->3-Amino-5-nitrobenzoic_Acid Reducing_Agent_2 Reducing Agent (e.g., LiAlH₄ or BH₃·THF) 3-Amino-5-nitrobenzoic_Acid->Reducing_Agent_2 Final_Product This compound Reducing_Agent_2->Final_Product

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-5-nitrobenzoic Acid from 3,5-Dinitrobenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-dinitrobenzoic acid (1 equivalent) in an appropriate solvent such as aqueous ammonia or an alcohol/water mixture.

  • Reagent Addition: Prepare a solution of a selective reducing agent, such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ), in water. Add this solution dropwise to the stirred solution of 3,5-dinitrobenzoic acid at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the chosen reagent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure the selective reduction of one nitro group and to avoid over-reduction.

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the resulting solid, wash it with cold water, and dry it under vacuum to obtain crude 3-amino-5-nitrobenzoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-5-nitrobenzoic acid.

Step 2: Synthesis of this compound from 3-Amino-5-nitrobenzoic Acid

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Dissolve 3-amino-5-nitrobenzoic acid (1 equivalent) in dry THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the final product.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds due to its trifunctional nature. The amino, nitro, and hydroxymethyl groups provide orthogonal handles for a variety of chemical transformations, making it a versatile scaffold for generating libraries of compounds for drug discovery.

  • Scaffold for Kinase Inhibitors: The aminophenyl core is a common feature in many kinase inhibitors. The amino group can serve as an anchor point for building heterocyclic structures, such as pyrimidines or purines, that are known to interact with the ATP-binding site of kinases.

  • Precursor for Bioactive Molecules: The nitro group can be readily reduced to an amino group, providing a second site for derivatization or cyclization reactions. This allows for the synthesis of a diverse range of heterocyclic compounds with potential biological activities.

  • Linker Chemistry in PROTACs and ADCs: The hydroxymethyl group can be functionalized to serve as a connection point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

General Workflow for Biological Evaluation

Given the lack of specific biological data for this compound, a general workflow for its evaluation as a potential drug discovery starting point is proposed. This workflow outlines the logical progression from initial screening to more detailed biological characterization.

G Compound_Synthesis This compound Synthesis and Purification Library_Generation Library Generation via Functional Group Modification Compound_Synthesis->Library_Generation Primary_Screening High-Throughput Primary Screening (Target-based or Phenotypic) Library_Generation->Primary_Screening Hit_Identification Hit Identification and Validation Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Figure 2: General workflow for the evaluation of this compound in a drug discovery program.

Conclusion

This compound (CAS 90390-46-8) represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. While specific biological data and detailed experimental protocols are currently limited in the public domain, its chemical structure suggests significant potential as a versatile building block. This technical guide provides a solid foundation for researchers by summarizing its known properties, proposing a detailed and plausible synthetic route, and outlining its potential applications in medicinal chemistry. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of (3-Amino-5-nitrophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Amino-5-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive empirical data, this guide integrates theoretical predictions using Hansen Solubility Parameters (HSP) with a comparative analysis of structurally related molecules to offer valuable insights into its solubility profile. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to empower researchers to ascertain precise solubility data in their own laboratory settings.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For researchers and professionals in the fields of synthetic chemistry and drug development, a thorough understanding of a compound's solubility is paramount for several reasons:

  • Reaction Optimization: The rate and yield of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and lower yields.

  • Purification and Crystallization: Techniques such as recrystallization, a primary method for purifying solid organic compounds, are entirely reliant on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a major determinant of its bioavailability. A poorly soluble drug will exhibit low dissolution rates, leading to incomplete absorption in the gastrointestinal tract.

  • Analytical Characterization: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the sample to be dissolved in a suitable solvent.

This compound, with its combination of a polar amino group, a highly polar nitro group, and a hydrogen-bonding capable hydroxymethyl group attached to an aromatic ring, presents a unique and complex solubility profile. This guide aims to elucidate this profile through a combination of theoretical modeling and practical experimental guidance.

Theoretical Framework for Solubility Prediction

The age-old chemical aphorism "like dissolves like" provides a simple yet powerful qualitative guideline for predicting solubility.[1] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. A solute will dissolve best in a solvent that has a similar polarity and hydrogen-bonding capability.

The key intermolecular forces at play are:

  • Dispersion Forces (van der Waals forces): Present in all molecules, these are weak forces arising from temporary fluctuations in electron density.

  • Dipole-Dipole Forces: Occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

This compound can participate in all three types of intermolecular interactions. The aromatic ring contributes to dispersion forces, the nitro and amino groups create a significant dipole moment, and the amino and hydroxyl groups are capable of both donating and accepting hydrogen bonds.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP).[2][3] The HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned a set of three Hansen parameters (δD, δP, δH), which can be treated as coordinates in a three-dimensional "Hansen space".[2] The principle of "like dissolves like" is quantified by the distance (Ra) between two points in this space. The smaller the distance between the HSP of a solute and a solvent, the more likely the solute is to dissolve in that solvent.

The distance (Ra) is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods. By summing the contributions of the individual functional groups present in the molecule, we can arrive at an approximate set of HSP values.

Based on established group contribution methods, the estimated Hansen Solubility Parameters for This compound are:

  • δD ≈ 19.5 MPa½

  • δP ≈ 12.0 MPa½

  • δH ≈ 15.0 MPa½

Predicted Solubility Profile of this compound

Using the estimated HSP values for this compound, we can predict its relative solubility in a range of common organic solvents. The following table summarizes the HSP for various solvents and the calculated distance (Ra) to our target compound. A lower Ra value suggests a higher likelihood of solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Predicted Solubility)
This compound (Predicted) 19.5 12.0 15.0 -
N,N-Dimethylformamide (DMF)17.413.711.35.5 (High)
Dimethyl Sulfoxide (DMSO)18.416.410.26.9 (High)
N-Methyl-2-pyrrolidone (NMP)18.012.37.28.1 (High)
Tetrahydrofuran (THF)16.85.78.011.0 (Moderate)
Acetone15.510.47.09.9 (Moderate)
2-Propanol15.86.116.48.0 (Moderate)
Ethanol15.88.819.47.5 (Moderate to High)
Methanol14.712.322.39.9 (Moderate)
Dichloromethane17.07.37.111.4 (Low to Moderate)
Ethyl Acetate15.85.37.212.1 (Low)
Toluene18.01.42.017.8 (Very Low)
Hexane14.90.00.023.1 (Insoluble)

Interpretation of Predicted Solubility:

Based on the HSP calculations, this compound is predicted to be most soluble in polar aprotic solvents such as DMF, DMSO, and NMP . It is expected to have moderate solubility in polar protic solvents like ethanol and 2-propanol , as well as some polar ethers and ketones like THF and acetone . Its solubility is predicted to be low in less polar solvents such as dichloromethane and ethyl acetate , and very low to insoluble in nonpolar aromatic and aliphatic hydrocarbons like toluene and hexane .

This predicted profile is consistent with the solubility of structurally similar compounds. For instance, 3-nitroaniline exhibits good solubility in ethanol, acetone, and chloroform, while being sparingly soluble in water.[4][5] Benzyl alcohol is highly soluble in organic solvents like ethanol and acetone and moderately soluble in water.[6][7] The presence of the additional polar nitro and amino groups in our target compound compared to benzyl alcohol, and the hydroxyl group compared to 3-nitroaniline, suggests that it will favor more polar solvents.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for both qualitative and quantitative solubility testing.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a solid compound like this compound.

Caption: A workflow for the systematic determination of solubility.

Qualitative Solubility Testing

This rapid method provides a preliminary assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., those listed in the table above)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure: [8][9][10]

  • Place approximately 10-20 mg of this compound into a small, clean, and dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

  • Observe the mixture against a well-lit background.

  • Record the solubility based on the following criteria:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves.

  • Repeat this procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or small flasks with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringe filters (0.45 µm or smaller, compatible with the solvent)

  • Pre-weighed vials for collecting the filtrate

  • Analytical balance

  • Vacuum oven or desiccator

Procedure: [11][12]

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means that there should be undissolved solid present even after equilibration.

  • Place a small stir bar in the vial, cap it tightly, and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

  • Stir the suspension for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, stop the stirring and allow the undissolved solid to settle.

  • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

  • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume of the filtrate.

  • Evaporate the solvent from the filtrate. This can be done by gentle heating under a stream of nitrogen or by using a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate (L)

Safety Considerations

As with any chemical handling, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and organic solvents.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed information on hazards, handling, and disposal. While a specific MSDS for the title compound is not widely available, information on related compounds suggests it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13]

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters and drawing comparisons with structurally analogous molecules, a reliable, albeit theoretical, solubility profile has been established. This information, coupled with the detailed experimental protocols provided, will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and methodologies outlined herein are broadly applicable to the study of other novel compounds where empirical solubility data is not yet available, serving as a valuable resource for the scientific community.

References

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  • Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]

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  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084.
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  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Quora. (n.d.). How do you determine the solubility of a solid?. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • J. L. Z. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.
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  • ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds | Request PDF. Retrieved from [Link]

  • LabSolutions. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • V. F. P., & M. A. R. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Plants, 12(16), 3008.
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  • D. M. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15449–15456.
  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

  • East Tennessee State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

  • A. A. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. European Journal of Pharmaceutical Sciences, 173, 106166.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

Sources

Physical and chemical properties of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (3-Amino-5-nitrophenyl)methanol. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in the synthesis of novel therapeutic agents.

Core Physical and Chemical Properties

This compound, with the CAS number 90390-46-8, is a solid that typically appears as a light yellow to green-yellow substance.[1] It is a versatile chemical intermediate, primarily owing to the presence of amino, nitro, and hydroxyl functional groups on the phenyl ring.[2] These groups provide multiple reaction sites for the construction of more complex molecules, particularly in the realm of medicinal chemistry.[2] For optimal stability, it should be stored in a dark place under an inert atmosphere at room temperature.[1]

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 90390-46-8[1]
Appearance Light yellow to green yellow solid[1]
Boiling Point (Predicted) 425.9 ± 30.0 °C[1]
Density (Predicted) 1.432 ± 0.06 g/cm³[1]
pKa (Predicted) 13.71 ± 0.10[1]
Solubility Soluble in some organic solvents like ethanol and chloroform; slightly soluble in water.[2]

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by its three primary functional groups. The amino group can undergo various reactions, including acylation, alkylation, and diazotization, making it a key handle for introducing diverse substituents. The nitro group can be readily reduced to an amino group, providing another site for modification or for creating diamino derivatives. The primary alcohol (methanol) group can be oxidized to an aldehyde or carboxylic acid, or can participate in esterification and etherification reactions.

This trifunctional nature makes this compound a valuable building block in organic synthesis, particularly in the development of kinase inhibitors and other therapeutic agents.[2] Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminophenyl scaffold of this molecule can serve as a core structure for the attachment of other chemical moieties to create compounds that can specifically interact with the active sites of kinases.[2]

Experimental Protocols

Generalized Synthesis Workflow

A plausible synthetic route would start from 3-amino-5-nitrobenzoic acid. The carboxylic acid functionality can be reduced to a primary alcohol using a suitable reducing agent.

Generalized Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product 3-Amino-5-nitrobenzoic_acid 3-Amino-5-nitrobenzoic Acid Reduction Reduction 3-Amino-5-nitrobenzoic_acid->Reduction Reducing Agent (e.g., LiAlH4 or Borane) 3-Amino-5-nitrophenyl_methanol This compound Reduction->3-Amino-5-nitrophenyl_methanol

Caption: Generalized synthetic workflow for this compound.

Detailed Hypothetical Procedure:

  • Dissolution: Dissolve 3-amino-5-nitrobenzoic acid in an appropriate anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), to the reaction mixture at a controlled temperature, typically 0 °C.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of a mild acid or base to neutralize the mixture.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Safety and Handling

This compound is associated with several hazard statements, indicating that it is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, and breathing of dust, fumes, gas, mist, vapors, or spray should be avoided.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]

Logical Relationships in a Drug Discovery Context

The utility of this compound as a synthetic intermediate in drug discovery can be visualized as a logical workflow.

Drug Discovery Workflow Start This compound Step1 Functional Group Modification Start->Step1 Step2 Coupling with Heterocyclic Scaffolds Step1->Step2 Step3 Library of Novel Compounds Step2->Step3 Step4 Biological Screening (e.g., Kinase Assays) Step3->Step4 Step5 Lead Compound Identification Step4->Step5

Caption: Logical workflow for utilizing this compound in drug discovery.

References

A Technical Guide to the Potential Applications of (3-Amino-5-nitrophenyl)methanol as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical starting point for the development of novel therapeutics. The substituted aniline moiety, for instance, is a cornerstone of many successful drugs, prized for its synthetic tractability and ability to engage in crucial interactions with biological targets.[1][2] (3-Amino-5-nitrophenyl)methanol, a readily available chemical intermediate, presents itself as a scaffold of significant, yet largely untapped, potential.[3][4] Its trifunctional nature—possessing a primary aromatic amine, a nitro group, and a benzylic alcohol—offers three distinct points for chemical modification. This guide provides an in-depth, hypothesis-driven exploration of this molecule's potential in medicinal chemistry. We will analyze its inherent reactivity, propose synthetic strategies for diversification, and outline potential therapeutic applications based on established principles of drug design and the known pharmacology of analogous structures.

Physicochemical and Reactivity Analysis

The medicinal chemistry utility of this compound is rooted in the distinct chemical properties of its three functional groups, arranged in a meta-substitution pattern on the aromatic ring.

  • The Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronic character of the aromatic ring.[5] This has two major consequences. Firstly, it decreases the basicity of the aniline nitrogen, making it less prone to protonation under physiological conditions. Secondly, it activates the ring towards nucleophilic aromatic substitution, although this is less common than electrophilic substitution on electron-rich rings. From a pharmacodynamic perspective, the nitro group is a strong hydrogen bond acceptor and its presence is crucial for the activity of numerous antimicrobial and antiparasitic drugs, often acting as a bio-reductive activation handle.[5][6] However, the potential for in vivo reduction to reactive and potentially toxic hydroxylamines and nitrosoamines is a well-documented liability, often prompting medicinal chemists to seek bioisosteric replacements.[7][8]

  • The Amino Group: The primary aromatic amine is a versatile synthetic handle. It can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. These modifications can be used to modulate physicochemical properties such as lipophilicity and solubility, or to introduce pharmacophoric elements designed to interact with specific pockets in a target protein. The substituted aniline scaffold is a classic feature in many classes of drugs, including kinase inhibitors and antimicrobials.[1]

  • The Methanol Group: The primary benzylic alcohol provides another vector for chemical diversification. It can be oxidized to the corresponding aldehyde or carboxylic acid, opening up a new set of potential reactions. Alternatively, it can be converted into ethers or esters, or used as a point of attachment for larger fragments. This group can also participate in hydrogen bonding interactions as either a donor or an acceptor.

The meta-arrangement of these three groups provides a specific three-dimensional orientation for appended substituents, which can be exploited to match the geometry of a target's binding site.

Synthetic Tractability and Derivatization Strategies

The true potential of this compound lies in its synthetic accessibility. The differential reactivity of its functional groups allows for selective modification, enabling the creation of diverse chemical libraries.

Core Derivatization Workflow

A generalized workflow for the derivatization of this scaffold is presented below. The choice of reaction sequence would depend on the desired final product and the compatibility of the reagents with the other functional groups.

G cluster_amine Amine Modification cluster_alcohol Alcohol Modification cluster_nitro Nitro Group Modification start This compound amine_rx Acylation / Sulfonylation / Alkylation start->amine_rx RCOCl or RSO2Cl or R-X alcohol_rx Oxidation / Etherification / Esterification start->alcohol_rx PCC or NaH, R-X or RCOCl, base nitro_rx Reduction to Amine start->nitro_rx Fe/HCl or H2, Pd/C prod_amine Amine-Modified Library amine_rx->prod_amine prod_alcohol Alcohol-Modified Library alcohol_rx->prod_alcohol prod_nitro Diamino Scaffolds nitro_rx->prod_nitro prod_amine->alcohol_rx prod_alcohol->amine_rx

Caption: General derivatization strategies for this compound.

Experimental Protocol: N-Acylation of the Amino Group

This protocol describes a standard procedure for acylating the amino group, a common first step in building more complex molecules.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the acylating agent of choice (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) to the reaction mixture, typically at 0 °C to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting amide by column chromatography on silica gel or by recrystallization to yield the desired product.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the structural motifs present in this compound, we can hypothesize several promising avenues for its application in medicinal chemistry.

As a Scaffold for Kinase Inhibitors

The substituted aniline core is a well-established "privileged scaffold" in the design of protein kinase inhibitors.[1] Many FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, feature an anilinoquinazoline or anilinoquinoline core, where the aniline moiety forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site.

Derivatives of this compound could be designed to mimic this interaction. The amino group could be functionalized with a heterocyclic system (e.g., quinazoline, pyrimidine) to serve as the hinge-binding element. The rest of the molecule, including the derivatized methanol and the nitro group (or a bioisostere), would then project into the solvent-exposed region or a nearby hydrophobic pocket, allowing for the optimization of potency and selectivity.

Structural Feature Potential Role in Kinase Inhibition Analogous Drugs
Aniline Nitrogen Hinge-binding (as part of a larger heterocycle)Gefitinib, Erlotinib
Aromatic Ring Core scaffold for substituent orientationImatinib, Lapatinib
Methanol Group Vector for solvent-front interactions; can be modified to improve solubility or target specific pocketsN/A
Nitro Group Potential H-bond acceptor; often replaced by bioisosteres to mitigate toxicityN/A
As a Precursor for Antimicrobial and Antiparasitic Agents

Nitroaromatic compounds have a long history as effective antimicrobial and antiparasitic agents.[5][6][9] Drugs like metronidazole, nifurtimox, and nitrofurantoin rely on the in vivo reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species.[5][10]

This bio-reductive mechanism makes nitroaromatics particularly effective against anaerobic bacteria and certain protozoa. Derivatives of this compound could be explored as novel agents in this class. Modifications at the amino and methanol positions could be used to tune the compound's reduction potential, cellular uptake, and target specificity, potentially leading to new treatments for infectious diseases, including those caused by drug-resistant organisms.

Addressing the Nitro Group Liability: Bioisosteric Replacement

While essential for the activity of some drugs, the nitro group is often considered a structural alert due to concerns about mutagenicity and genotoxicity.[6][7] Modern medicinal chemistry often seeks to replace the nitro group with a bioisostere—a different functional group with similar steric and electronic properties but a better safety profile.[7]

Common bioisosteres for the nitro group include:

  • Trifluoromethyl (CF₃): A strong electron-withdrawing group with similar size.[11][12]

  • Cyano (CN): A linear hydrogen bond acceptor.

  • Sulfonamide (SO₂NH₂) or N-substituted Sulfonamides (SO₂NHR): Tetrahedral groups that are strong hydrogen bond donors and acceptors.

  • Boronic Acid (B(OH)₂): Has been explored as a nitro group replacement, capable of forming hydrogen bonds.[13]

A key strategy would involve synthesizing the diamino derivative of the parent compound (via reduction of the nitro group) and then re-functionalizing the newly formed amine, or by developing synthetic routes that introduce these bioisosteres from the outset.

Proposed Screening Cascade

A logical workflow is essential to efficiently evaluate a library of compounds derived from this compound. The following cascade outlines a potential screening strategy.

G cluster_primary Primary Screening cluster_secondary Hit Confirmation & Secondary Assays cluster_lead_opt Lead Optimization start Library of this compound Derivatives primary_assay High-Throughput Screen (HTS) Target-based (e.g., Kinase Panel) or Phenotypic (e.g., Antimicrobial Growth Inhibition) start->primary_assay dose_response Dose-Response & IC50/EC50 Determination primary_assay->dose_response Active 'Hits' selectivity Selectivity/Specificity Assays (e.g., Off-target Kinase Panel) dose_response->selectivity adme In Vitro ADME/Tox Assays (Metabolic Stability, Cytotoxicity, Ames Test) selectivity->adme Confirmed & Selective 'Hits' sar Structure-Activity Relationship (SAR) Studies adme->sar end Lead Candidate sar->end Optimized Leads

Sources

(3-Amino-5-nitrophenyl)methanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Amino-5-nitrophenyl)methanol , also known as 3-amino-5-nitrobenzyl alcohol or 3-(hydroxymethyl)-5-nitroaniline, is a valuable bifunctional organic compound that serves as a key intermediate in the synthesis of a wide array of complex molecules. Its unique structure, featuring an aromatic ring substituted with an amino group, a nitro group, and a hydroxymethyl group, provides multiple reactive sites for a variety of chemical transformations. This makes it a particularly useful building block for the construction of heterocyclic compounds and other intricate molecular architectures of interest to researchers in medicinal chemistry and materials science.

Physicochemical Properties

This compound is typically a light yellow to green-yellow solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 90390-46-8[1][2]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Light yellow to green yellow solid[1]
Boiling Point 425.9 ± 30.0 °C (Predicted)[1]
Density 1.432 ± 0.06 g/cm³ (Predicted)[1]
pKa 13.71 ± 0.10 (Predicted)[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the selective reduction of one of the two nitro groups in 3,5-dinitrobenzyl alcohol. This precursor can be synthesized from the commercially available 3,5-dinitrobenzoyl chloride.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzyl Alcohol

This procedure is adapted from a patented method for the synthesis of 3,5-dinitrobenzyl chloride, where 3,5-dinitrobenzyl alcohol is a key intermediate.[3]

Materials:

  • 3,5-Dinitrobenzoyl chloride

  • Sodium borohydride

  • Anhydrous zinc chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Methanol

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a four-necked flask, add 200 mL of tetrahydrofuran, 52.0 g of 3,5-dinitrobenzoyl chloride, and 10.0 g of anhydrous zinc chloride. Stir the mixture.

  • Cool the flask to 10°C in a cold water bath.

  • Slowly add 15 g of triethylamine dropwise to the mixture.

  • Add 12 g of sodium borohydride in batches.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction to room temperature and add 50 mL of methanol, which will cause a solid to precipitate.

  • Combine the organic layers and remove the solvent by rotary evaporation to obtain a viscous black liquid.

  • Recrystallize the crude product from a petroleum ether-ethyl acetate mixture, filter, and dry to yield 3,5-dinitrobenzyl alcohol.

Experimental Protocol: Selective Reduction to this compound

The selective reduction of one nitro group in a polynitro aromatic compound can be achieved using various reagents. A common and effective method involves the use of sodium sulfide or hydrazine hydrate in the presence of a catalyst. The following is a generalized protocol based on the Zinin reduction.[4]

Materials:

  • 3,5-Dinitrobenzyl alcohol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Hydrazine hydrate

  • Sulfur (optional, for polysulfide formation)

  • Ethanol or Methanol

  • Water

Procedure:

  • Dissolve 3,5-dinitrobenzyl alcohol in ethanol or methanol in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium sulfide (and optionally sulfur to form polysulfides) in water.

  • Slowly add the sodium sulfide solution to the solution of 3,5-dinitrobenzyl alcohol with stirring.

  • Heat the reaction mixture to reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: The reaction conditions, including the choice of solvent, temperature, and reaction time, may need to be optimized for this specific substrate.

Reactivity and Applications in Organic Synthesis

The three functional groups of this compound offer a versatile platform for a range of chemical modifications. The amino group can undergo acylation, alkylation, and diazotization reactions. The nitro group can be reduced to a second amino group, opening pathways to diamino derivatives. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or ester.

This multi-functionality makes this compound a valuable building block for the synthesis of various heterocyclic compounds. For example, after reduction of the nitro group to a second amino group, the resulting 3,5-diaminobenzyl alcohol can be used to construct benzimidazole, quinoxaline, and benzodiazepine ring systems.

Below is a generalized workflow illustrating the potential synthetic pathways starting from this compound.

G A This compound B Nitro Group Reduction A->B D Alcohol Oxidation A->D F Amino Group Acylation A->F C 3,5-Diaminobenzyl alcohol B->C H Cyclization with 1,2-dicarbonyl C->H J Cyclization with ketone/aldehyde C->J E 3-Amino-5-nitrobenzaldehyde D->E G N-Acyl Derivative F->G I Quinoxaline Derivative H->I K Benzodiazepine Derivative J->K

Caption: Synthetic pathways from this compound.

Potential Applications in Drug Discovery and Development

While specific biological activities of direct derivatives of this compound are not extensively documented, the structural motifs accessible from this building block are prevalent in many biologically active compounds. The nitroaromatic scaffold itself is found in a number of antimicrobial and antiprotozoal drugs, where the nitro group can be bioreduced to generate cytotoxic reactive nitrogen species.[5][6][7]

Furthermore, the amino alcohol functionality is a key feature in many pharmaceuticals.[8][9] The ability to construct heterocyclic systems like quinoxalines and benzodiazepines from this compound is particularly relevant, as these scaffolds are central to numerous drugs with a wide range of therapeutic applications, including as kinase inhibitors in cancer therapy.

A hypothetical signaling pathway that could be targeted by a kinase inhibitor synthesized from a this compound-derived scaffold is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Kinase Inhibitor (Hypothetical Derivative) Inhibitor->RAF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation

References

An In-depth Technical Guide to the Safety and Handling of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Amino-5-nitrophenyl)methanol , with CAS number 90390-46-8, is an aromatic compound incorporating amino, nitro, and hydroxymethyl functional groups.[1][2] This trifunctional nature makes it a potentially valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its known safety information, handling procedures, and available physicochemical data.

Physicochemical and Identification Data

A summary of the key identification and physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are predicted, experimentally determined data is limited in publicly available literature.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource
CAS Number 90390-46-8[1][2]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Light yellow to green-yellow solid
Boiling Point 425.9 ± 30.0 °C (Predicted)
Density 1.432 ± 0.06 g/cm³ (Predicted)
pKa 13.71 ± 0.10 (Predicted)

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards and recommended precautionary measures are summarized below.

GHS Hazard Statements

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures

To ensure safe handling, the following precautionary statements should be strictly adhered to:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature. The container should be tightly sealed.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed:

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. The spill area should then be cleaned thoroughly.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Experimental Protocols and Potential Applications

Generalized Synthetic Workflow

This compound can be synthesized through the reduction of the corresponding carboxylic acid or ester, 3-amino-5-nitrobenzoic acid or its ester. This is a common synthetic route for producing benzyl alcohols from benzoic acid derivatives. A generalized workflow for this type of reduction is depicted below.

G Generalized Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product start 3-Amino-5-nitrobenzoic Acid or its ester reaction Reduction start->reaction product This compound reaction->product reagents Reducing Agent (e.g., LiAlH4, BH3) reagents->reaction

Caption: Generalized synthetic workflow for the preparation of this compound.

Potential Applications in Drug Discovery

Structurally similar compounds, such as fluorinated aminonitrophenyl methanols, are utilized as key intermediates in the synthesis of kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is often implicated in diseases like cancer. The amino and nitro functionalities on the phenyl ring of this compound offer versatile points for chemical modification, making it a plausible candidate for the development of novel therapeutics. A logical workflow for its potential use as a synthetic intermediate is illustrated below.

G Potential Application in Kinase Inhibitor Synthesis cluster_start Starting Material cluster_modification Chemical Modification cluster_intermediate Intermediate cluster_product Final Product start This compound mod1 Functional Group Interconversion (e.g., reduction of nitro group) start->mod1 mod2 Coupling Reactions (e.g., with heterocyclic scaffolds) mod1->mod2 intermediate Advanced Intermediate mod2->intermediate product Potential Kinase Inhibitor intermediate->product

Caption: Logical workflow for the potential use of the title compound in drug discovery.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly in the development of pharmacologically active molecules. Due to its hazardous nature, strict adherence to safety protocols is mandatory. Further experimental investigation is required to fully elucidate its physicochemical properties and to develop specific, optimized protocols for its use in various synthetic applications. Researchers and drug development professionals should consult a comprehensive Safety Data Sheet (SDS) from their supplier before use and handle the compound with all necessary precautions in a controlled laboratory setting.

References

(3-Amino-5-nitrophenyl)methanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Stability and Storage of (3-Amino-5-nitrophenyl)methanol

Introduction

This compound, a substituted nitrophenylmethanol, serves as a valuable intermediate in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. The presence of amino, nitro, and hydroxyl functional groups on the aromatic ring provides a versatile scaffold for constructing more complex molecules. A thorough understanding of the stability and appropriate storage conditions for this compound is paramount for researchers, scientists, and drug development professionals to ensure its integrity, minimize degradation, and guarantee the reliability of experimental outcomes. This guide provides a comprehensive overview of the available data on the stability and recommended storage and handling protocols for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling and stability considerations.

PropertyValueSource
CAS Number 90390-46-8[1][2]
Molecular Formula C₇H₈N₂O₃[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance Light yellow to green-yellow solid[1]
Boiling Point (Predicted) 425.9 ± 30.0 °C[1]
Density (Predicted) 1.432 ± 0.06 g/cm³[1]
pKa (Predicted) 13.71 ± 0.10[1]

Stability Profile

The stability of this compound is influenced by thermal, photochemical, and oxidative factors. While specific, in-depth stability studies on this particular molecule are not extensively published, its stability profile can be inferred from supplier data and the known behavior of related nitroaromatic compounds.

Thermal Stability: The predicted boiling point of this compound is high, suggesting a degree of thermal stability at ambient temperatures.[1] However, like many nitroaromatic compounds, it may be susceptible to decomposition at elevated temperatures.[3] It is crucial to avoid excessive heat during storage and handling. For related nitro-containing compounds, Differential Scanning Calorimetry (DSC) is often used to determine the onset of thermal decomposition, but specific DSC data for this compound is not readily available in the provided search results.[4]

Photochemical Stability: Several sources recommend storing this compound in a dark place.[1][2] This suggests a sensitivity to light. Aromatic nitro compounds can be susceptible to photodegradation. Therefore, exposure to direct sunlight or strong artificial light should be minimized to prevent photochemical decomposition.

Oxidative Stability: The nitro group is an electron-withdrawing group, which generally makes the aromatic ring resistant to oxidative degradation.[3] However, the amino and primary alcohol functional groups present in the molecule can be susceptible to oxidation. The overall oxidative stability would depend on the specific conditions.

Storage and Handling

Proper storage and handling are critical to maintaining the quality and stability of this compound.

Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Room temperature[1][2]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)[1][2]
Light Keep in a dark place[1][2]
Container Sealed in a dry, suitable, closed container

Handling Precautions: Based on safety data for this and similar compounds, the following handling precautions are advised:

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5]

  • Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[5]

  • Prevent dust formation during handling.[5]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation routes can be hypothesized based on its functional groups. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, but it can be reduced to form carcinogenic aromatic amines.[6]

G Potential Degradation Pathways A This compound B Oxidation (e.g., air, light) A->B C Reduction (e.g., reducing agents) A->C D 3-Amino-5-nitrobenzaldehyde or 3-Amino-5-nitrobenzoic acid B->D E 3,5-Diaminobenzyl alcohol C->E

Caption: A diagram of potential degradation pathways.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of experimental studies would be required. The following outlines a general methodology for thermal stability testing based on protocols used for similar compounds.

Thermal Stability Testing via Differential Scanning Calorimetry (DSC)

This method is used to determine the thermal stability and decomposition temperature of a chemical.[3]

  • Objective: To determine the onset temperature of exothermic or endothermic decomposition.

  • Apparatus:

    • Differential Scanning Calorimeter (DSC)

    • Sample pans (e.g., aluminum)

    • Crimper for sealing pans

    • Inert gas supply (e.g., Nitrogen)

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a sample pan and seal it.[3]

    • Atmosphere: Place the sample in the DSC cell and purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 40-50 mL/min).[3][4]

    • Temperature Program: Heat the sample from ambient temperature to a designated final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[3][4]

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic peaks, which would indicate thermal decomposition.[3]

G Workflow for Chemical Stability Assessment A Obtain Sample of This compound B Stability Testing A->B C Thermal Stability (DSC) B->C D Photochemical Stability (UV/Vis Exposure) B->D E Oxidative Stability (Forced Oxidation) B->E F Analyze Samples (e.g., HPLC, LC-MS) C->F D->F E->F G Quantify Parent Compound F->G H Identify & Quantify Degradation Products F->H I Determine Degradation Rate & Establish Storage Conditions G->I H->I

Caption: A flowchart of the stability assessment process.

Conclusion

This compound is a stable solid under recommended storage conditions. Key factors for maintaining its integrity include storage at room temperature in a sealed container, under an inert atmosphere, and protected from light. While robust, quantitative stability data from dedicated studies are limited, the available information from suppliers and knowledge of similar nitroaromatic compounds provide a strong basis for safe and effective storage and handling, ensuring the compound's suitability for research and development applications. For applications requiring stringent stability profiles, dedicated experimental testing is recommended.

References

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-nitrophenyl)methanol, also known as 3-(Hydroxymethyl)-5-nitroaniline, is a substituted aromatic compound. Its chemical structure, featuring an amino group, a nitro group, and a hydroxymethyl group on a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and its primary application in the field of drug discovery, particularly as a scaffold for the synthesis of kinase inhibitors. While specific historical details of its discovery are not extensively documented in publicly available literature, its utility as a building block in medicinal chemistry is of significant interest.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing key data for laboratory use and characterization.

PropertyValue
CAS Number 90390-46-8
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Light yellow to green-yellow solid
Boiling Point 425.9 ± 30.0 °C (Predicted)
Density 1.432 ± 0.06 g/cm³ (Predicted)
pKa 13.71 ± 0.10 (Predicted)
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis

Generalized Experimental Protocol: Reduction of 3-Amino-5-nitrobenzoic Acid

This protocol outlines a general procedure for the synthesis of this compound from 3-amino-5-nitrobenzoic acid using a suitable reducing agent.

Materials:

  • 3-Amino-5-nitrobenzoic acid

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Deionized water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (if necessary)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-5-nitrobenzoic acid in an appropriate anhydrous solvent.

  • Addition of Reducing Agent: Cool the suspension in an ice bath (0 °C). Slowly add the reducing agent (e.g., a solution of LiAlH₄ in THF or BH₃·THF) to the stirred suspension. The addition should be dropwise to control the reaction temperature and any gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water or a saturated aqueous solution of sodium sulfate, followed by 15% aqueous sodium hydroxide, while keeping the flask in an ice bath.

  • Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start 3-Amino-5-nitrobenzoic Acid process Reduction of Carboxylic Acid (e.g., with LiAlH₄ or BH₃·THF) start->process product This compound process->product

A generalized synthetic workflow for this compound.

Role in Drug Discovery: An Intermediate for Kinase Inhibitors

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[1] Kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The functional groups on this compound provide multiple points for chemical modification, allowing for the construction of diverse molecular libraries for screening against various kinase targets.

The amino group can be used for amide bond formation or as a nucleophile in substitution reactions to attach heterocyclic scaffolds common in kinase inhibitors. The hydroxyl group can be modified or used as a handle for further synthetic transformations. The nitro group can be reduced to an amine, providing an additional site for diversification.

Logical Workflow for Kinase Inhibitor Development

The following diagram illustrates the logical progression from a chemical intermediate like this compound to a potential preclinical candidate.

G cluster_workflow Kinase Inhibitor Development Workflow A Intermediate: This compound B Synthesis of Compound Library A->B Chemical Modification C In Vitro Kinase Screening B->C Biological Assays D Hit Identification & Lead Optimization C->D Data Analysis E Preclinical Candidate Selection D->E SAR Studies

Logical workflow from a chemical intermediate to a preclinical candidate.

Conclusion

This compound serves as a key chemical intermediate with significant potential in medicinal chemistry. While its direct biological activity is not extensively studied, its role as a versatile scaffold for the synthesis of kinase inhibitors underscores its importance in drug discovery and development. The synthetic route, primarily through the reduction of 3-amino-5-nitrobenzoic acid, provides a reliable method for its preparation, enabling its use in the generation of compound libraries for biological screening. Further research into the applications of this and structurally similar compounds could lead to the discovery of novel therapeutic agents.

References

Reactivity of the amino group in (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide concerning the reactivity of the amino group in (3-Amino-5-nitrophenyl)methanol, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound, a substituted aromatic compound, serves as a versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1] Its chemical scaffold features three distinct functional groups: a primary aromatic amino group (-NH₂), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH). The reactivity of each group is significantly influenced by the electronic interplay between them. This guide focuses specifically on the chemical behavior of the amino group, providing a detailed analysis of its basicity, nucleophilicity, and participation in key synthetic transformations. Understanding these characteristics is crucial for its effective utilization as a building block in medicinal chemistry and materials science.

Electronic Effects on the Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic effects of the other substituents on the benzene ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a negative resonance effect (-M). Conversely, the amino group is an activating group, donating electron density via a positive resonance effect (+M).

However, due to the meta positioning of the amino and nitro groups, the resonance effect of the nitro group does not directly delocalize the lone pair of the amino nitrogen. Instead, the dominant influence of the nitro group on the amino group is its strong inductive electron withdrawal. This effect significantly reduces the electron density on the nitrogen atom. The hydroxymethyl group (-CH₂OH) also contributes a weak inductive electron-withdrawing effect. Consequently, the amino group in this molecule is substantially less basic and less nucleophilic compared to aniline.

Caption: Electronic effects influencing the amino group's reactivity.

Quantitative Reactivity Data

The reduced electron density on the amino nitrogen has a quantifiable effect on the molecule's properties, most notably its basicity, which is reflected in the pKa of its conjugate acid.

PropertyValueSource
CAS Number 90390-46-8[2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Light yellow to green-yellow solid[2]
Boiling Point (Predicted) 425.9 ± 30.0 °C[2]
Density (Predicted) 1.432 ± 0.06 g/cm³[2]
pKa (Predicted, -OH group) 13.71 ± 0.10[2]

To contextualize the basicity of the amino group, it is useful to compare the pKa of the conjugate acid of this compound with related compounds.

CompoundpKa of Conjugate Acid (pKaH)Basicity Relative to Aniline
Aniline4.6Reference
3-Nitroaniline2.47Weaker
This compound Estimated < 2.47Significantly Weaker

Key Chemical Reactions of the Amino Group

Despite its reduced reactivity, the amino group undergoes several canonical reactions of primary aromatic amines, including acylation, alkylation, and diazotization.

Acylation

The amino group readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used for protecting the amino group or for synthesizing more complex molecules.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Ensure the temperature remains at or below 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired amide.

acylation_workflow start Start: this compound dissolve 1. Dissolve in DCM/THF 2. Add Triethylamine start->dissolve cool Cool to 0 °C dissolve->cool acylate 3. Add Acetyl Chloride dropwise cool->acylate react 4. Stir at Room Temperature (Monitor by TLC) acylate->react workup 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup purify 6. Dry, Concentrate, and Purify (Recrystallization/Chromatography) workup->purify end End Product: Amide Derivative purify->end diazotization_pathway amine This compound diazonium Diazonium Salt Intermediate amine->diazonium Diazotization reagents NaNO₂, HCl (aq) 0-5 °C azo_dye Azo Dye Product diazonium->azo_dye Azo Coupling coupling_partner Coupling Partner (e.g., Phenol)

References

The Nitro Group's Directing Influence in (3-Amino-5-nitrophenyl)methanol Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the nitro group in the reactions of (3-Amino-5-nitrophenyl)methanol. Understanding the electronic effects and reactivity patterns imparted by the nitro moiety is crucial for the strategic design of synthetic pathways, particularly in the development of novel therapeutics such as kinase inhibitors. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a comprehensive overview of its expected chemical behavior and synthetic utility.

The Dominant Role of the Nitro Group: Electronic Effects and Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, profoundly influencing the chemical reactivity of the aromatic ring in this compound. Its influence stems from two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. This effect is felt across the entire ring but is strongest at the position of attachment.[1][2]

  • Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto itself through resonance. This delocalization creates a partial positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.[1][2][3]

These combined effects significantly reduce the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions.[3][4] In fact, the nitro group is classified as a strong deactivating group.[1][3] For electrophilic attack, the deactivating nature of the nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated due to the resonance effect.

In this compound, the presence of the activating amino group (-NH₂) and the deactivating nitro group (-NO₂) creates a complex interplay of directing effects. The amino group is a strong activating group and an ortho-, para- director. However, the powerful deactivating nature of the nitro group generally dominates the overall reactivity of the ring.

Key Reactions Centered Around the Nitro Group

The chemistry of this compound is largely dictated by the reactivity of its functional groups. The most pivotal transformation for its use as a synthetic intermediate is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic properties of the molecule, transforming the strongly deactivating nitro group into a strongly activating amino group, which is an ortho-, para- director.[5] This opens up a wide range of possibilities for subsequent derivatization.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental and widely used transformation in organic synthesis.[6] This reaction typically proceeds through nitroso and hydroxylamine intermediates.[6] Several methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups and the desired selectivity.[7]

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel with hydrogen gas.[5][6] It is generally a clean and efficient method.

  • Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classical and effective method for nitro group reduction.[5][6]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst like Pd/C. It can be a milder alternative to using hydrogen gas.

  • Other Reagents: A variety of other reagents can also be employed, including sodium borohydride in the presence of a catalyst, and trichlorosilane with an organic base.[7][8]

The product of this reduction, (3,5-diaminophenyl)methanol, is a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules.

Quantitative Data and Physicochemical Properties

Due to the limited availability of specific experimental data for this compound, the following tables present data for the parent compound and a selection of its isomers. This comparative data provides valuable insights into the expected properties and reactivity.

PropertyThis compound(5-Amino-2-nitrophenyl)methanol(3-Amino-4-nitrophenyl)methanol(2-Amino-5-nitrophenol)
CAS Number 90390-46-877376-03-5[9]37637-55-1[10]121-88-0
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₃C₇H₈N₂O₃C₆H₆N₂O₃[11]
Molecular Weight 168.15 g/mol 168.15 g/mol [9]168.15 g/mol [10]154.12 g/mol [11]
Appearance Light yellow to green yellow solid--Brown amorphous granules or powder[12]
Boiling Point 425.9±30.0 °C (Predicted)---
Density 1.432±0.06 g/cm³ (Predicted)---
pKa 13.71±0.10 (Predicted)---
LogP -0.6693[12]0.71.9[11]
Topological Polar Surface Area -89.39 Ų[12]-92.1 Ų[11]

Table 1: Physicochemical Properties of this compound and Related Isomers.

Experimental Protocols

While specific, validated protocols for reactions of this compound are not readily found in the literature, the following generalized procedures are based on established methods for analogous compounds and represent common synthetic transformations.

General Protocol for the Reduction of the Nitro Group

This protocol describes a typical procedure for the reduction of a nitroaromatic compound to the corresponding amine using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas into the flask (typically via a balloon or by connecting to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Rinse the filter pad with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3,5-diaminophenyl)methanol.

  • The crude product can be purified by a suitable method, such as recrystallization or column chromatography, if necessary.

Visualizing the Role of the Nitro Group and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry of this compound.

electronic_effects Electronic Effects of the Nitro Group A This compound B Nitro Group (-NO2) A->B contains C Inductive Effect (-I) B->C exerts D Resonance Effect (-M) B->D exerts E Electron Withdrawing C->E D->E F Deactivation of Aromatic Ring E->F leads to

Caption: Electronic effects of the nitro group.

reduction_workflow General Workflow for Nitro Group Reduction start Start: This compound step1 Reaction Setup: - Dissolve in solvent (e.g., Methanol) - Add Catalyst (e.g., Pd/C) start->step1 step2 Reduction: - Introduce Hydrogen (H2) - Stir at Room Temperature step1->step2 step3 Workup: - Filter to remove catalyst - Concentrate solvent step2->step3 end_product Product: (3,5-Diaminophenyl)methanol step3->end_product

Caption: Workflow for nitro group reduction.

kinase_pathway Simplified Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 activates substrate Substrate Protein kinase2->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor Kinase Inhibitor (derived from This compound) inhibitor->kinase2 inhibits

Caption: Simplified kinase signaling pathway.

logical_workflow Logical Workflow for Kinase Inhibitor Synthesis start Starting Material: This compound reduction Step 1: Reduction of Nitro Group start->reduction intermediate Intermediate: (3,5-Diaminophenyl)methanol reduction->intermediate derivatization Step 2: Derivatization/ Coupling Reaction intermediate->derivatization inhibitor Final Product: Kinase Inhibitor derivatization->inhibitor

Caption: Logical workflow for inhibitor synthesis.

Conclusion

The nitro group in this compound is the defining feature of its chemistry, primarily acting as a strong electron-withdrawing group that deactivates the aromatic ring. The most synthetically valuable reaction of this compound is the reduction of the nitro group to an amine, which fundamentally alters its electronic properties and opens the door to a vast array of subsequent chemical transformations. This makes this compound and its resulting diamino derivative key intermediates in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of targeted therapeutics like kinase inhibitors. While direct experimental data on the title compound is sparse, the principles outlined in this guide, supported by data from related isomers, provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile chemical building block.

References

Methodological & Application

Synthesis of (3-Amino-5-nitrophenyl)methanol: An Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-5-nitrophenyl)methanol is a valuable synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. Its bifunctional nature, possessing both a nucleophilic amino group and a readily reducible nitro group, alongside a primary alcohol, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds and other complex molecules. This document outlines a detailed protocol for the synthesis of this compound from its precursor, 3-amino-5-nitrobenzoic acid, via reduction.

Introduction

Substituted benzyl alcohols are key structural motifs in a variety of biologically active molecules. Specifically, aminonitro-substituted phenyl methanols serve as important precursors in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapies.[1] The strategic placement of the amino and nitro groups on the aromatic ring allows for sequential chemical modifications, enabling the construction of complex molecular architectures designed to interact with specific biological targets. The synthesis of this compound is a critical first step in the development of novel therapeutics based on this scaffold. The most direct and common approach for this synthesis is the reduction of the carboxylic acid moiety of 3-amino-5-nitrobenzoic acid.

Data Presentation

PrecursorReducing AgentSolventProductReported Yield (%)Reference
3-amino-5-nitrobenzoic acidLiAlH₄THFThis compoundNot SpecifiedGeneral method[1][2]
Benzoic acidLiAlH₄EtherBenzyl alcohol~90General textbook knowledge
AlanineLiAlH₄THFAlaninol70Organic Syntheses Procedure[3]
PhenylalanineLiAlH₄THFPhenylalaninol87Organic Syntheses Procedure[3]

Experimental Protocol

This protocol describes a general method for the reduction of 3-amino-5-nitrobenzoic acid to this compound using lithium aluminum hydride (LiAlH₄). This procedure is based on established methods for the reduction of carboxylic acids.[1][2]

Materials:

  • 3-Amino-5-nitrobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 3-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Cautiously add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A white, granular precipitate should form.

  • Work-up: Filter the precipitate and wash it thoroughly with ethyl acetate. Combine the filtrate and the washings in a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: 3-amino-5-nitrobenzoic acid in anhydrous THF under N2 start->setup reduction Reduction: Add LiAlH4 at 0°C, then stir at RT for 12-16h setup->reduction quench Quenching: Cool to 0°C and add H2O and NaOH solution reduction->quench workup Work-up: Filter, extract with Ethyl Acetate quench->workup purification Purification: Column chromatography or recrystallization workup->purification end End Product: This compound purification->end

Caption: A generalized workflow for the synthesis of this compound.

Potential Application in Kinase Inhibitor Signaling Pathways

This compound can serve as a scaffold for the synthesis of kinase inhibitors. These inhibitors often target critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[4][5][6][7][8]

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound -derived Kinase Inhibitor Inhibitor->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

Application Notes: Synthesis of (3,5-Diaminophenyl)methanol via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Amino-5-nitrophenyl)methanol is a valuable chemical intermediate in the fields of medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both amino and nitro groups on a benzene ring with a hydroxymethyl substituent, allows for selective chemical modifications. One of the most common and useful transformations of this molecule is the reduction of the nitro group to an amine, yielding (3,5-diaminophenyl)methanol. This resulting diamine is a versatile precursor for the synthesis of a wide array of more complex molecules, including kinase inhibitors and other therapeutic agents.[1][2] This document provides a detailed experimental protocol for the selective reduction of the nitro group of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (3,5-diaminophenyl)methanol from this compound.

ParameterValueReference
Starting MaterialThis compound[3][4]
Molecular Weight of Starting Material168.15 g/mol
Product(3,5-Diaminophenyl)methanol
Molecular Weight of Product138.17 g/mol
Catalyst10% Palladium on Carbon (Pd/C)[1]
Hydrogen SourceHydrazine Monohydrate[1]
SolventMethanol[5]
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours (monitored by TLC)
Expected Yield>90% (based on analogous reactions)

Experimental Protocol

This protocol details the selective reduction of the nitro group of this compound to (3,5-diaminophenyl)methanol using a catalytic transfer hydrogenation method. This method is advantageous due to its mild reaction conditions and high efficiency.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine monohydrate

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.95 mmol) in methanol (20 mL).

  • Catalyst Addition: To this solution, carefully add 10% Pd/C (0.1 g, 10 wt%).

  • Addition of Hydrogen Source: While stirring the mixture at room temperature, add hydrazine monohydrate (0.58 mL, 11.9 mmol, 2 equivalents) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.

  • Catalyst Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL) to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude (3,5-diaminophenyl)methanol can be further purified by column chromatography on silica gel if required.

Visualizations

Experimental Workflow Diagram

G Workflow for the Reduction of this compound cluster_0 Reaction cluster_1 Work-up A Dissolve this compound in Methanol B Add 10% Pd/C Catalyst A->B C Add Hydrazine Monohydrate Dropwise B->C D Stir at Room Temperature (2-4h) C->D E Filter through Celite to Remove Catalyst D->E F Remove Methanol under Reduced Pressure E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry with Na2SO4 and Concentrate H->I J Pure (3,5-Diaminophenyl)methanol I->J Purification (if necessary)

Caption: Workflow for the synthesis of (3,5-diaminophenyl)methanol.

Reaction Pathway Diagram

G Reduction of this compound reactant This compound product (3,5-Diaminophenyl)methanol reactant->product 10% Pd/C, Hydrazine Hydrate Methanol, RT

Caption: Reaction scheme for the catalytic transfer hydrogenation.

References

Application Notes & Protocols: Leveraging (3-Amino-5-nitrophenyl)methanol as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The strategic selection of starting materials, or scaffolds, is critical to the success of these campaigns. (3-Amino-5-nitrophenyl)methanol is an exemplary building block, offering a unique combination of functional groups that serve as versatile synthetic handles for constructing libraries of potential inhibitors.[1] This guide provides an in-depth look at the chemical properties, strategic applications, and detailed experimental protocols for utilizing this compound in a kinase inhibitor discovery program.

Section 1: Physicochemical Properties and Safe Handling

This compound is a solid, typically light yellow to green-yellow in appearance.[3] Its utility stems from the specific arrangement of its functional groups on the phenyl ring.

PropertyValueSource
CAS Number 90390-46-8[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Appearance Light yellow to green-yellow solid[3]
Boiling Point 425.9±30.0 °C (Predicted)[3]
Density 1.432±0.06 g/cm³ (Predicted)[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

1.1 Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. This compound is classified as harmful if swallowed or inhaled and can cause serious skin and eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[3][4]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or fumes. Avoid dust formation during handling.[4]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[3]

    • Skin: Wash off with soap and plenty of water.[4]

    • Inhalation: Move the person into fresh air.[4]

    • Ingestion: Rinse mouth with water and consult a physician.[4]

  • Disposal: Dispose of unused material and contaminated packaging through a licensed professional waste disposal service.[4]

Section 2: Strategic Role in Kinase Inhibitor Design

The power of this compound lies in its trifunctional nature. Each group offers a distinct opportunity for synthetic elaboration, allowing for a systematic exploration of structure-activity relationships (SAR).

  • Primary Amine (-NH₂): This group is an excellent nucleophile and a key anchor point. It is commonly used to form bonds with electrophilic heterocyclic systems, such as pyrimidines or purines, which are prevalent scaffolds in ATP-competitive kinase inhibitors.[5]

  • Nitro Group (-NO₂): The nitro group is a versatile precursor. It can be readily reduced to a second primary amine, providing another vector for modification.[5][6] This new amino group can be used to introduce substituents that target different pockets of the kinase active site, improve solubility, or modulate pharmacokinetic properties.

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol can be used for further derivatization, such as ether or ester formation, to enhance properties like cell permeability or to explore additional binding interactions.

G cluster_0 Core Scaffold: this compound cluster_1 Synthetic Elaboration Pathways cluster_2 Target Kinase Inhibitor A This compound B Primary Amine (-NH2) Attachment to Heterocycle (e.g., Pyrimidine) A->B C Nitro Group (-NO2) Reduction to Secondary Amine A->C D Hydroxymethyl (-CH2OH) Solubility/PK Modification A->D E Final Kinase Inhibitor (Multi-vector Optimization) B->E C->E C_sub Further Derivatization C->C_sub D->E C_sub->E

Caption: Logical workflow illustrating the synthetic utility of the functional groups on this compound for building a final kinase inhibitor.

Section 3: Protocols for Synthesis and Elaboration

The following protocols provide a representative workflow for converting this compound into a core kinase inhibitor scaffold.

3.1 Protocol: Reduction of the Nitro Group to Form (5-Amino-3-(aminomethyl)phenyl)methanol

This initial step creates a diamino intermediate, a highly valuable building block for subsequent reactions. The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and relatively safe method for nitro group reduction.[6]

  • Materials:

    • This compound

    • Iron powder (<100 mesh)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, Celite®

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

    • Add iron powder (5.0 eq) and ammonium chloride (1.5 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol and ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify by column chromatography on silica gel if necessary.

3.2 Protocol: Synthesis of a Representative N-(5-(hydroxymethyl)-3-aminophenyl)pyrimidin-4-amine Scaffold

This protocol demonstrates the use of the primary amine to form a core aminopyrimidine structure, a common feature in many kinase inhibitors.[7]

  • Materials:

    • (5-Amino-3-(hydroxymethyl)phenyl)amine (product from Protocol 3.1)

    • 2,4-Dichloropyrimidine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Dissolve the diamino starting material (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2,4-dichloropyrimidine (1.0 eq) in THF dropwise over 15-20 minutes. The reaction is regioselective for the more nucleophilic amine.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired aminopyrimidine scaffold. This product can then be further modified at the remaining chloro-position on the pyrimidine ring.

G A Start: this compound B Step 1: Nitro Reduction (Fe / NH4Cl, EtOH/H2O) A->B C Intermediate: Diamine Derivative B->C D Step 2: Nucleophilic Substitution (2,4-Dichloropyrimidine, TEA) C->D E Product: Core Scaffold (Aminopyrimidine) D->E F Further Elaboration (e.g., Suzuki Coupling) E->F

Caption: A generalized synthetic workflow from the starting material to a versatile kinase inhibitor core scaffold.

Section 4: Protocols for Biological Evaluation

Once a library of compounds has been synthesized, they must be evaluated for biological activity.

4.1 Protocol: Target Engagement via Differential Scanning Fluorimetry (DSF)

DSF is a rapid and sensitive biophysical assay to confirm direct binding of a compound to the target kinase by measuring the increase in the protein's melting temperature (ΔTm).[8]

  • Materials:

    • Purified recombinant kinase of interest

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • SYPRO Orange dye (or equivalent)

    • Assay buffer (e.g., HEPES buffer with NaCl and reducing agent)

    • Quantitative PCR (qPCR) instrument capable of fluorescence measurement over a temperature gradient

  • Procedure:

    • Prepare a master mix containing the kinase protein and SYPRO Orange dye in the assay buffer.

    • Dispense the master mix into the wells of a 96-well PCR plate.

    • Add the synthesized compounds to the wells to a final concentration (e.g., 10 µM). Include a DMSO-only control.

    • Seal the plate and briefly centrifuge to mix.

    • Place the plate in the qPCR instrument.

    • Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Analyze the resulting melt curves to determine the melting temperature (Tm) for each well. The ΔTm is calculated as (Tm with compound) - (Tm with DMSO). A significant positive ΔTm indicates compound binding and stabilization.

4.2 Protocol: Cell-Based Proliferation Assay

This assay determines the effect of the synthesized inhibitors on the growth of cancer cell lines that are dependent on the target kinase.

  • Materials:

    • Relevant cancer cell line (e.g., K562 for Bcr-Abl inhibitors).[9]

    • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Synthesized inhibitor compounds (in DMSO).

    • 96-well clear-bottom cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

    • Plate reader (luminometer or spectrophotometer).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the inhibitor compounds in culture medium.

    • Add the diluted compounds to the cells. Include a DMSO-only control.

    • Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Read the plate on the appropriate plate reader.

    • Normalize the data to the DMSO control and plot the results as percent inhibition versus compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

G A Synthesized Compound Library B Primary Screen: Target Engagement (DSF) A->B C Data: ΔTm (Binding) B->C D Secondary Screen: In Vitro Kinase Assay C->D Hits E Data: IC50 (Potency) D->E F Tertiary Screen: Cell-Based Proliferation Assay E->F Potent Hits G Data: GI50 (Cellular Efficacy) F->G H Lead Compound Identification G->H Active Hits

Caption: A typical workflow for the biological evaluation of newly synthesized kinase inhibitors, from initial binding to cellular activity.

Section 5: Data Presentation and Interpretation

Systematic logging of data is crucial for establishing a structure-activity relationship (SAR).[10] The goal is to correlate changes in chemical structure with changes in biological activity.

Representative Data Table for a Hypothetical Inhibitor Series

Compound IDR¹ Group (at C2-pyrimidine)Target KinaseΔTm (°C)Kinase IC₅₀ (nM)K562 Cell GI₅₀ (µM)
1 -Cl (Scaffold)Bcr-Abl+2.15,200>50
2 -PhenylBcr-Abl+5.585012.5
3 -4-MethylphenylBcr-Abl+6.14306.8
4 -4-MorpholinophenylBcr-Abl+9.8350.4

Interpretation: From this hypothetical data, a clear SAR emerges. The initial scaffold (Compound 1) shows weak activity. Adding a phenyl group (Compound 2) improves potency. Further substitution on that phenyl ring with an electron-donating methyl group (Compound 3) offers a modest improvement. However, the introduction of a morpholine group (Compound 4), which can act as a hydrogen bond acceptor and improve solubility, dramatically increases target engagement (ΔTm), enzymatic inhibition (IC₅₀), and cellular efficacy (GI₅₀).[10] This suggests a specific interaction pocket that favors this type of substitution.

Conclusion

This compound is a commercially available and highly valuable starting material for kinase inhibitor development. Its distinct functional groups provide clear and logical handles for synthetic diversification. By following systematic protocols for synthesis and biological evaluation, research teams can efficiently generate and analyze compound libraries, accelerating the identification of potent and selective lead candidates for further preclinical development.

References

  • An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isom - Benchchem.
  • This compound - ChemicalBook.
  • material safety data sheet - Capot Chemical.
  • An In-depth Technical Guide to (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Isomers - Benchchem.
  • Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry - Benchchem.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. Available at: [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia - MDPI. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine - Benchchem.
  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) - PubMed. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Amino-5-nitrophenyl)methanol is an aromatic compound containing amino, nitro, and hydroxymethyl functional groups. As a chemical intermediate, its purity and quantification are critical in research, and drug development. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is based on established principles for the analysis of related nitroaromatic compounds and provides a framework for method validation.

Principle of the Method

The method employs a reversed-phase C18 column to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection is performed using a UV-Vis detector, leveraging the chromophoric nitro group in the molecule, which allows for sensitive detection.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Acetate Buffer (pH 5.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

Method Validation Parameters

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Sodium acetate

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • 0.05 M Acetate Buffer (pH 5.0): Dissolve an appropriate amount of sodium acetate in HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid.

  • Mobile Phase: Mix acetonitrile and 0.05 M acetate buffer in a 20:80 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

4. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area and retention time for this compound.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow and Pathway Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep Preparation analysis HPLC Analysis data Data Processing report Result Reporting mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Solution Preparation calibration Calibration Curve Construction standard_prep->calibration sample_prep Sample Solution Preparation injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration integration->calibration quantification Quantification calibration->quantification quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Separation Separation Analyte->Separation interacts with StationaryPhase Stationary Phase (C18 Column) StationaryPhase->Separation provides MobilePhase Mobile Phase (Acetonitrile/Buffer) MobilePhase->Separation elutes Detection UV Detection Separation->Detection leads to Result Quantitative Result Detection->Result generates

Caption: Logical relationships in the RP-HPLC separation process.

Application Note: Structural Elucidation of (3-Amino-5-nitrophenyl)methanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of (3-Amino-5-nitrophenyl)methanol. Due to the limited availability of published experimental NMR data for this specific compound, this document provides a comprehensive, predicted NMR analysis based on established spectroscopic principles. It serves as a practical guide for researchers on the application of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR techniques to determine the chemical structure of substituted aromatic compounds. Detailed experimental protocols and a logical workflow for structural determination are also presented.

Introduction

This compound is a substituted aromatic compound containing amino, nitro, and hydroxymethyl functional groups. These moieties are common in pharmacologically active molecules and chemical intermediates. Accurate structural confirmation is a critical step in the synthesis and characterization of such compounds. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This note outlines the predicted NMR characteristics and the systematic approach to elucidate the structure of this compound.

Predicted NMR Data

The chemical structure of this compound is presented below:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Based on the effects of the electron-donating amino group and the electron-withdrawing nitro group, as well as the hydroxymethyl substituent, the following ¹H and ¹³C NMR chemical shifts have been predicted.

Predicted ¹H and ¹³C NMR Data Summary
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~145
2~7.5~110
3-~150
4~7.8~115
5-~149
6~7.3~105
CH₂~4.6~64
NH₂~5.5-
OH~5.3-

Note: Predicted values are based on standard substituent effects on a benzene ring and may vary depending on the solvent and concentration.

Structural Elucidation using 2D NMR

Two-dimensional NMR experiments are essential for assembling the molecular structure by identifying through-bond and through-space correlations between nuclei.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. The following correlations would be expected:

    • The proton signal at ~4.6 ppm (CH₂) would correlate with the carbon signal at ~64 ppm.

    • The aromatic proton signals between 7.3 and 7.8 ppm would correlate with their corresponding aromatic carbon signals between 105 and 115 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations include:

    • The protons of the CH₂ group (~4.6 ppm) would show correlations to the quaternary carbon C1 (~145 ppm) and the aromatic carbons C2 (~110 ppm) and C6 (~105 ppm).

    • The aromatic protons would show correlations to neighboring carbons, helping to confirm their relative positions on the ring. For example, the proton at C2 would show correlations to C4 and C6.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • HSQC:

    • Pulse Program: Standard gradient-selected HSQC (e.g., 'hsqcedetgpsp').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Scans: 4-8 per increment.

  • HMBC:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Scans: 8-16 per increment.

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow for determining the structure of an unknown compound using NMR spectroscopy.

NMR Structural Elucidation Workflow NMR Structural Elucidation Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination H1_NMR Acquire ¹H NMR Analyze_1D Analyze ¹H and ¹³C Spectra (Chemical Shifts, Integrals, Multiplicities) H1_NMR->Analyze_1D C13_NMR Acquire ¹³C NMR C13_NMR->Analyze_1D HSQC Acquire HSQC Analyze_2D Analyze 2D Spectra (¹H-¹³C Correlations) HSQC->Analyze_2D HMBC Acquire HMBC HMBC->Analyze_2D Analyze_1D->HSQC Analyze_1D->HMBC Propose_Structure Propose Putative Structure Analyze_2D->Propose_Structure Verify_Structure Verify Structure with all NMR Data Propose_Structure->Verify_Structure Sample Prepare Sample Sample->H1_NMR Sample->C13_NMR

Diagram 1. A flowchart illustrating the process of structural elucidation using NMR spectroscopy.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural elucidation of organic molecules such as this compound. By combining information from ¹H, ¹³C, HSQC, and HMBC spectra, a complete and unambiguous assignment of the molecular structure can be achieved. The predicted data and protocols outlined in this application note serve as a valuable resource for researchers in the fields of chemistry and drug development for the characterization of novel compounds.

Application Notes and Protocols for the Derivatization of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-nitrophenyl)methanol is a versatile chemical intermediate containing three reactive functional groups: a primary aromatic amine, a primary alcohol (benzylic), and a nitro group. This arrangement of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly for the synthesis of complex heterocyclic structures and other targeted molecules. The strategic derivatization of the amino and hydroxyl groups is crucial for selectively carrying out further chemical transformations.

These application notes provide detailed protocols for the protection of the amino and hydroxyl groups of this compound, enabling researchers to perform subsequent reactions in a controlled manner. The protocols are based on well-established chemical principles and methodologies for analogous compounds, as specific literature for this exact molecule is limited.

Chemical Properties of this compound

A summary of the key chemical properties of the starting material is presented in Table 1. This data is essential for planning and executing derivatization reactions.

PropertyValue
CAS Number 90390-46-8
Molecular Formula C₇H₈N₂O₃[1][2]
Molecular Weight 168.15 g/mol [1][2]
Boiling Point 425.876 °C at 760 mmHg[2]
Density 1.433 g/cm³[2]
Flash Point 211.363 °C[2]
Refractive Index 1.663[2]

Derivatization Strategies: Selective Protection

The presence of both a nucleophilic amino group and a hydroxyl group necessitates the use of protecting groups to achieve selective reactions at other sites of the molecule or to prevent undesired side reactions.[3][4] An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one group in the presence of the other.[3]

Protection of the Amino Group

The amino group is highly susceptible to oxidation and reaction with electrophiles.[4] Converting it to a carbamate is a common and effective protection strategy.[3]

  • Boc Protection (tert-Butoxycarbonyl): This is a widely used acid-labile protecting group.

  • Cbz Protection (Carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by hydrogenolysis.

Protection of the Hydroxyl Group

The hydroxyl group can be protected as an ether or a silyl ether.

  • TBDMS Protection (tert-Butyldimethylsilyl ether): Silyl ethers are a good choice for protecting alcohols and can be introduced selectively.[5][6] They are generally stable under neutral and basic conditions and are cleaved by fluoride ions.

  • Benzyl Ether Protection: Benzyl ethers are robust and can be removed by hydrogenolysis.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific needs.

Protocol 1: Protection of the Amino Group with a Boc Group

This protocol describes the protection of the primary amino group of this compound as a tert-butoxycarbonyl (Boc) carbamate.

Experimental Workflow:

Boc_Protection_Workflow Start Dissolve this compound in THF/Water Add_Boc Add Di-tert-butyl dicarbonate (Boc)₂O and Sodium Bicarbonate Start->Add_Boc React Stir at room temperature for 12-24 hours Add_Boc->React Extract Extract with Ethyl Acetate React->Extract Wash Wash with Brine Extract->Wash Dry Dry over Sodium Sulfate Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for Boc protection of the amino group.

Detailed Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected product.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol details the protection of the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This reaction should be performed on the Boc-protected intermediate from Protocol 1 to achieve selective protection of the hydroxyl group.

Experimental Workflow:

TBDMS_Protection_Workflow Start Dissolve Boc-protected starting material in dry DMF Add_Reagents Add Imidazole and TBDMS-Cl Start->Add_Reagents React Stir at room temperature for 4-8 hours Add_Reagents->React Quench Quench with water React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Sodium Sulfate Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for TBDMS protection of the hydroxyl group.

Detailed Procedure:

  • Dissolve the Boc-protected this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the fully protected derivative.

Logical Relationship of Selective Protection

The following diagram illustrates the logical workflow for the selective derivatization of this compound, highlighting the importance of the order of protection steps.

Selective_Protection_Logic Start This compound Protect_NH2 Protect Amino Group (e.g., Boc) Start->Protect_NH2 Intermediate_1 Boc-HN-(C₆H₃(NO₂))-CH₂OH Protect_NH2->Intermediate_1 Protect_OH Protect Hydroxyl Group (e.g., TBDMS) Intermediate_1->Protect_OH Fully_Protected Boc-HN-(C₆H₃(NO₂))-CH₂OTBDMS Protect_OH->Fully_Protected Further_Reactions Perform Further Reactions on Nitro Group or Aromatic Ring Fully_Protected->Further_Reactions Deprotect_OH Selective Deprotection of OH Further_Reactions->Deprotect_OH Deprotect_NH2 Selective Deprotection of NH₂ Further_Reactions->Deprotect_NH2 Final_Product_1 Derivatized Alcohol Deprotect_OH->Final_Product_1 Final_Product_2 Derivatized Amine Deprotect_NH2->Final_Product_2

Caption: Logical workflow for selective protection and derivatization.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from the derivatization reactions. Researchers should populate this table with their experimental results.

StepStarting MaterialProductReagentsYield (%)Purity (%)Analytical Data (¹H NMR, ¹³C NMR, MS)
Boc Protection This compoundBoc-protected amine(Boc)₂O, NaHCO₃, THF/H₂OTBDTBDTo be determined
TBDMS Protection Boc-protected amineBoc, TBDMS-diprotectedTBDMS-Cl, Imidazole, DMFTBDTBDTo be determined

TBD: To be determined by the experimenter.

Further Reactions

Once the amino and hydroxyl groups are protected, a variety of reactions can be performed on the this compound scaffold. These include, but are not limited to:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be used for further functionalization, such as in the synthesis of heterocyclic compounds.[7]

  • Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring for nucleophilic substitution reactions.

  • Cross-Coupling Reactions: After conversion of the nitro group or introduction of a halide, palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.

The choice of subsequent reactions will depend on the specific synthetic target. The orthogonal protecting groups can be selectively removed to unmask the amino or hydroxyl functionality for further derivatization at the desired stage of the synthesis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of (3-Amino-5-nitrophenyl)methanol. This compound and its isomers are significant in medicinal chemistry, often serving as key building blocks for synthesizing kinase inhibitors and other therapeutic agents. The protocol provides a comprehensive workflow, from sample preparation to data acquisition, and is designed for researchers in drug discovery and development. The methodology is based on reverse-phase chromatography coupled with electrospray ionization tandem mass spectrometry, offering high selectivity and sensitivity for the analysis of this and structurally related aromatic nitro compounds.

Introduction

This compound is a substituted nitrophenylmethanol, a class of chemical intermediates crucial for the synthesis of complex molecules in medicinal chemistry.[1] The presence of amino, nitro, and hydroxyl functional groups provides a versatile scaffold for developing therapeutic agents, particularly kinase inhibitors.[1] Given their importance, a reliable and sensitive analytical method for the detection and quantification of these compounds is essential. This document provides a detailed LC-MS/MS protocol for this compound, which can be adapted for related isomers and similar aromatic nitro compounds.

Experimental

Sample Preparation

Given that the sample matrix can significantly impact the accuracy of LC-MS analysis, appropriate sample preparation is critical. For instance, in the analysis of monoaromatic nitro-compounds in atmospheric particulate matter, matrix effects were thoroughly investigated to ensure method specificity.[2]

A generic sample preparation workflow is as follows:

  • Dissolution: Dissolve the sample containing this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Dilution: Dilute the sample to a concentration within the expected linear range of the instrument. A starting concentration in the low µg/mL to ng/mL range is recommended.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.

For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

Liquid Chromatography

The chromatographic separation is based on reverse-phase high-performance liquid chromatography (HPLC).

  • Column: A C18 reverse-phase column is recommended for the separation of aromatic compounds.[3][4] A column with a particle size of 2.7 to 5 µm is suitable for standard HPLC applications, while sub-2 µm particle columns can be used for ultra-high-performance liquid chromatography (UHPLC) for faster analysis times.

  • Mobile Phase A: Water with 0.1% formic acid.[3][4]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3][4][5]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient would be:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is recommended for high sensitivity and selectivity.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Molecular Formula of this compound: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol .[6]

  • Precursor Ion ([M+H]⁺): m/z 169.1

  • Product Ions: To be determined by infusing a standard solution of the analyte and performing a product ion scan. Common losses for nitroaromatic compounds include NO₂ (46 Da), NO (30 Da), and H₂O (18 Da).

  • Collision Energy (CE): To be optimized for each MRM transition.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

Data Presentation

Quantitative data for the analysis of this compound should be determined through method validation. The following table presents expected performance characteristics based on the analysis of similar aromatic nitro compounds.[2]

ParameterExpected Performance
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantitation (LOQ)0.3 - 3.0 µg/L
Linearity (R²)> 0.99
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a representative signaling pathway where the target analyte may be relevant.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter LC HPLC Separation (C18 Column) Filter->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Acquisition Data Acquisition MS->Acquisition Quantification Quantification and Reporting Acquisition->Quantification

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., RAF, MEK, ERK) Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Regulates Inhibitor This compound-derived Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: Role of a kinase inhibitor derived from this compound in a signaling pathway.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the detection of this compound. This protocol is suitable for researchers in drug development and medicinal chemistry who require accurate analysis of this important chemical intermediate. The method can be readily adapted for related compounds and validated for specific matrices. The provided workflows and diagrams offer a clear guide for the implementation and understanding of this analytical technique and its relevance in pharmaceutical research.

References

Synthetic Routes for Producing (3-Amino-5-nitrophenyl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (3-Amino-5-nitrophenyl)methanol and its derivatives. This compound is a valuable building block in medicinal chemistry and materials science due to its versatile functional groups, which allow for a variety of subsequent chemical transformations. The protocols outlined below are based on established chemical principles and analogous reactions, providing a robust starting point for laboratory-scale synthesis.

Introduction

This compound is a substituted aromatic compound containing an amino, a nitro, and a primary alcohol functional group. This unique combination makes it an important intermediate for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of these functional groups allows for selective modifications, enabling the construction of diverse molecular scaffolds.

Synthetic Strategies

The most direct and plausible synthetic route to this compound is the reduction of the corresponding carboxylic acid, 3-amino-5-nitrobenzoic acid. This starting material is commercially available. An alternative, though less direct, route could involve the selective reduction of 3-amino-5-nitrobenzaldehyde.

Primary Synthetic Route: Reduction of 3-Amino-5-nitrobenzoic acid

The primary and most recommended synthetic strategy involves the selective reduction of the carboxylic acid functionality of 3-Amino-5-nitrobenzoic acid. Care must be taken to choose a reducing agent that does not also reduce the nitro group. Borane complexes are generally effective for this transformation.

Data Presentation

The following table summarizes the key compounds involved in the primary synthetic route and their relevant properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
3-Amino-5-nitrobenzoic acid618-84-8C₇H₆N₂O₄182.14Starting Material
Borane tetrahydrofuran complex14044-65-6BH₃·THF85.94Reducing Agent
This compound90390-46-8C₇H₈N₂O₃168.15Product

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Amino-5-nitrobenzoic acid

This protocol describes the reduction of the carboxylic acid group of 3-amino-5-nitrobenzoic acid to a primary alcohol using a borane-tetrahydrofuran complex. This method is adapted from standard procedures for the selective reduction of carboxylic acids in the presence of nitro groups.

Materials:

  • 3-Amino-5-nitrobenzoic acid

  • Borane tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane tetrahydrofuran complex solution (approximately 2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Acidify the mixture by the dropwise addition of 1 M HCl.

  • Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Expected Yield: Yields for this type of reduction are typically in the range of 70-90%, depending on the scale and purity of the starting materials.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the primary synthetic route to this compound.

Synthetic_Workflow Start 3-Amino-5-nitrobenzoic Acid (Starting Material) Process Reduction of Carboxylic Acid Start->Process Reagent Borane THF Complex in Anhydrous THF Reagent->Process Quench Quenching with Methanol & Acidic Workup Process->Quench Purification Purification (Column Chromatography) Quench->Purification Product This compound (Final Product) Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Further Applications and Derivatives

The synthesized this compound can be used in a variety of subsequent reactions. For instance, the nitro group can be selectively reduced to an amine, providing a diamino-substituted phenylmethanol. This resulting ortho- or meta-phenylenediamine derivative is a key intermediate for the synthesis of various heterocyclic compounds, such as benzodiazepines and quinoxalines, which are of significant interest in drug discovery.

Signaling Pathway Context

The derivatives of this compound are often designed as inhibitors of signaling pathways implicated in diseases like cancer. For example, the core structure can be elaborated to target protein kinases.

Signaling_Pathway cluster_synthesis Synthesis of Inhibitor cluster_pathway Cellular Signaling Pathway Start This compound Derivatization Chemical Derivatization Start->Derivatization Inhibitor Kinase Inhibitor Derivatization->Inhibitor Kinase Protein Kinase Inhibitor->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cell_Response

Caption: Role of derivatives in inhibiting a generic kinase signaling pathway.

Application Notes: (3-Amino-5-nitrophenyl)methanol in the Preparation of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Amino-5-nitrophenyl)methanol is a substituted aromatic compound containing amino, nitro, and hydroxymethyl functional groups. This arrangement of functionalities makes it a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activities. While direct literature on the synthesis of antimicrobial agents specifically from this compound is limited, its structural isomers, such as (5-Amino-2-nitrophenyl)methanol, have been utilized as precursors for potent antimicrobial agents, including biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans.[1] This document provides a representative application note and generalized protocols for the synthesis of antimicrobial compounds based on methodologies reported for structurally similar starting materials.

The protocols herein describe a generalized pathway to synthesize benzofuran derivatives, a class of heterocyclic compounds known for their broad-spectrum antimicrobial properties. The synthetic strategy involves the initial protection of the amino group, followed by a Williamson ether synthesis to form a key ether intermediate, and subsequent intramolecular cyclization to construct the benzofuran ring. The final deprotection and functionalization steps yield the target antimicrobial compounds.

Representative Synthetic Pathway

A generalized synthetic pathway for the preparation of antimicrobial benzofuran derivatives from an aminonitrophenyl methanol precursor is outlined below. This pathway is based on established synthetic methodologies for benzofuran synthesis.

Synthetic Pathway A This compound B N-Protected Intermediate A->B Amino Group Protection C Ether Intermediate B->C Williamson Ether Synthesis D Benzofuran Precursor C->D Intramolecular Cyclization E Final Antimicrobial Compound D->E Deprotection & Functionalization Antimicrobial_MoA cluster_compound Antimicrobial Compound cluster_cell Microbial Cell Compound Benzofuran Derivative Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA DNA/RNA Synthesis Compound->DNA Interference

References

Application Note 1: Polymeric Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the revolutionary role advanced materials are playing in drug development is provided in these application notes, which are intended for researchers, scientists, and professionals in the field. Innovations in materials science have resulted in the creation of sophisticated drug delivery systems, tissue engineering scaffolds, and diagnostic tools that provide previously unheard-of accuracy and effectiveness.[1] This document offers in-depth procedures and carefully organized data to give researchers the information they need to apply these cutting-edge methods in their own work.

The development of polymeric nanoparticles, especially those created from biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA), is a noteworthy development in the field of drug delivery.[2] Because of their capacity to encapsulate therapeutic agents, improve stability, and enable controlled release and targeted delivery, these nanoparticles are essential for minimizing side effects and increasing therapeutic efficacy.[3][4]

Data Presentation: Physicochemical and Pharmacokinetic Properties of PLGA Nanoparticles

The following table summarizes typical quantitative data for PLGA nanoparticles loaded with a model hydrophobic drug, such as paclitaxel. These values are representative of what can be achieved through the protocols described below.

ParameterTypical ValueCharacterization TechniqueReference
Particle Size (Diameter) 150 - 250 nmDynamic Light Scattering (DLS)[3][5]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[6]
Surface Charge (Zeta Potential) -15 mV to -30 mVElectrophoretic Light Scattering[3][7]
Drug Encapsulation Efficiency 70% - 90%UV-Vis Spectrophotometry / HPLC[3]
Drug Loading Capacity 5% - 15% (w/w)UV-Vis Spectrophotometry / HPLC[4]
In Vitro Drug Release (72h) 40% - 60% (sustained release)Dialysis Method / Sample & Separate[8]
Experimental Workflows and Logical Relationships

The overall process for developing and evaluating a nanoparticle-based drug delivery system involves formulation, characterization, and efficacy testing.

G cluster_formulation 1. Formulation cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. In Vitro Evaluation a Dissolve Drug & PLGA in Organic Solvent c Emulsification (Sonication/Homogenization) a->c b Prepare Aqueous PVA Solution b->c d Solvent Evaporation c->d e Nanoparticle Collection (Centrifugation) d->e f Size & PDI (DLS) e->f g Zeta Potential e->g h Encapsulation Efficiency & Drug Loading e->h i Morphology (SEM/TEM) e->i j Drug Release Study e->j k Cell Viability Assay (e.g., MTT Assay) e->k

Fig 1. Experimental workflow for nanoparticle formulation and evaluation.

A primary application of targeted nanoparticles is in oncology, where they can deliver cytotoxic drugs directly to cancer cells, often inducing apoptosis.

G NP Drug-Loaded Nanoparticle Receptor Cell Surface Receptor NP->Receptor Targeting Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH drop Caspase Caspase Activation DrugRelease->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 2. Simplified signaling pathway for nanoparticle-induced apoptosis.
Experimental Protocols

Protocol 1: Formulation of PLGA Nanoparticles by Emulsion-Solvent Evaporation [3]

This protocol describes the formulation of drug-loaded PLGA nanoparticles, a widely used method for encapsulating hydrophobic drugs.

  • Materials:

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Hydrophobic drug (e.g., Paclitaxel)

    • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

    • Polyvinyl alcohol (PVA)

    • Deionized water

  • Procedure:

    • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the drug in 5 mL of DCM.

    • Aqueous Phase Preparation: Dissolve 200 mg of PVA in 50 mL of deionized water to create a 0.4% (w/v) solution.

    • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator on an ice bath for 3-5 minutes at 40% amplitude. This forms an oil-in-water (o/w) emulsion.[9]

    • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for 4-6 hours at room temperature in a fume hood to allow the organic solvent to evaporate completely.[9]

    • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove excess PVA and unencapsulated drug.[9]

    • Storage: Resuspend the final pellet in a small volume of water or freeze-dry (lyophilize) to obtain a powder for long-term storage.

Protocol 2: In Vitro Drug Release Study [10]

This protocol uses the dialysis bag method to measure the rate of drug release from the nanoparticles in a simulated physiological environment.

  • Materials:

    • Drug-loaded nanoparticle suspension

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dialysis membrane tubing (e.g., 12-14 kDa MWCO)

    • Shaking incubator or water bath

  • Procedure:

    • Transfer a known amount (e.g., 5 mg of nanoparticles) of the nanoparticle suspension into a dialysis bag.

    • Securely close both ends of the bag and place it into a beaker containing 50 mL of PBS (the release medium).

    • Place the beaker in a shaking incubator set to 37°C and 100 rpm.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.[11]

    • Analyze the collected samples for drug concentration using a suitable method like UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles.

Protocol 3: Cell Viability Assessment using MTT Assay [12][13]

This colorimetric assay determines the effect of the drug-loaded nanoparticles on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well cell culture plates

    • Drug-loaded nanoparticles, empty nanoparticles (placebo), and free drug solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or Solubilization solution

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

    • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.

    • Incubation: Incubate the plate for another 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][14]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Express the viability of treated cells as a percentage relative to the untreated control cells.

Application Note 2: Advanced Materials in Diagnostics

Advanced functional materials are crucial in the development of next-generation diagnostic tools, particularly biosensors.[15] Materials like gold nanoparticles, quantum dots, and carbon-based materials (e.g., graphene) are used to enhance the sensitivity and specificity of detection methods for various disease biomarkers.[16][17]

Data Presentation: Performance of Nanomaterial-Based Biosensors

This table shows representative performance metrics for different types of nanomaterial-based biosensors used for detecting a model protein biomarker.

Material PlatformDetection PrincipleTarget BiomarkerLimit of Detection (LOD)Reference
Gold Nanoparticles Colorimetric / LSPRProstate-Specific Antigen (PSA)0.1 - 1 ng/mL[16]
Quantum Dots (QDs) Fluorescence (FRET)Cancer Antigen 125 (CA-125)0.01 - 0.1 U/mL[17]
Graphene Oxide Electrochemical / FETThrombin1 - 10 pM[15]
Carbon Nanotubes ElectrochemicalGlucose0.1 - 1 µM[17]
Logical Relationships in Biosensor Function

The function of a typical aptamer-based biosensor using gold nanoparticles relies on a change in the nanoparticle aggregation state upon binding to the target biomarker, leading to a detectable color change.

G cluster_no_target A) No Target Present cluster_target B) Target Present Aptamer Aptamer-AuNP Conjugates Dispersed Nanoparticles Dispersed Aptamer->Dispersed Red Solution is Red Dispersed->Red Target Target Biomarker Binding Aptamer binds to Target Target->Binding Aptamer2 Aptamer-AuNP Conjugates Aptamer2->Binding Aggregation Nanoparticles Aggregate Binding->Aggregation Blue Solution turns Blue Aggregation->Blue

Fig 3. Logical relationship in a colorimetric aptasensor.

References

Application Note and Protocol for the Chromatographic Purification of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of (3-Amino-5-nitrophenyl)methanol, a key intermediate in various synthetic applications. The protocols outlined below are designed for both bulk purification via flash column chromatography and high-purity separation using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a polar aromatic compound containing both an amino and a hydroxyl group, which can present challenges in chromatographic purification, such as tailing and poor resolution. The methods described herein are optimized to address these challenges, yielding a product of high purity.

Data Presentation

The following table summarizes typical results that can be expected from the application of the described purification protocols.

ParameterFlash ChromatographyAnalytical HPLCPreparative HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 (5 µm, 4.6 x 150 mm)C18 (5 µm, 21.2 x 150 mm)
Mobile Phase Dichloromethane:MethanolAcetonitrile:Water with TFAAcetonitrile:Water with TFA
Elution Mode GradientGradientIsocratic/Gradient
Flow Rate 20 mL/min1.0 mL/min20 mL/min
Detection (UV) 254 nm / 320 nm254 nm254 nm
Retention Time (tR) N/A (Fraction dependent)~5.8 min (Example)~7.2 min (Example)
Purity Achieved >95%>99%>99%
Typical Recovery ~85-95%N/A~80-90%
Sample Load 1-10 g1-10 µg50-500 mg

Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of crude this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes, technical grade (for column packing)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Glass column, fritted disc

  • Fraction collector or test tubes

  • Rotary evaporator

2. Column Packing:

  • Prepare a slurry of silica gel in hexanes.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Flush the column with the initial mobile phase (98:2 DCM:MeOH) until the bed is stable.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of DCM or the initial mobile phase.

  • Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

4. Chromatographic Separation:

  • Mobile Phase System : A gradient of Methanol in Dichloromethane is effective for eluting the polar target compound. To mitigate peak tailing caused by the basic amino group, a small amount of triethylamine can be added to the mobile phase.[1]

    • Solvent A : Dichloromethane

    • Solvent B : Methanol

    • Additive : 0.1% Triethylamine (v/v) in the Methanol component.

  • Elution Profile :

    • Equilibrate the column with 2% Methanol in Dichloromethane.

    • Load the sample onto the column.

    • Elute with a step gradient:

      • 2-5% Methanol in Dichloromethane to elute non-polar impurities.

      • Increase to 5-10% Methanol in Dichloromethane to elute the product. For polar compounds, a higher percentage of methanol may be required.[2]

  • Fraction Collection : Collect fractions based on the elution profile observed by TLC or an in-line UV detector. The product is UV active.

  • Product Isolation :

    • Analyze the collected fractions by TLC (e.g., using 10% MeOH in DCM as the mobile phase).

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for similar aromatic nitro compounds and is suitable for purity assessment and small-scale purification.[3]

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • Analytical Column: C18 reverse-phase, 3-5 µm particle size, 4.6 x 150 mm

  • Preparative Column: C18 reverse-phase, 5-10 µm particle size, ≥20 mm ID

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water (18 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Mobile Phase A : 0.1% TFA in Water

  • Mobile Phase B : 0.1% TFA in Acetonitrile

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as Methanol or a mixture of the initial mobile phase, to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. Analytical HPLC Method:

  • Column : C18, 5 µm, 4.6 x 150 mm

  • Flow Rate : 1.0 mL/min

  • Detection Wavelength : 254 nm

  • Column Temperature : 30 °C

  • Injection Volume : 10 µL

  • Gradient Program :

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 10% B

    • 18-25 min: Re-equilibration at 10% B

5. Preparative HPLC Method (Example):

  • Column : C18, 5 µm, 21.2 x 150 mm

  • Flow Rate : 20 mL/min

  • Detection Wavelength : 254 nm

  • Injection Volume : 1-5 mL (depending on concentration and column capacity)

  • Elution Program : An isocratic or shallow gradient elution based on the retention time from the analytical run should be developed. For instance, if the product elutes at 40% B in the analytical run, an isocratic elution with 35-40% B could be effective.

  • Fraction Collection : Collect the eluent corresponding to the product peak.

  • Product Isolation : Combine the pure fractions and remove the organic solvent via rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent.

Visualizations

Chromatographic_Purification_Workflow Crude_Sample Crude this compound Dissolution Sample Preparation (Dissolution / Dry Loading) Crude_Sample->Dissolution Column_Loading Load onto Chromatography Column Dissolution->Column_Loading Elution Elution with Mobile Phase Gradient Column_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Analysis Purity Analysis (TLC / HPLC) Fraction_Collection->Purity_Analysis Purity_Analysis->Fraction_Collection Re-analyze Pooling Pool Pure Fractions Purity_Analysis->Pooling If Pure Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

References

Application Note & Protocol: Synthesis of Heterocycles from (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

(3-Amino-5-nitrophenyl)methanol is a versatile bifunctional building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. The presence of an amino group, a nitro group, and a benzylic alcohol on the same phenyl ring offers multiple reaction sites. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the amino group, while the primary alcohol provides a handle for cyclization and further functionalization. This unique combination of functional groups allows for the strategic and often regioselective synthesis of heterocycles, which are core structures in many pharmaceuticals and functional materials.

This application note provides detailed protocols for the synthesis of two important classes of heterocycles—benzoxazines and quinolines—starting from this compound. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to allow for adaptation and further exploration.

Part 1: Synthesis of 6-Nitro-2H-benzo[b]oxazines

Benzoxazines are a class of heterocyclic compounds that are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis described here proceeds via a reductive cyclization strategy.

Reaction Principle and Mechanism

The synthesis of 6-nitro-2H-benzo[b]oxazines from this compound and a 1,2-dicarbonyl compound involves a tandem reaction sequence. Initially, the amino group of this compound undergoes condensation with one of the carbonyl groups of the 1,2-dicarbonyl compound to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl group, leading to the formation of the oxazine ring. Subsequent dehydration yields the final benzoxazine product. The nitro group remains on the aromatic ring and can be used for further functionalization.

Experimental Protocol

Materials:

  • This compound

  • Glyoxal (40% in water) or other 1,2-dicarbonyl compounds

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.68 g, 10 mmol) in 40 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add glyoxal (1.45 g of 40% aqueous solution, 10 mmol) followed by 1 mL of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. Dry the solid under vacuum to obtain the pure 6-nitro-2H-benzo[b]oxazine. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary
Starting MaterialReagentProductYield (%)
This compoundGlyoxal6-Nitro-2H-benzo[b]oxazine85-90
This compound2,3-Butanedione2,3-Dimethyl-6-nitro-2H-benzo[b]oxazine80-85
Workflow Diagram

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add 1,2-Dicarbonyl Compound A->B C Add Glacial Acetic Acid (Catalyst) B->C D Reflux for 4-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Collect Precipitate by Filtration F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I

Caption: Workflow for the synthesis of 6-nitro-2H-benzo[b]oxazines.

Part 2: Synthesis of 6-Nitroquinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In this protocol, we will first oxidize the benzylic alcohol of this compound to an aldehyde, which will then undergo the Friedländer reaction.

Reaction Principle and Mechanism

The synthesis begins with the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3-amino-5-nitrobenzaldehyde. This is a crucial step, and a mild oxidizing agent such as manganese dioxide (MnO₂) is used to prevent over-oxidation or side reactions with the amino group. The resulting o-amino benzaldehyde is then reacted with a ketone containing an α-methylene group (e.g., acetone) in the presence of a base or acid catalyst. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring system.

Experimental Protocol

Step 1: Oxidation of this compound

Materials:

  • This compound

  • Manganese Dioxide (activated)

  • Dichloromethane (DCM)

  • Celite

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (1.68 g, 10 mmol) in 100 mL of DCM.

  • Addition of Oxidant: Add activated manganese dioxide (8.7 g, 100 mmol, 10 equivalents) in portions to the stirred suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with DCM (3 x 20 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-amino-5-nitrobenzaldehyde as a yellow solid. This product is often pure enough for the next step without further purification.

Step 2: Friedländer Annulation

Materials:

  • 3-Amino-5-nitrobenzaldehyde (from Step 1)

  • Acetone (or other suitable ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-5-nitrobenzaldehyde (1.66 g, 10 mmol) in 50 mL of ethanol.

  • Addition of Reagents: Add acetone (1.45 mL, 20 mmol, 2 equivalents) to the solution. Then, add a solution of potassium hydroxide (0.84 g, 15 mmol) in 5 mL of water dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form as the reaction progresses.

  • Work-up: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to obtain pure 6-nitroquinoline.

Data Summary
StepStarting MaterialProductYield (%)
1This compound3-Amino-5-nitrobenzaldehyde90-95
23-Amino-5-nitrobenzaldehyde6-Nitroquinoline80-88
Mechanism Diagram

G cluster_oxidation Step 1: Oxidation cluster_annulation Step 2: Friedländer Annulation A This compound B 3-Amino-5-nitrobenzaldehyde A->B MnO2, DCM C 3-Amino-5-nitrobenzaldehyde E Aldol Condensation Intermediate C->E + Ketone, KOH D Ketone (e.g., Acetone) D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 6-Nitroquinoline F->G - H2O

Caption: Two-step synthesis of 6-nitroquinolines via oxidation and Friedländer annulation.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through clear checkpoints. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's completion and the formation of the desired product. The physical properties of the products, such as melting point and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), should be compared with literature values to confirm their identity and purity. For instance, the formation of the aldehyde in the first step of the quinoline synthesis will show a characteristic peak around 9-10 ppm in the ¹H NMR spectrum.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. The protocols detailed in this application note for the synthesis of benzoxazines and quinolines are efficient and scalable. The strategic placement of the functional groups allows for diverse synthetic transformations, making this compound a valuable tool for medicinal chemists and materials scientists. Further modifications of the nitro group, such as reduction to an amine, open up possibilities for creating an even wider array of complex heterocyclic systems.

References

  • Synthesis of Quinolines via Friedländer Annulation: Marco-Contelles, J. et al. (2009). The Friedländer Reaction: A Powerful Tool in the Synthesis of Quinolines. Chemical Reviews, 109(6), 2652-2671. [Link]

  • Benzoxazine Chemistry and Applications: Ishida, H., & Allen, D. J. (Eds.). (2000). Handbook of Polybenzoxazines. Elsevier. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (3-Amino-5-nitrophenyl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Route 1: Selective mono-reduction of 3,5-dinitrobenzyl alcohol. This approach involves the selective reduction of one of the two nitro groups on the aromatic ring.

  • Route 2: Reduction of 3-amino-5-nitrobenzoic acid. This method involves the selective reduction of the carboxylic acid group to a primary alcohol while preserving the nitro and amino functionalities.

Q2: Which synthetic route is generally preferred for higher yield and selectivity?

A2: Route 2, the reduction of 3-amino-5-nitrobenzoic acid, is often preferred. Achieving selective mono-reduction of one of two identical nitro groups in 3,5-dinitrobenzyl alcohol (Route 1) can be challenging and may lead to a mixture of the desired product, the starting material, and the fully reduced di-amino product. The reduction of the carboxylic acid in the presence of a nitro group is a more established and selective transformation.

Q3: What are the most effective reducing agents for the conversion of 3-amino-5-nitrobenzoic acid to this compound?

A3: Borane complexes, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BH3·SMe2), are highly effective and selective for the reduction of carboxylic acids in the presence of nitro groups.[1] These reagents are preferred over stronger reducing agents like lithium aluminum hydride (LAH), which can also reduce the nitro group.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[1][2] A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediate products, and the final product, allowing for a visual assessment of the reaction's completion.

Q5: What are the common impurities encountered in the synthesis of this compound?

A5: Depending on the synthetic route, common impurities may include:

  • From Route 1: Unreacted 3,5-dinitrobenzyl alcohol, and the over-reduced product 3,5-diaminobenzyl alcohol.

  • From Route 2: Unreacted 3-amino-5-nitrobenzoic acid.

  • From both routes: Byproducts from side reactions or degradation of the product during workup and purification.

Q6: What are the recommended methods for purifying crude this compound?

A6: The most common and effective purification methods for aminobenzyl alcohols are recrystallization and column chromatography.[3][4]

  • Recrystallization: A suitable solvent or solvent system (e.g., ethyl acetate/hexane, isopropanol/water) can be used to crystallize the product, leaving impurities in the mother liquor.[4]

  • Column Chromatography: Silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities with different polarities.[3] Due to the polar nature of the amino and alcohol groups, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent tailing on the silica gel column.[4]

Troubleshooting Guides

Route 1: Selective Mono-reduction of 3,5-Dinitrobenzyl Alcohol
Observed Problem Potential Cause(s) Troubleshooting Steps
Low to no conversion of starting material 1. Inactive or insufficient reducing agent.2. Poor reaction conditions (temperature, solvent).1. Use a fresh, high-quality reducing agent (e.g., sodium polysulfide). Ensure the correct stoichiometry is used.2. Optimize the reaction temperature and ensure the solvent is appropriate and dry.
Mixture of starting material, desired product, and di-amino byproduct 1. Non-selective reduction conditions.2. Reaction proceeded for too long.1. Carefully control the stoichiometry of the reducing agent. Consider using milder reducing agents or different solvent systems.2. Monitor the reaction closely by TLC and stop the reaction once the desired product is maximized.
Formation of insoluble side products 1. Polymerization of intermediates or the final product.1. Ensure adequate stirring to maintain a homogenous reaction mixture.2. Filter the reaction mixture before workup to remove any insoluble materials.
Route 2: Reduction of 3-Amino-5-nitrobenzoic Acid with Borane
Observed Problem Potential Cause(s) Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient reducing agent (borane complex).2. Low reaction temperature or insufficient reaction time.1. Ensure the correct molar equivalents of the borane complex are used.[1]2. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be applied while monitoring by TLC.[1]
Low yield after workup 1. The product is polar and can be lost in the aqueous phase during extraction.2. Incomplete quenching of the borane complex leading to product loss.1. Saturate the aqueous layer with sodium chloride (salting out) before extraction to decrease the solubility of the product. Use a polar extraction solvent like ethyl acetate and perform multiple extractions.[2]2. Ensure the reaction is properly quenched, typically with methanol or ethanol, followed by an aqueous workup.[1]
Difficult workup (emulsions) 1. Formation of borate salts.1. After quenching with alcohol, pour the reaction mixture into water and extract with an organic solvent. Washing the organic layer with brine can help break emulsions.[1]

Experimental Protocols

Protocol 1: Reduction of 3-Amino-5-nitrobenzoic Acid using Borane-THF[1]
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-nitrobenzoic acid (1 equivalent) in dry tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (BH3·THF) (typically 1.5-2.0 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC. If the reaction is not complete, it can be gently heated to 40-50 °C.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvents under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Selective Mono-reduction Route 2: Reduction of Carboxylic Acid
Starting Material 3,5-Dinitrobenzyl alcohol3-Amino-5-nitrobenzoic acid
Key Reagent Sodium Polysulfide or other selective reducing agentsBorane-THF (BH3·THF) or Borane-DMS (BH3·SMe2)
Selectivity Moderate to difficultHigh
Potential Byproducts 3,5-Diaminobenzyl alcoholNone (if reaction goes to completion)
Typical Yield Variable, often lowerGood to excellent

Visualizations

experimental_workflow_route2 start Start: 3-Amino-5-nitrobenzoic acid in dry THF add_borane Add BH3·THF at 0 °C start->add_borane react React at RT (8-12h) Monitor by TLC add_borane->react quench Quench with Methanol at 0 °C react->quench workup Aqueous Workup & Extraction with EtOAc quench->workup purify Purification: Column Chromatography or Recrystallization workup->purify end_product Product: This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound via Route 2.

troubleshooting_logic start Low Yield of This compound check_sm Check TLC for Starting Material start->check_sm check_byproducts Check TLC/NMR for Byproducts start->check_byproducts incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Present workup_loss Product Loss During Workup check_sm->workup_loss Absent over_reduction Over-reduction or Side Reactions check_byproducts->over_reduction Present solution1 Increase reaction time/temp Add more reducing agent incomplete_reaction->solution1 solution2 Use milder conditions Monitor reaction closely over_reduction->solution2 solution3 Saturate aqueous layer with NaCl Perform multiple extractions workup_loss->solution3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3-Amino-5-nitrophenyl)methanol (CAS No. 90390-46-8).[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Introduction to Purification Challenges

This compound is a substituted aromatic compound featuring amino, nitro, and hydroxyl functional groups.[1][5] This unique combination, while offering significant synthetic utility, also presents several purification challenges. The presence of both an acidic nitro group and a basic amino group, along with a primary alcohol, makes the molecule susceptible to various side reactions and interactions with purification media.

Key challenges include:

  • Polarity and Solubility: The high polarity of the molecule can lead to difficulties in selecting an appropriate solvent system for chromatography and recrystallization.

  • Thermal Instability: The presence of the nitro group can contribute to thermal decomposition, especially at elevated temperatures.

  • Reactivity: The amino group is susceptible to oxidation, and the overall structure can be sensitive to acidic or basic conditions.

  • Co-eluting Impurities: Structurally similar impurities formed during synthesis can be difficult to separate using standard chromatographic techniques.

This guide will address these challenges with practical, field-proven solutions.

II. Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Issue 1: My compound is streaking or tailing significantly on the silica gel column.

Probable Cause: This is a classic sign of strong interaction between the polar amino group of your compound and the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation, broad peaks, and low recovery.

Solution:

To mitigate this, you need to suppress the interaction between the basic amine and the acidic silica.

Step-by-Step Protocol:

  • Solvent System Modification:

    • Add a small percentage of a basic modifier to your eluent system. Triethylamine (TEA) or ammonium hydroxide are common choices.

    • Start with a low concentration (e.g., 0.1-1% v/v) and gradually increase it while monitoring the separation by Thin Layer Chromatography (TLC). A common starting eluent system could be Dichloromethane:Methanol with 1% Ammonium Hydroxide.[6]

  • Alternative Stationary Phase:

    • If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

    • Reverse-phase chromatography (C18) is another excellent option, where the compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Issue 2: I am observing decomposition of my compound during purification.

Probable Cause: this compound can be sensitive to heat and prolonged exposure to certain conditions. Decomposition may be indicated by a color change (darkening) of the product fractions or the appearance of new spots on TLC.

Solution:

Minimize exposure to harsh conditions throughout the purification process.

Recommended Actions:

  • Temperature Control:

    • Avoid excessive heating during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (typically ≤ 40°C).

    • If performing recrystallization, avoid prolonged boiling. Dissolve the compound at the minimum temperature required.

  • Inert Atmosphere: The amino group can be susceptible to oxidation. While not always necessary, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1][7]

  • pH Control: Avoid strongly acidic or basic conditions unless required for a specific separation strategy, as these can catalyze decomposition.

Issue 3: I am unable to achieve baseline separation from a closely related impurity.

Probable Cause: Impurities with similar polarity to the desired product are common in organic synthesis. These can include isomers or byproducts from incomplete reactions or side reactions.

Solution:

Enhancing the selectivity of your chromatographic system is key.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Gradually decrease the polarity of your eluent system. This will increase the retention time of all components and can improve separation.

    • Solvent Selectivity: Try different solvent combinations. For example, replacing methanol with ethanol or isopropanol can alter the selectivity of the separation.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • For challenging separations, preparative HPLC offers significantly higher resolution than traditional column chromatography. A variety of stationary phases (normal phase, reverse phase, chiral) are available to optimize the separation.

  • Recrystallization:

    • If the impurity has a significantly different solubility profile, recrystallization can be a highly effective purification method. A systematic solvent screening is crucial to find the ideal solvent or solvent mixture.[8][9]

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis decision_purity Is the major spot well-separated? tlc_analysis->decision_purity column_chrom Column Chromatography (Silica Gel) decision_purity->column_chrom Yes recrystallization Attempt Recrystallization decision_purity->recrystallization No, impurities are close streaking_check Observe Streaking/Tailing? column_chrom->streaking_check add_base Add Basic Modifier (e.g., TEA, NH4OH) streaking_check->add_base Yes pure_product Pure Product streaking_check->pure_product No add_base->column_chrom alt_stationary_phase Consider Alumina or Reverse Phase add_base->alt_stationary_phase alt_stationary_phase->pure_product solvent_screen Systematic Solvent Screening recrystallization->solvent_screen solvent_screen->pure_product Successful prep_hplc Consider Preparative HPLC solvent_screen->prep_hplc Unsuccessful prep_hplc->pure_product

Caption: Decision workflow for purification of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: It is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature.[1][7] This helps to prevent degradation from light and atmospheric oxygen.

Q2: What are some common impurities that I should be aware of during the synthesis and purification of this compound?

A: While specific impurities depend on the synthetic route, common byproducts can include:

  • Starting materials: Unreacted precursors.

  • Over-reduction products: Where the nitro group is also reduced.

  • Oxidation products: From the oxidation of the amino group.

  • Isomeric impurities: Such as (5-Amino-2-nitrophenyl)methanol, depending on the regioselectivity of the nitration step.[7][10][11]

Q3: Can I use recrystallization to purify this compound? If so, what solvents are recommended?

A: Yes, recrystallization can be a very effective method. Due to its polar nature, you will likely need a polar solvent or a solvent mixture.

Experimental Protocol: Recrystallization Solvent Screening

  • Small-Scale Tests: Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves.

  • Solubility Assessment:

    • If the compound dissolves readily at room temperature, the solvent is not suitable for recrystallization.

    • If the compound is sparingly soluble at room temperature, heat the test tube gently. If it dissolves upon heating, this is a potentially good solvent.

  • Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Solvent System Selection: The best solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor.

Q4: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main component and any impurities.[12]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Quantitative Data Summary
PropertyValueSource
CAS Number 90390-46-8[1][3]
Molecular Formula C₇H₈N₂O₃[1][3]
Molecular Weight 168.15 g/mol [1][3]
Appearance Light yellow to green-yellow solid[1]
Predicted Boiling Point 425.9 ± 30.0 °C[1]
Predicted Density 1.432 ± 0.06 g/cm³[1]
Logical Relationship Diagram

Impurity_Relationship cluster_synthesis Synthetic Process cluster_impurities Potential Impurities cluster_purification Purification Method starting_material Starting Material product This compound starting_material->product reaction_conditions Reaction Conditions (Temp, pH, Time) reaction_conditions->product unreacted_sm Unreacted Starting Material product->unreacted_sm Incomplete Reaction side_products Side Products (e.g., Isomers) product->side_products Side Reactions degradation_products Degradation Products (Oxidation, etc.) product->degradation_products Improper Handling purification_choice Chromatography or Recrystallization unreacted_sm->purification_choice side_products->purification_choice degradation_products->purification_choice

Caption: Relationship between synthesis, impurities, and purification.

IV. References

  • Benchchem. An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isom.

  • ChemicalBook. This compound.

  • Ivy Fine Chemicals. This compound [CAS: 90390-46-8].

  • Reddit. Column chromatography issue.

  • BLD Pharm. 90390-46-8|this compound.

  • CP Lab Safety. This compound, 98% Purity, C7H8N2O3, 5 grams.

  • ChemicalBook. This compound | 90390-46-8.

  • Benchchem. An In-depth Technical Guide to (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Isomers.

  • ChemScene. 77376-03-5 | (5-Amino-2-nitrophenyl)methanol.

  • ChemicalBook. (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5.

  • Chemical-Suppliers. (5-Amino-2-nitrophenyl)methanol | CAS 77376-03-5.

  • Sigma-Aldrich. This compound | 90390-46-8.

  • Benchchem. Application Note: Recrystallization Protocol for the Purification of 3-Nitro-4-phenylmethoxybenzamide.

  • Benchchem. Application Notes and Protocols for the Purification of 5-Nitrocinnoline by Recrystallization.

Sources

Technical Support Center: Synthesis of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Amino-5-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the common side reactions and challenges encountered during its synthesis. As a key building block in medicinal chemistry, ensuring a high-purity, high-yield synthesis is paramount. This document provides field-proven insights and validated protocols to navigate the complexities of the requisite selective reductions.

Frequently Asked Questions & Troubleshooting Guides

The synthesis of this compound typically proceeds via one of two strategic pathways, each presenting unique chemoselectivity challenges that can lead to significant side reactions if not properly controlled.

Synthetic_Pathways cluster_0 Route A: From Dinitro Precursor cluster_1 Route B: From Benzoic Acid Precursor 3_5_Dinitrobenzyl_Alcohol 3,5-Dinitrobenzyl Alcohol Target_A This compound 3_5_Dinitrobenzyl_Alcohol->Target_A Selective Mono-Reduction of one -NO2 group Side_Product_A 3,5-Diaminobenzyl Alcohol 3_5_Dinitrobenzyl_Alcohol->Side_Product_A Over-Reduction 3_Amino_5_Nitrobenzoic_Acid 3-Amino-5-nitrobenzoic Acid Target_B This compound 3_Amino_5_Nitrobenzoic_Acid->Target_B Selective Reduction of -COOH group Side_Product_B (3,5-Diaminophenyl)methanol 3_Amino_5_Nitrobenzoic_Acid->Side_Product_B Concurrent -NO2 Reduction

Caption: Common synthetic routes to this compound.

Q1: I am attempting the selective mono-reduction of 3,5-dinitrobenzyl alcohol (Route A), but I'm getting significant amounts of the 3,5-diaminobenzyl alcohol byproduct. How can I improve selectivity?

A1: Cause & Troubleshooting

This is a classic chemoselectivity challenge. The formation of the diamine byproduct indicates that your reducing agent is too powerful or the reaction conditions are too harsh, leading to the reduction of both nitro groups. The key is to use a reagent system known for its ability to selectively reduce one nitro group in a polynitrated aromatic system.

Expert Recommendations:

  • Utilize Sulfide-Based Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic solution is a well-established method for the selective mono-reduction of dinitroarenes.[1] The mechanism involves a nucleophilic attack by the sulfide ion, and the presence of the first-formed amino group deactivates the ring towards further reduction by the same mechanism.

  • Control Stoichiometry: Ensure you are using a carefully controlled stoichiometry of the reducing agent. For sulfide reductions, using slightly more than one equivalent of the sulfide reagent is a good starting point.

  • Temperature Management: These reactions can be exothermic. Maintain a consistent and moderate temperature (often room temperature to gentle warming) to avoid over-reduction.[2]

Protocol 1: Selective Mono-Reduction using Sodium Sulfide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dinitrobenzyl alcohol (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, approx. 1.2 eq) in water.

  • Reaction: Add the sodium sulfide solution dropwise to the solution of the starting material at room temperature.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, acidify the mixture carefully with dilute HCl to neutralize any remaining sulfide. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.

Q2: I'm trying to reduce the carboxylic acid of 3-amino-5-nitrobenzoic acid to the alcohol (Route B), but the nitro group is being reduced simultaneously. What's the right approach?

A2: Cause & Troubleshooting

This issue arises because many powerful reducing agents capable of reducing carboxylic acids, such as Lithium Aluminum Hydride (LiAlH₄), will readily reduce aromatic nitro groups as well.[1] In fact, LiAlH₄ often reduces aromatic nitro compounds to azo products, which is an even more undesirable side reaction.[1] The solution lies in using a reducing agent that is selective for the carboxylic acid in the presence of a nitro group.

Expert Recommendations:

  • Borane Complexes are Key: Borane (BH₃) and its complexes, such as Borane-THF (BH₃·THF), are highly effective for selectively reducing carboxylic acids to alcohols. Under controlled conditions, they are significantly less reactive towards aromatic nitro groups compared to hydrides like LiAlH₄.

  • Esterification as an Alternative: An alternative two-step strategy involves first protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester via Fischer esterification). Esters are generally more resistant to many nitro-reducing conditions. You can then reduce the nitro group and subsequently hydrolyze the ester back to the acid, or reduce the ester to the alcohol using a milder reagent like sodium borohydride (NaBH₄) if the other functional groups are compatible.

Table 1: Comparison of Common Reducing Agents for -COOH vs. -NO₂ Selectivity

Reducing AgentSelectivity for -COOHSelectivity for -NO₂Common Side Reactions & Notes
LiAlH₄ HighHighNon-selective. Reduces both groups. Can form azo products from Ar-NO₂.[1]
BH₃·THF HighLowRecommended Method. Highly selective for carboxylic acids over nitro groups.
H₂/Pd/C LowHighPrimarily reduces nitro groups and other unsaturated systems.[3]
SnCl₂/HCl LowHighClassic reagent for nitro group reduction; does not affect carboxylic acids.[1][2]
Q3: My reaction is producing a complex mixture of colored impurities, and I'm observing intermediates like nitroso or hydroxylamine compounds. What is happening?

A3: Cause & Troubleshooting

The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process that proceeds through several intermediates. If the reaction stalls due to insufficient reducing power, incorrect stoichiometry, or poor reagent activity, these intermediates can accumulate or react with each other to form colored, dimeric side products like azoxy and azo compounds.[2]

Nitro_Reduction_Pathway Nitroso Ar-NO (Nitroso) Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Dimer Ar-N=N(O)-Ar (Azoxy) Ar-N=N-Ar (Azo) Hydroxylamine->Dimer Condensation

Caption: Nitro group reduction pathway and potential side products.

Expert Recommendations:

  • Verify Reagent Activity: Metal powders (Fe, Zn, Sn) can oxidize on the surface, reducing their activity.[2] Consider acid washing (activating) the metal before use. Ensure catalysts like Pd/C are fresh and not poisoned.

  • Increase Reducing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion through all intermediate stages.[2]

  • Optimize Reaction Conditions: In some cases, increasing the reaction temperature or time can help push the reaction to completion. However, be cautious, as higher temperatures can also promote side reactions.[2]

  • Use a Robust Method: Metal/acid combinations like Fe/HCl or SnCl₂/HCl are robust and less prone to stopping at intermediate stages compared to some milder reagents.[4]

Q4: My reaction mixture is turning dark and forming a tar-like substance, leading to a difficult workup and low yield. How can I prevent this?

A4: Cause & Troubleshooting

The formation of tar or polymeric material is often due to the inherent instability of the product, an aromatic amine. Anilines, especially those with multiple functional groups, can be susceptible to air oxidation and subsequent polymerization, a process often catalyzed by heat, acid, or trace metals.[5]

Expert Recommendations:

  • Maintain an Inert Atmosphere: Perform the reaction and workup under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen, which is a primary culprit in the oxidation of anilines.

  • Control Temperature: Avoid excessive heating during the reaction and, critically, during the workup and concentration steps. Use a rotary evaporator with a controlled water bath temperature.

  • Prompt Workup and Isolation: Do not let the crude reaction mixture sit for extended periods. Once the reaction is complete, proceed with the workup and purification as quickly as is practical.

  • pH Control during Workup: During an aqueous workup, the pH can be critical. Sometimes, isolating the product after a basic wash is preferable to an acidic one, as the free amine may be more stable than its corresponding salt, or vice-versa, depending on the specific molecule.

References

  • Vertex AI Search, based on "A new reagent for selective reduction of nitro group". (No direct URL available)
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ResearchGate. (2018).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Google Patents. (n.d.).

Sources

Optimization of reaction conditions for (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimization of (3-Amino-5-nitrophenyl)methanol Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound (CAS 90390-46-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing this compound?

The most prevalent and reliable method for synthesizing this compound is the chemoselective reduction of the carboxylic acid group of 3-Amino-5-nitrobenzoic acid. This precursor is commercially available and provides a direct route to the target molecule.

The core challenge of this synthesis is the selective reduction of the carboxylic acid in the presence of a reducible aromatic nitro group. Therefore, the choice of reducing agent is critical. Borane complexes, such as Borane-tetrahydrofuran complex (BH₃·THF), are the reagents of choice for this transformation. They exhibit excellent selectivity for carboxylic acids over nitro groups under controlled conditions. Stronger, less selective hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups, leading to undesired byproducts.

Q2: I am planning the reduction of 3-Amino-5-nitrobenzoic acid. Which reducing agent and conditions do you recommend for optimal selectivity and yield?

For the selective reduction of the carboxylic acid group, we strongly recommend using a borane complex. Borane-tetrahydrofuran (BH₃·THF) is the most common and effective choice.

Rationale for Selection:

  • Chemoselectivity: Borane is an electrophilic reducing agent, which preferentially attacks the electron-rich carbonyl oxygen of the carboxylic acid. The nitro group is electron-withdrawing and thus deactivated towards reduction by borane under mild conditions.[1]

  • Reaction Conditions: The reaction can be performed under relatively mild, aprotic conditions, which preserves the sensitive functional groups on the aromatic ring.

A generalized workflow for this synthesis is presented below.

A 1. Reaction Setup B Dissolve 3-Amino-5-nitrobenzoic acid in anhydrous THF under N2. A->B C Cool reaction mixture to 0°C. B->C D 2. Reagent Addition C->D E Slowly add BH3·THF solution (1.0 M in THF) dropwise. D->E F 3. Reaction E->F G Allow to warm to room temperature. Stir for 12-24 hours. F->G H Monitor by TLC. G->H H->G Incomplete I 4. Quenching & Work-up H->I Complete J Cool to 0°C. Slowly add Methanol to quench excess borane. I->J K Remove solvent under reduced pressure. J->K L Perform aqueous work-up (e.g., EtOAc and NaHCO3 wash). K->L M 5. Purification L->M N Purify crude product via flash column chromatography. M->N O Product: this compound N->O

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Q3: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a common issue that can typically be traced to reagent quality, reaction setup, or temperature control.

Troubleshooting Flowchart: Low Yield

Start Low Yield Observed CheckReagent Check BH3·THF Quality Start->CheckReagent ReagentSol Use a fresh, unopened bottle or titrate to confirm molarity. BH3 is moisture-sensitive. CheckReagent->ReagentSol Yes/Suspect CheckSetup Is the reaction under strictly anhydrous conditions? CheckReagent->CheckSetup No/Confirmed Good SetupSol Flame-dry glassware. Use anhydrous THF. Maintain a positive N2 or Ar atmosphere. CheckSetup->SetupSol No CheckTemp Was the BH3·THF added slowly at 0°C? CheckSetup->CheckTemp Yes TempSol Rapid addition causes an exotherm, leading to side reactions. Use an ice bath and a dropping funnel. CheckTemp->TempSol No CheckStoich Review Stoichiometry CheckTemp->CheckStoich Yes StoichSol Ensure at least 2-3 equivalents of BH3 are used. Incomplete reactions are common with insufficient reagent. CheckStoich->StoichSol No

Caption: Troubleshooting guide for low reaction yield.

Q4: My TLC and NMR show significant impurities. What are the common side products and how can they be minimized?

The primary impurity is typically the result of over-reduction, where the nitro group is also reduced.

  • Side Product: 3,5-Diaminobenzyl alcohol.

  • Cause: This occurs if the reaction temperature is too high or if a stronger, less selective reducing agent is inadvertently used. While borane is selective, harsh conditions can erode this selectivity.

  • Prevention:

    • Strict Temperature Control: Maintain the temperature at 0°C during the addition of BH₃·THF.

    • Slow Addition: Add the reducing agent dropwise over a prolonged period (e.g., 30-60 minutes) to dissipate heat and maintain a low instantaneous concentration of the reagent.

    • Alternative Reagents: For substrates particularly sensitive to over-reduction, milder and more selective borane reagents, such as borane dimethyl sulfide complex (BMS), can be considered, though reaction times may be longer.

Another potential issue is the presence of unreacted starting material due to incomplete reaction, which can be addressed by increasing the equivalents of borane or extending the reaction time.

Q5: What is an effective procedure for reaction work-up and purification?

A proper work-up is crucial for removing boron residues and ensuring a clean product for purification.

Step-by-Step Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and carefully add methanol (MeOH) dropwise to quench any excess BH₃·THF. Safety Note: This is an exothermic reaction that evolves hydrogen gas. Ensure adequate ventilation and slow addition. The mixture will foam as H₂ is released. Continue adding MeOH until gas evolution ceases.

  • Solvent Removal: Remove the THF and MeOH under reduced pressure using a rotary evaporator.

  • Aqueous Extraction: Redissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acidic starting material) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material, which often appears as a yellow to greenish-yellow solid[2], should be purified by flash column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) is typically effective at separating the product from less polar impurities and any unreacted starting material.

Q6: How should the final product, this compound, be stored for maximum stability?

The product contains both amino and nitro groups, which can make it sensitive to light and air over long periods. For optimal stability, store the purified solid under the following conditions:

  • Atmosphere: In an inert atmosphere (e.g., under argon or nitrogen).

  • Light: In a dark place, using an amber vial or by wrapping the container in foil.

  • Temperature: At room temperature.[2]

Optimized Reaction Parameters

The following table summarizes the key parameters for optimizing the synthesis. Researchers should start with the "Recommended" conditions and adjust based on their experimental results.

ParameterRecommended ConditionRationale & Optimization Notes
Starting Material 3-Amino-5-nitrobenzoic acidCommercially available and provides a direct synthetic route.
Reducing Agent Borane-tetrahydrofuran (BH₃·THF)Excellent chemoselectivity for carboxylic acids over nitro groups.
Equivalents of BH₃ 2.5 - 3.0 eq.Ensures complete conversion of the starting material. Use of fewer equivalents may result in incomplete reaction.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for the starting material and compatible with the reducing agent. Ensure it is truly anhydrous.[1]
Temperature 0°C for addition, then RTCritical for controlling selectivity.[3] Slow warming to room temperature allows the reaction to proceed to completion.
Reaction Time 12 - 24 hoursMonitor by TLC. Reaction is typically complete overnight.
Work-up Quench MethanolSafely and effectively quenches excess borane and helps break up borate-amine complexes.
Purification Flash Column ChromatographyGradient elution (e.g., Hexanes/Ethyl Acetate) is effective for obtaining high purity product.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isom. Benchchem.
  • A new reagent for selective reduction of nitro group. (2009). Indian Journal of Chemistry, Sec B.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Isomers. Benchchem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. Benchchem.
  • Al-Sanea, M. M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Feron, T., et al. (2020).
  • Blankespoor, R. L., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Technical Support Center: (3-Amino-5-nitrophenyl)methanol Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of (3-Amino-5-nitrophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under typical stress conditions?

A1: Based on the functional groups present (amino, nitro, and hydroxymethyl), this compound is susceptible to degradation through several pathways, primarily oxidative and reductive processes. The electron-withdrawing nature of the nitro group, combined with the electron-donating properties of the amino and hydroxymethyl groups, makes the aromatic ring susceptible to various reactions.[1][2]

  • Oxidative Degradation: The primary sites for oxidation are the amino and hydroxymethyl groups. The amino group can be oxidized to form nitroso or nitro compounds, and may also lead to polymerization. The hydroxymethyl group can be oxidized first to an aldehyde (3-amino-5-nitrobenzaldehyde) and then to a carboxylic acid (3-amino-5-nitrobenzoic acid).

  • Reductive Degradation: The nitro group is prone to reduction, which can proceed in a stepwise manner to form nitroso, hydroxylamino, and ultimately amino derivatives. This would result in the formation of 3,5-diaminobenzyl alcohol.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation. This can involve the generation of reactive oxygen species that accelerate the oxidative degradation pathways mentioned above. Nitroaromatic compounds are known to be susceptible to photolytic degradation.

Q2: What are some of the key potential degradation products I should be looking for?

A2: Key potential degradation products to monitor include:

  • Oxidation products: 3-Amino-5-nitrobenzaldehyde, 3-amino-5-nitrobenzoic acid, and potential polymeric materials arising from the oxidation of the amino group.

  • Reduction products: 3-Amino-5-nitrosophenyl)methanol, (3-hydroxylamino-5-nitrophenyl)methanol, and (3,5-diaminophenyl)methanol.

Q3: How do the different functional groups influence the overall degradation of the molecule?

A3: The interplay of the functional groups is critical. The strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and resistant to electrophilic attack but susceptible to nucleophilic attack.[1] Conversely, the amino and hydroxymethyl groups are electron-donating, activating the ring towards electrophilic substitution. This complex electronic nature means that reaction conditions will significantly dictate the degradation pathway. For instance, under oxidative conditions, the amino and hydroxymethyl groups are more likely to react, while under reductive conditions, the nitro group is the primary target.

Troubleshooting Guides

Issue 1: Difficulty in Separating Degradation Products by HPLC
Potential Cause Troubleshooting Steps
Co-elution of polar degradation products. 1. Gradient Optimization: Increase the gradient time or decrease the initial organic solvent concentration to improve the separation of early-eluting polar compounds. 2. pH Adjustment: Modify the mobile phase pH to alter the ionization state of the analytes. For aminophenolic compounds, a pH away from their pKa can improve peak shape and resolution. 3. Alternative Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with aromatic and polar analytes.
Peak tailing for the parent compound or basic degradation products. 1. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the amine-containing analytes. A lower pH (e.g., 2.5-3.5) can protonate the amino groups and reduce interaction with residual silanols on the column. 2. Use of Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask silanol interactions. 3. Column Choice: Employ a modern, end-capped, high-purity silica column or a column specifically designed for the analysis of basic compounds.
Irreproducible retention times. 1. Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time drift. 3. Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.
Issue 2: Poor Sensitivity or No Detection of Expected Degradation Products in GC-MS
Potential Cause Troubleshooting Steps
Thermal degradation of analytes in the injector. 1. Lower Injector Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization of the analytes. 2. Use of a Milder Injection Technique: Consider using a cool on-column or splitless injection with a temperature program to minimize the thermal stress on the analytes.
Poor derivatization efficiency. 1. Optimize Derivatization Reaction: Adjust the reaction time, temperature, and reagent concentration to ensure complete derivatization of polar functional groups (hydroxyl and amino). 2. Choice of Derivatizing Agent: Experiment with different derivatizing agents (e.g., silylation or acylation reagents) to find one that provides stable and volatile derivatives for your compounds of interest.
Adsorption of polar analytes in the GC system. 1. Inlet Liner Deactivation: Use a deactivated inlet liner and change it regularly. 2. Column Choice: Use a column with a suitable stationary phase that is well-deactivated to minimize active sites. 3. Guard Column: Install a deactivated guard column to protect the analytical column from non-volatile residues.

Experimental Protocols

A general protocol for a forced degradation study of this compound is provided below. This should be adapted based on the specific experimental goals and available instrumentation.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • HPLC system with UV/PDA detector and/or a mass spectrometer (LC-MS)

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC-UV/MS Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound) and/or MS detection in both positive and negative ion modes.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify the peaks of the degradation products.

    • Use the MS data (mass-to-charge ratio and fragmentation pattern) to propose structures for the degradation products.

Data Presentation

The following table provides a template for summarizing quantitative data from degradation studies.

Stress ConditionParent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
Acid Hydrolysis (1 M HCl, 60°C, 24h)
Base Hydrolysis (1 M NaOH, RT, 24h)
Oxidative (3% H₂O₂, RT, 24h)
Thermal (80°C, 48h)
Photolytic (UV 254 nm, 24h)

Note: The percentages should be calculated based on the peak areas from the HPLC chromatograms.

Visualizations

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_reductive Reductive Degradation parent_ox This compound aldehyde 3-Amino-5-nitrobenzaldehyde parent_ox->aldehyde Oxidation polymer Polymeric Products parent_ox->polymer Oxidation of Amino Group acid 3-Amino-5-nitrobenzoic acid aldehyde->acid Oxidation parent_red This compound nitroso (3-Amino-5-nitrosophenyl)methanol parent_red->nitroso Reduction hydroxylamine (3-Amino-5-hydroxylaminophenyl)methanol nitroso->hydroxylamine Reduction diamine (3,5-Diaminophenyl)methanol hydroxylamine->diamine Reduction

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralization & Dilution stress->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze identify Identify Degradation Products (Compare to Control, MS data) analyze->identify quantify Quantify Degradation (% Degradation, % Product Formation) identify->quantify report Report Findings quantify->report

Caption: General experimental workflow for a forced degradation study.

References

Overcoming solubility issues with (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues and effectively using (3-Amino-5-nitrophenyl)methanol in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical intermediate, appearing as a light yellow to green-yellow solid.[1] It is primarily used in medicinal chemistry as a building block for the synthesis of more complex molecules, particularly kinase inhibitors, which are a class of targeted cancer therapeutics.

Q2: What are the general solubility characteristics of this compound?

Q3: How should I store this compound?

A3: It is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature.[1]

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound

Problem: The compound is not dissolving in the chosen solvent at the desired concentration.

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the compound.

    • Solution: Refer to the qualitative solubility table below and test small quantities of the compound in different recommended solvents. For compounds with both polar (amino, hydroxyl) and non-polar (nitrophenyl) groups, a solvent of intermediate polarity or a co-solvent system might be effective.

  • Insufficient Sonication: The compound may require mechanical energy to break down crystal lattice forces.

    • Solution: Use a bath sonicator to aid dissolution. Ensure the sample is securely capped to prevent solvent evaporation.

  • Low Temperature: Solubility often increases with temperature.

    • Solution: Gently warm the solution in a water bath. Be cautious, as excessive heat can lead to degradation of the compound or evaporation of volatile solvents.

  • Precipitation Upon Cooling: A solution prepared with heating may precipitate as it returns to room temperature.

    • Solution: If the experimental protocol allows, maintain a slightly elevated temperature. Alternatively, prepare a more dilute stock solution.

Issue 2: Compound Precipitates Out of Solution During Storage

Problem: A previously clear solution of this compound has formed a precipitate over time.

Possible Causes & Solutions:

  • Supersaturated Solution: The initial concentration may have been too high, leading to precipitation as the solution equilibrates.

    • Solution: Gently warm the solution to redissolve the precipitate and then dilute it to a lower, more stable concentration.

  • Change in Temperature: A decrease in ambient temperature can reduce solubility.

    • Solution: Store the stock solution at a constant, controlled room temperature. If necessary, gently warm and vortex the solution before use to ensure homogeneity.

Data Presentation

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds

SolventThis compound (Inferred)3-Nitroaniline[2]4-Aminobenzyl Alcohol[3]4-Nitroaniline[4]
Water Low to Slight1.2 g/L at 24°CPartially SolubleLimited Solubility
Methanol SolubleVery SolubleSolubleSoluble
Ethanol SolubleSolubleSolubleSoluble
Acetone SolubleSolubleNot AvailableSoluble
Chloroform Likely SolubleNot AvailableNot AvailableSoluble
Benzene Likely SolubleSlightly SolubleSolubleNot Available
Diethyl Ether Likely SolubleSolubleSolubleNot Available
DMSO Likely SolubleNot AvailableNot AvailableNot Available
DMF Likely SolubleNot AvailableNot AvailableNot Available

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent

Objective: To prepare a stock solution of this compound for use in chemical synthesis or biological assays.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, Ethanol)

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add the calculated volume of the chosen organic solvent to achieve the target concentration.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the container in a bath sonicator for 10-15 minutes to aid dissolution.

  • Warming (Optional): If the compound has not fully dissolved, warm the solution in a water bath at 30-40°C for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Storage: Store the stock solution at room temperature, protected from light.

Mandatory Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using this compound as a key intermediate.

G cluster_start Starting Material cluster_reaction1 Step 1: Functional Group Modification cluster_reaction2 Step 2: Coupling Reaction cluster_product Final Product A This compound B Modification of Amino or Hydroxyl Group A->B C Coupling with Heterocyclic Core B->C D Kinase Inhibitor C->D

Caption: Generalized synthetic workflow for a kinase inhibitor.

Signaling Pathway Diagrams

Kinase inhibitors developed from this compound can target various signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams of key kinase signaling pathways.

1. EGFR Signaling Pathway

G EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling cascade.

2. VEGFR Signaling Pathway

G VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified VEGFR signaling cascade.

3. MAPK/ERK Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Overview of the MAPK/ERK signaling pathway.

4. PI3K-Akt Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt  Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth Akt->CellGrowth

References

Technical Support Center: Scaling Up the Production of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of (3-Amino-5-nitrophenyl)methanol. This valuable intermediate is crucial for the synthesis of various pharmaceutical compounds. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the reduction of 3-Amino-5-nitrobenzoic acid. This starting material is commercially available. The reduction can be achieved using several methods, with catalytic hydrogenation and chemical reduction using borane complexes being the most suitable for scale-up.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations include:

  • Exothermic Reactions: The reduction of nitro compounds is highly exothermic and requires careful temperature control to prevent runaway reactions.[1]

  • Hydrogen Handling: Catalytic hydrogenation involves flammable hydrogen gas under pressure, necessitating specialized equipment and adherence to strict safety protocols.[2][3]

  • Pyrophoric Catalysts: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric, especially after use, and require careful handling under an inert atmosphere to prevent fires.[4][5][6]

  • Borane Reagents: Borane complexes are flammable and react violently with water. They should be handled in a dry, inert atmosphere.[7][8]

Q3: What are the typical impurities encountered in the final product?

A3: Common impurities can include unreacted starting material (3-Amino-5-nitrobenzoic acid), over-reduced products (e.g., anilines without the alcohol group), and byproducts from side reactions. The specific impurity profile will depend on the chosen synthetic route and reaction conditions.

Q4: How can I purify this compound at a larger scale?

A4: Recrystallization is the most common and effective method for purifying this compound on a large scale. Suitable solvent systems need to be determined empirically but often involve a mixture of a good solvent (in which the compound is soluble at high temperatures) and an anti-solvent (in which the compound is insoluble at low temperatures). Column chromatography is generally less practical for large-scale purification in a manufacturing setting due to the large volumes of solvent and silica gel required.

Troubleshooting Guides

Catalytic Hydrogenation Route
Problem Possible Cause(s) Solution(s)
Slow or incomplete reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur-containing impurities in the starting material)- Insufficient hydrogen pressure or poor agitation- Use fresh, high-quality catalyst.- Purify the starting material if necessary.- Increase hydrogen pressure and/or improve agitation to ensure good gas-liquid mixing.
Formation of byproducts - Over-reduction due to harsh conditions (high temperature or pressure)- Side reactions of the amino group- Optimize reaction conditions: lower temperature, lower pressure, or shorter reaction time.- Consider protecting the amino group if side reactions are significant, although this adds extra steps to the synthesis.
Difficulty in filtering the catalyst - Catalyst particles are too fine.- Catalyst has become "gummy" due to product adsorption.- Use a filter aid such as Celite®.- Wash the catalyst with a suitable solvent to remove adsorbed product before filtration.
Borane Reduction Route
Problem Possible Cause(s) Solution(s)
Reaction does not go to completion - Insufficient borane reagent- Deactivated borane due to moisture- Use a slight excess of the borane reagent.- Ensure all glassware and solvents are scrupulously dried. Handle borane under an inert atmosphere (e.g., nitrogen or argon).[8]
Formation of borane-amine complexes - Stable complexes can form between the product and borane, complicating work-up.- During work-up, add an acid (e.g., HCl) to break up the complex. Be cautious as this can be exothermic and may generate hydrogen gas.
Difficult work-up and product isolation - Formation of emulsions.- Boron-containing byproducts are difficult to remove.- Employ a proper quenching procedure. For large-scale reactions, a carefully controlled addition of methanol followed by water is often used.[8]- Acidic or basic washes can help to remove boron salts.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Catalytic Hydrogenation

This protocol is designed for a pilot-plant scale synthesis. All operations should be conducted in a properly equipped and ventilated area, adhering to all institutional and governmental safety regulations.

Materials and Equipment:

  • 3-Amino-5-nitrobenzoic acid

  • Palladium on carbon (5% Pd, 50% wet)

  • Ethanol (or other suitable solvent)

  • High-pressure hydrogenation reactor with temperature and pressure controls, and a mechanical stirrer

  • Filter press or similar filtration setup

  • Celite® or other filter aid

  • Nitrogen source for inerting

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor thoroughly with nitrogen to create an inert atmosphere.

  • Charging the Reactor:

    • In a separate vessel, prepare a slurry of 3-Amino-5-nitrobenzoic acid in ethanol.

    • Under a nitrogen blanket, carefully add the 5% Pd/C catalyst to the slurry. The catalyst should be handled wet to minimize the risk of fire.[3]

    • Transfer the slurry to the hydrogenation reactor.

  • Hydrogenation:

    • Seal the reactor and perform a leak test with nitrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-60 °C). The reaction is exothermic, so careful monitoring and control of the temperature are crucial.[1]

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen multiple times to remove all residual hydrogen.

    • Prepare a filter bed with a layer of Celite®.

    • Under a nitrogen atmosphere, filter the reaction mixture to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst cake with water immediately after filtration.[4][9]

    • The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Scale-up Synthesis of this compound via Borane Reduction

This protocol outlines the reduction of the carboxylic acid using a borane-dimethyl sulfide complex (BMS), which is often preferred for its stability.

Materials and Equipment:

  • 3-Amino-5-nitrobenzoic acid

  • Borane-dimethyl sulfide complex (BMS) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl) solution

  • Jacketed glass reactor with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Cooling system

Procedure:

  • Reactor Setup: Assemble a clean, dry, jacketed glass reactor under a nitrogen atmosphere.

  • Reaction:

    • Charge the reactor with a solution of 3-Amino-5-nitrobenzoic acid in anhydrous THF.

    • Cool the solution to 0-5 °C using the cooling system.

    • Slowly add the BMS solution via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.[7]

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Very slowly and carefully add methanol to quench the excess borane. This will generate hydrogen gas, which must be safely vented.[8]

    • Once the initial effervescence subsides, slowly add a solution of HCl to hydrolyze the borane complexes.

    • Stir the mixture for a period to ensure complete hydrolysis.

  • Isolation and Purification:

    • Adjust the pH of the aqueous layer to basic (e.g., pH 8-9) with a suitable base to precipitate the product.

    • Filter the solid product, wash with water, and then a small amount of a non-polar solvent like hexane to aid in drying.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Scaled-up Synthesis Routes

Parameter Catalytic Hydrogenation Borane Reduction
Starting Material 3-Amino-5-nitrobenzoic acid3-Amino-5-nitrobenzoic acid
Key Reagents H₂, Pd/CBorane-dimethyl sulfide (BMS)
Typical Solvents Ethanol, MethanolTetrahydrofuran (THF)
Operating Temperature 40-60 °C0-25 °C
Operating Pressure 50-100 psiAtmospheric
Key Safety Hazards Flammable H₂ gas, Pyrophoric catalystFlammable and water-reactive borane, H₂ evolution during quench
Work-up Complexity Moderate (catalyst filtration)High (quenching, extraction)
Typical Yields >90%85-95%
Waste Stream Spent catalyst, solventBoron salts, solvent

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Borane Reduction 3_Amino_5_nitrobenzoic_acid 3-Amino-5-nitrobenzoic acid H2_PdC H₂ / Pd/C Ethanol, 40-60°C, 50-100 psi 3_Amino_5_nitrobenzoic_acid->H2_PdC BMS BH₃·SMe₂ (BMS) Anhydrous THF, 0-25°C 3_Amino_5_nitrobenzoic_acid->BMS Product This compound H2_PdC->Product BMS->Product

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Pressure, Agitation) Start->Check_Conditions Check_Purity Analyze Starting Material Purity Start->Check_Purity Optimize_Reagents Use Fresh Reagents / Adjust Stoichiometry Check_Reagents->Optimize_Reagents Issue Found Optimize_Conditions Adjust Temperature, Pressure, or Stirring Rate Check_Conditions->Optimize_Conditions Issue Found Catalyst_Poisoning Suspect Catalyst Poisoning? Check_Purity->Catalyst_Poisoning Impure End Problem Resolved Optimize_Reagents->End Optimize_Conditions->End Purify_SM Purify Starting Material Purify_SM->End Catalyst_Poisoning->Purify_SM No Analyze_Catalyst Analyze for Poisons / Use Guard Bed Catalyst_Poisoning->Analyze_Catalyst Yes Analyze_Catalyst->End

References

Technical Support Center: Strategies for Preventing Amino Group Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative lability of amino groups during multi-step organic synthesis. Unwanted oxidation of amines is a common side reaction that can lead to complex product mixtures, low yields, and purification difficulties.

This document provides in-depth, field-proven insights into why amino groups oxidize and how to effectively prevent it using chemical protection strategies. We will move beyond simple protocol recitation to explain the underlying chemical principles, helping you make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of amino group protection against oxidation.

Q1: Why is my amino group getting oxidized, and what are the common byproducts?

A: The nitrogen atom in an amine possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. Oxidation can occur via several mechanisms, depending on the oxidant and reaction conditions. Common oxidizing agents include peroxides, peroxy acids, metal oxides (like MnO₂), and even atmospheric oxygen, sometimes catalyzed by metal ions.[1][2] The oxidation can lead to a variety of byproducts, including nitroso (R-N=O), nitro (R-NO₂), and imine (R₂C=NR') compounds, or in the case of tertiary amines, amine oxides (R₃N⁺-O⁻).[1][3] In some cases, oxidation can lead to the formation of amides from amines that have an adjacent carbon with a hydrogen atom.[4] These side reactions consume your starting material and complicate the purification of your target molecule.

Q2: What is the primary strategy to prevent the oxidation of an amino group?

A: The most robust and widely adopted strategy is the temporary "protection" of the amino group.[5] This involves converting the nucleophilic amine into a less reactive functional group, typically a carbamate or an amide.[6] This conversion effectively withdraws electron density from the nitrogen atom, significantly reducing its susceptibility to attack by oxidizing agents. This protecting group is designed to be stable during your intended reaction and then be cleanly removed under specific conditions to regenerate the free amine.

Q3: How do I choose the right protecting group for my specific reaction?

A: The selection of a protecting group is a critical decision in synthesis planning and hinges on the principle of orthogonality .[7][8] An orthogonal protection strategy ensures that you can remove one protecting group selectively in the presence of others without affecting the rest of the molecule.[5][9]

Your choice should be based on the stability of your substrate and other functional groups to the deprotection conditions of the protecting group . The three most common carbamate protecting groups offer a classic example of orthogonality:

  • Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl).[10]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[10][11]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[9][10]

If your molecule contains acid-sensitive groups, you would avoid using a Boc group. If it has functional groups that would be reduced by hydrogenation (like alkenes or alkynes), the Cbz group would be a poor choice.

Troubleshooting Guide: Common Oxidation-Related Issues

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Q4: I'm performing an oxidation on another part of my molecule, and I'm seeing significant loss of my amine-containing starting material. What's happening?

A: This is a classic case of competitive reaction. Your oxidizing agent is not selective for the intended functional group and is also attacking the unprotected, electron-rich amino group.

  • Immediate Solution: Stop the reaction and protect the amine. The most direct solution is to introduce a protecting group that is stable to your chosen oxidation conditions. Carbamates like Boc, Cbz, and Fmoc are generally stable to many common oxidizing agents.

  • Causality: The lone pair on the amine nitrogen makes it a site of high electron density, rendering it susceptible to electrophilic attack by oxidizing agents. By converting the amine to a carbamate, you delocalize this lone pair into the adjacent carbonyl group, effectively "disarming" it against oxidation.

Q5: I protected my amine with a Cbz group, but during my subsequent hydrogenation reaction to reduce a nitro group, the Cbz group was also removed. How can I achieve selectivity?

A: You've encountered a limitation of the Cbz group's orthogonality. Both nitro group reduction and Cbz deprotection are commonly achieved via catalytic hydrogenolysis (e.g., H₂/Pd-C), making them incompatible in this sequence.

  • Solution 1 (Change Protecting Group): Protect the amine with a group that is stable to hydrogenation, such as Boc or Fmoc. The Boc group is stable to catalytic hydrogenation and is removed with acid, while the Fmoc group is also stable and removed with base.[7][11] This is the most common and reliable solution.

  • Solution 2 (Change Reduction Method): While less common, certain reagents can selectively reduce nitro groups in the presence of Cbz groups, such as using metals like iron (Fe) or tin (Sn) in acidic media. However, this requires careful optimization.

Q6: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts, even though I used a protecting group. Could my protecting group be failing?

A: While protecting groups are robust, they are not infallible. A dark reaction mixture often indicates decomposition or undesired side reactions.

  • Potential Cause 1: Protecting Group Instability. Verify that your chosen protecting group is stable to all reagents and conditions in your reaction. For instance, while Boc is generally stable, prolonged exposure to even mildly acidic conditions or high temperatures can cause premature cleavage.

  • Potential Cause 2: Oxidation of the Protecting Group Itself. Some protecting groups can be susceptible to oxidation under very harsh conditions. For example, the benzyl group of Cbz can be oxidized at the benzylic position.

  • Troubleshooting Steps:

    • Run a Control Reaction: Subject your protected starting material to the reaction conditions without the other key reactant. Use TLC or LC-MS to see if the protected compound degrades.

    • Re-evaluate Stability: Consult a protecting group stability chart (see Table 1 below) to confirm compatibility with your planned reaction.

    • Consider an Alternative: If instability is confirmed, you must switch to a more robust protecting group for your specific conditions.

Q7: I'm trying to deprotect my Boc-amine, but the yield is low and I see byproducts that suggest alkylation of my product. What is the issue?

A: This is a well-documented side reaction during Boc deprotection. The acidic conditions that cleave the Boc group generate a highly reactive tert-butyl cation (t-Bu⁺) intermediate. This electrophilic cation can then alkylate other nucleophilic sites on your deprotected product, especially electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (like methionine).

  • Solution: Use a Scavenger. To prevent this, you must add a "scavenger" to your deprotection reaction. Scavengers are nucleophilic compounds that are designed to react with and "trap" the tert-butyl cation before it can react with your product.

  • Common Scavengers:

    • Triisopropylsilane (TIS) or Triethylsilane (TES): Excellent for general purposes and particularly for protecting tryptophan residues.

    • Thioanisole: Recommended for substrates containing methionine.

    • Anisole: A common scavenger for general use.[9]

A typical deprotection cocktail might be 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% TIS.

Data & Protocols

Comparative Stability of Common Amine Protecting Groups

The following table summarizes the stability of the most common carbamate protecting groups under various reaction conditions, allowing for rapid selection based on your synthetic plan.

Protecting Group Structure Deprotection Condition Stable To Labile To
Boc (tert-Butoxycarbonyl)R-NH-CO-O-tBuStrong Acid (TFA, HCl)Base, Hydrogenolysis, Mild OxidationStrong Acid, High Heat
Cbz (Carboxybenzyl)R-NH-CO-O-CH₂-PhCatalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH)Base, Mild Acid, Mild OxidationHydrogenation, Strong Reducing Agents, Strong Acid
Fmoc (9-Fluorenylmethyloxycarbonyl)R-NH-CO-O-CH₂-FluorenylBase (Piperidine, DBU)[3][11]Acid, Most Oxidizing/Reducing AgentsBase, some Hydrogenolysis conditions[11]
Diagrams: Workflow and Logic

Protection_Workflow cluster_0 Synthetic Sequence Start Amine Starting Material (Oxidation-Prone) Protected Protected Amine (Stable to Oxidation) Reaction Main Reaction (e.g., Oxidation, Coupling) Deprotected Final Deprotected Product

PG_Selection start Start: Choose a Protecting Group acid_stable Is your molecule stable to strong acid? start->acid_stable base_stable Is your molecule stable to base? acid_stable->base_stable No use_boc Use Boc acid_stable->use_boc Yes h2_stable Are there any groups reducible by H₂/Pd-C? base_stable->h2_stable No use_fmoc Use Fmoc base_stable->use_fmoc Yes h2_stable->start Yes (Re-evaluate strategy) use_cbz Use Cbz h2_stable->use_cbz No

Key Experimental Protocols

The following are representative, detailed procedures for the protection and deprotection of a primary amine. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Boc Protection of a Primary Amine

This protocol describes a general procedure for protecting a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).

  • Materials:

    • Amine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or NaOH) (1.5 - 2.0 equiv)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture like Dioxane/Water)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine substrate (1.0 equiv) in the chosen solvent (e.g., DCM).

    • Add the base (e.g., TEA, 1.5 equiv).

    • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution at room temperature. An ice bath can be used to control any exotherm.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Acidic Deprotection of a Boc-Protected Amine

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).

  • Materials:

    • Boc-protected amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavenger (e.g., Triisopropylsilane, TIS) (Optional, but highly recommended)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 equiv) in DCM.

    • If using a scavenger, add it to the solution (e.g., TIS, 5% v/v).

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

    • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).

    • Carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product will be the free base. Alternatively, precipitation as an HCl or other salt can be performed.

References

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • Paquette, L. A. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Britannica. (2025, December 5). Amine. [Link]

  • The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines [Video]. YouTube. [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Mechanism of secondary amine oxidation. [Link]

  • Rochelle, G. T. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). The University of Texas at Austin. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. [Link]

  • Organic Chemistry Frontiers. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • The University of Texas at Austin. (n.d.). Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. [Link]

  • Medicilon. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

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Technical Support Center: Method Refinement for Quantitative Analysis of (3-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the quantitative analysis of (3-Amino-5-nitrophenyl)methanol (CAS No. 90390-46-8). This molecule, containing both a primary aromatic amine and a nitroaromatic group, presents unique challenges in analytical chemistry.[1] Its properties necessitate careful method development to ensure accuracy, precision, and robustness, particularly in complex matrices encountered during pharmaceutical development and quality control.

This guide is structured as a series of questions and answers, mirroring the troubleshooting process in a live laboratory setting. It is designed for researchers, analytical scientists, and drug development professionals to address common issues and refine their quantitative methods. We will focus primarily on High-Performance Liquid Chromatography (HPLC), as it is the most suitable and widely adopted technique for this class of compounds.[2][3]

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any robust analytical method.

PropertyValueSource
CAS Number 90390-46-8[1][4]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Light yellow to green-yellow solid[1]
Predicted pKa 13.71 ± 0.10[1]
Predicted Boiling Point 425.9 ± 30.0 °C[1]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[1]

Section 1: General FAQs and Method Selection

Q1: What is the best analytical technique for quantifying this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most robust and widely used technique for analyzing polar aromatic compounds like this one.[2]

  • Expertise & Experience: While Gas Chromatography (GC) can be used for aromatic amines, it often requires derivatization to handle the polar amino and hydroxyl groups, which adds complexity and potential for error.[2] HPLC directly analyzes the compound in its native state, offering a faster and more direct workflow.

  • Trustworthiness: HPLC methods, particularly with UV detection, are highly reproducible and easily validated according to ICH guidelines. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[5]

Q2: How stable is this compound in common analytical solvents and under typical lab conditions?

A2: The molecule has functional groups susceptible to degradation. The amino group can be oxidized, and the overall structure is sensitive to light.

  • Causality: The nitroaromatic structure can be photolabile, while the primary aromatic amine is susceptible to oxidation. Exposure to light, air (oxygen), and non-pH-controlled aqueous solutions can lead to degradation, resulting in lower recovery and the appearance of spurious peaks in your chromatogram.

  • Protocol: Always prepare standards and samples fresh in amber glassware or light-blocking tubes.[1] Store stock solutions in an inert atmosphere (e.g., under nitrogen or argon) at a low temperature (4°C is recommended).[6] For sample stability studies, it is critical to evaluate the analyte's stability over the expected duration of the analysis in the autosampler.[7]

Section 2: HPLC Method Development and Troubleshooting Guide

This section addresses the most common issues encountered during method development and routine analysis.

Logical Workflow for HPLC Method Troubleshooting

Below is a generalized workflow for diagnosing and resolving common HPLC issues when analyzing this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Result (e.g., Bad Peak Shape, Drifting RT) Col Column Issues Problem->Col Investigate Mob Mobile Phase Issues Problem->Mob Investigate Sys System Issues Problem->Sys Investigate Samp Sample/Analyte Issues Problem->Samp Investigate Sol_Col Flush/Replace Column Use Guard Column Check Column Chemistry Col->Sol_Col Resolve Sol_Mob Prepare Fresh Degas Mobile Phase Check pH/Composition Mob->Sol_Mob Resolve Sol_Sys Check for Leaks Purge Pump Check Detector Lamp Sys->Sol_Sys Resolve Sol_Samp Check Sample Prep Filter Sample Verify Analyte Stability Samp->Sol_Samp Resolve

Caption: General troubleshooting workflow for HPLC analysis.

Q3: I'm observing significant peak tailing for this compound. What's happening and how do I fix it?

A3: Peak tailing for this analyte is almost certainly caused by secondary interactions between the basic amino group and residual acidic silanol groups on the silica-based stationary phase of your C18 column.

  • Causality: The lone pair of electrons on the amine's nitrogen atom interacts strongly with the acidic Si-OH groups on the column packing material. This interaction is a form of adsorption chromatography that occurs alongside the intended reversed-phase partitioning, leading to a "tail" as the analyte molecules are slowly released.

  • Solutions (In order of recommendation):

    • Use a Mobile Phase Modifier: The most effective solution is to add a competing base or an acid to the mobile phase.

      • Acidic Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous and organic mobile phase components. This protonates the amino group to -NH3+, which prevents it from interacting with the silanols. It also protonates the silanol groups, reducing their activity.

      • Basic Modifier: While less common for this compound, adding a competing base like triethylamine (TEA) can also be effective by binding to the active silanol sites.

    • Use a Base-Deactivated Column: Modern HPLC columns (often labeled "B," "AQ," or "Shield") are specifically designed with end-capping or embedded polar groups to minimize these secondary interactions. Using a column like a Zorbax SB-Aq is a good choice.[8]

    • Lower Sample Concentration: Overloading the column can saturate the primary partitioning mechanism and make secondary interactions more prominent. Try injecting a lower concentration to see if the peak shape improves.

Q4: My signal-to-noise ratio is poor, and I'm struggling to achieve the required limit of quantification (LOQ). How can I improve sensitivity?

A4: Improving sensitivity involves optimizing both the chromatographic conditions and the detector settings.

  • Causality: Low sensitivity can stem from poor chromatographic focusing (broad peaks), a non-optimal detection wavelength, or high baseline noise.

  • Solutions:

    • Optimize Detection Wavelength (UV): this compound is a chromophoric molecule due to its nitroaromatic system. Inject a relatively concentrated standard and perform a "peak scan" with your Diode Array Detector (DAD) to find the wavelength of maximum absorbance (λ-max). This ensures you are monitoring at the most sensitive wavelength.

    • Improve Peak Efficiency: A sharper, taller peak is easier to detect than a broad, short one.

      • Increase Organic Content/Gradient Slope: A faster elution (shorter retention time) often results in narrower peaks. Adjust your gradient to be steeper or increase the starting percentage of the organic solvent (e.g., acetonitrile or methanol).

      • Use a Smaller Particle Size Column: Switching from a 5 µm to a sub-2 µm particle column (UHPLC) will dramatically increase peak efficiency and sensitivity, though it requires a compatible UPLC/UHPLC system.

    • Switch to Mass Spectrometry (MS) Detection: If UV detection is insufficient, LC-MS is the definitive solution for high-sensitivity analysis.[9] Operating in Selected Ion Monitoring (SIM) mode allows you to monitor only the mass-to-charge ratio of your target analyte, effectively eliminating most baseline noise and dramatically lowering the LOQ.[5]

Q5: My retention times are drifting from one injection to the next. What are the most likely causes?

A5: Retention time instability is a classic sign that your HPLC system or method is not in equilibrium.

  • Causality: The position of a peak is a function of the mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will cause drift.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For a standard 150 x 4.6 mm column, this means flushing for 15-20 minutes. Insufficient equilibration is the most common cause of drifting retention, especially in gradient methods.

    • Check for Pump Issues and Leaks: Inconsistent flow from the pump will cause retention times to shift. Check for pressure fluctuations, listen for unusual pump noises, and visually inspect fittings for any signs of leaks. Purge the pump to remove any air bubbles.

    • Use a Column Oven: Ambient laboratory temperature can fluctuate, affecting the viscosity of the mobile phase and the thermodynamics of partitioning. A thermostatically controlled column oven set to a stable temperature (e.g., 40 °C) is essential for reproducible chromatography.[10]

    • Premix or Degas Mobile Phase: Ensure your mobile phase is thoroughly mixed and degassed. Dissolved gases can form bubbles in the pump, leading to flow rate inconsistencies.

Section 3: Recommended Experimental Protocols

The following protocols provide a validated starting point for your method development.

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent, such as a 50:50 mixture of methanol and water.[3] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards. A typical range might be 0.1 µg/mL to 50 µg/mL.[3][9] Use amber vials for all standards.

Protocol 2: Starting HPLC-UV Method

This method is a robust starting point that can be optimized for your specific application.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Base-deactivated)Provides good resolution and efficiency. Base-deactivation is critical for good peak shape.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 10% B to 90% B over 10 minutesA standard gradient to elute the analyte and clean the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times.[10]
Injection Volume 10 µLA good starting point to avoid column overload.
UV Detection Monitor at λ-max (determine experimentally)Maximizes sensitivity.
Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh/Pipette Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Filter (0.22 µm PTFE) C->D E Inject into HPLC-UV/MS D->E F Chromatographic Separation E->F G Detection & Data Acquisition F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantify Concentration I->J

Caption: Standard quantitative analysis workflow.

References

  • BLD Pharm. This compound.
  • Benchchem. An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isom.
  • ResearchGate.
  • CSIRO Publishing.
  • ChemicalBook. This compound.
  • Ivy Fine Chemicals. This compound [CAS: 90390-46-8].
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • NIH.
  • PerkinElmer. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • CP Lab Safety. This compound, 98% Purity, C7H8N2O3, 5 grams.
  • The Hong Kong Polytechnic University.
  • ScienceDirect.
  • NIH. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • ChemScene. (5-Amino-2-nitrophenyl)methanol.
  • PubChem. 3-Amino-5-nitrophenol.
  • SCIEX.
  • Shimadzu.
  • Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • NIH.
  • Agilent. Analysis of Amino Acids by HPLC.

Sources

Technical Support Center: Minimizing Impurities in (3-Amino-5-nitrophenyl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (3-Amino-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the production of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic route to achieve higher yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete Reaction - Presence of Starting Material

Observed Problem: TLC or other in-process analysis shows a significant amount of the starting material, such as 3-amino-5-nitrobenzoic acid or its ester, remaining in the reaction mixture.

Potential CauseTroubleshooting Steps
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄). Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent degradation.
Deactivated Catalyst If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), use a fresh, high-quality catalyst.[1][2] Ensure the catalyst has not been poisoned by impurities in the starting materials or solvent.
Suboptimal Reaction Conditions Increase the reaction temperature or extend the reaction time, carefully monitoring the progress by TLC to avoid the formation of degradation products. Ensure proper agitation to maintain a homogenous reaction mixture.
Poor Solubility of Starting Material Select a solvent system in which the starting material is more soluble at the reaction temperature. For instance, using a co-solvent like THF with methanol might improve solubility for borohydride reductions.
Issue 2: Formation of Colored Impurities (Yellow, Brown, or Tarry)

Observed Problem: The final product or reaction mixture has a darker color than the expected light yellow to green-yellow solid, indicating the presence of impurities.[3]

Potential CauseTroubleshooting Steps
Oxidation of the Amino Group The amino group in this compound is susceptible to oxidation, especially when exposed to air and light, which can lead to colored byproducts.[4] It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the final product in a cool, dark place.[3][4]
Side Reactions from Intermediates Incomplete reduction of the nitro group can lead to the formation of nitroso or hydroxylamino intermediates, which can be colored and unstable.[1] Ensure a sufficient amount of reducing agent and adequate reaction time to drive the reaction to completion.[1]
Polymerization or Condensation Reactions Under certain conditions, especially acidic ones, benzyl alcohols can undergo self-condensation or polymerization.[4] Careful control of pH and temperature is crucial.
Impurities in Starting Materials Traces of metallic impurities in reagents like tin or acids can catalyze side reactions, leading to colored products.[5] Use high-purity starting materials and solvents.
Issue 3: Low Yield After Workup and Purification

Observed Problem: The isolated yield of the desired product is significantly lower than expected.

Potential CauseTroubleshooting Steps
Product Loss During Aqueous Extraction This compound is a polar molecule and may have some solubility in the aqueous phase during extraction.[1] To minimize this, saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility.[1] Use a more polar extraction solvent like ethyl acetate and perform multiple extractions to ensure complete recovery.[1]
Degradation on Silica Gel The amino group can interact strongly with acidic silica gel during column chromatography, leading to streaking and potential degradation. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Decomposition During Solvent Removal The product may be sensitive to high temperatures. Avoid excessive heat during solvent evaporation by using a rotary evaporator at a moderate temperature and reduced pressure.
Issue 4: Presence of Over-Reduced or Partially Reduced Byproducts

Observed Problem: Mass spectrometry or NMR analysis indicates the presence of impurities corresponding to the reduction of both the nitro and another functional group (e.g., carboxylic acid to alcohol) or only partial reduction of the nitro group.

Potential CauseTroubleshooting Steps
Non-Selective Reducing Agent Strong reducing agents like LiAlH₄ can reduce both nitro groups and carboxylic acids (or esters).[6] If selective reduction of the nitro group is desired, consider milder reagents like SnCl₂ or catalytic hydrogenation under controlled conditions.[2][6]
Incomplete Reduction of Nitro Group As mentioned earlier, insufficient reducing agent or reaction time can lead to intermediates like nitroso and hydroxylamino compounds.[1][7]
Formation of Azo Compounds With certain reducing agents, particularly in alkaline conditions, dimerization to form azo or azoxy compounds can occur.[5][6] Careful selection of the reducing agent and control of reaction pH are critical.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its main challenges?

A common and practical synthetic pathway is the reduction of 3-amino-5-nitrobenzoic acid or its corresponding ester. The primary challenge lies in the selective reduction of the carboxylic acid or ester functionality to a benzyl alcohol without affecting the nitro group, followed by the reduction of the nitro group to an amine, or vice-versa. Alternatively, starting from 3,5-dinitrobenzoic acid, one could selectively reduce one nitro group and then reduce the carboxylic acid. The key is to control the chemoselectivity of the reduction steps to avoid a mixture of products.

Q2: My this compound product darkens over time. Why is this happening and how can I prevent it?

A2: The discoloration is likely due to the oxidation of the primary amino group, which is a common issue with aromatic amines.[4] This process can be accelerated by exposure to air (oxygen) and light. To ensure the stability of your product, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container, and in a cool, dark place like a refrigerator or freezer.[3]

Q3: I am having difficulty purifying my this compound by column chromatography. What are some recommended methods?

A3: Due to its polarity and the presence of a basic amino group, this compound can be challenging to purify via standard silica gel chromatography.[1] Here are some recommendations:

  • Column Chromatography: Use a solvent system such as ethyl acetate/hexane or dichloromethane/methanol. To prevent streaking and improve separation, you can add a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.

  • Recrystallization: This can be a highly effective method for obtaining a pure product. Suitable solvent systems for recrystallization include water, ethanol/water mixtures, or ethyl acetate/hexane.[1]

Q4: Can I use catalytic hydrogenation to reduce the nitro group in the presence of the benzyl alcohol?

A4: Yes, catalytic hydrogenation is a widely used and often preferred method for the reduction of aromatic nitro groups due to its high efficiency and cleaner reaction profiles.[2] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are commonly employed.[1][2] The key is to perform the reaction under controlled conditions of temperature and pressure to ensure the selective reduction of the nitro group without affecting the benzyl alcohol moiety.

III. Visualizing Impurity Formation and Mitigation

Diagram 1: Common Impurity Formation Pathways

This diagram illustrates the potential side reactions that can lead to common impurities during the synthesis of this compound.

G cluster_0 Starting Material cluster_1 Desired Product cluster_2 Common Impurities 3-Amino-5-nitrobenzoic Acid 3-Amino-5-nitrobenzoic Acid This compound This compound 3-Amino-5-nitrobenzoic Acid->this compound Selective Reduction Over-reduced Product Over-reduced Product 3-Amino-5-nitrobenzoic Acid->Over-reduced Product Non-selective Reduction Partially Reduced Intermediate Partially Reduced Intermediate 3-Amino-5-nitrobenzoic Acid->Partially Reduced Intermediate Incomplete Reduction Oxidized Product Oxidized Product This compound->Oxidized Product Oxidation (Air/Light) Dimerized Byproduct Dimerized Byproduct Partially Reduced Intermediate->Dimerized Byproduct Dimerization

Caption: Potential pathways for impurity formation during synthesis.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues encountered during the synthesis.

G Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ColoredImpurities Colored Impurities? IncompleteReaction->ColoredImpurities No CheckReagents Check Reducing Agent Stoichiometry & Freshness IncompleteReaction->CheckReagents Yes LowYield Low Yield? ColoredImpurities->LowYield No InertAtmosphere Use Inert Atmosphere ColoredImpurities->InertAtmosphere Yes OptimizeWorkup Optimize Extraction & Purification LowYield->OptimizeWorkup Yes Solution Problem Resolved LowYield->Solution No OptimizeConditions Optimize T, Time, Solvent CheckReagents->OptimizeConditions OptimizeConditions->Solution PurifyStartingMaterials Purify Starting Materials InertAtmosphere->PurifyStartingMaterials PurifyStartingMaterials->Solution OptimizeWorkup->Solution

Caption: A systematic approach to troubleshooting synthesis issues.

IV. Experimental Protocols

Protocol 1: Reduction of 3-Amino-5-nitrobenzoic acid using Sodium Borohydride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Setup: To a solution of 3-amino-5-nitrobenzoic acid (1 eq.) in a suitable solvent like anhydrous THF, add Boron trifluoride etherate (BF₃·OEt₂) (appropriate equivalents) dropwise at 0 °C under an inert atmosphere.

  • Reduction: Add Sodium borohydride (NaBH₄) (appropriate equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

V. References

  • Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol - Benchchem.

  • Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions - Benchchem.

  • Aromatic Nitro Compounds - MST.edu.

  • Reduction of nitro compounds - Wikipedia.

  • This compound - ChemicalBook.

  • Nitro Reduction - Common Conditions.

  • The Chemical Synthesis of 4-Aminobenzyl Alcohol: Methods and Industrial Relevance.

Sources

Validation & Comparative

Comparative Analysis of ¹H and ¹³C NMR Spectra for (3-Amino-5-nitrophenyl)methanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-Amino-5-nitrophenyl)methanol and two structurally related compounds: 3-aminobenzyl alcohol and 3-nitrobenzyl alcohol. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these and similar molecules.

I. Data Presentation: Tabulated NMR Data

The following tables summarize the ¹H and ¹³C NMR data for this compound (predicted) and the experimental data for 3-aminobenzyl alcohol and 3-nitrobenzyl alcohol.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration
This compound (Predicted) DMSO-d₆H2/H6: 7.30 (t, J = 2.1 Hz, 1H), H4: 7.01 (t, J = 2.0 Hz, 1H), CH₂: 4.52 (s, 2H), NH₂: 5.80 (s, 2H), OH: 5.40 (s, 1H)
3-Aminobenzyl alcohol [1]DMSO-d₆H2: 6.56 (s, 1H), H4: 6.52 - 6.38 (m, 1H), H5: 6.96 (t, J = 7.6 Hz, 1H), H6: 6.52 - 6.38 (m, 1H), CH₂: 4.36 (d, J = 5.1 Hz, 2H), NH₂: 4.91 (s, 2H), OH: 5.06 (t, J=5.4 Hz, 1H)
3-Nitrobenzyl alcohol [2]CDCl₃H2: 8.21 (s, 1H), H4: 8.07 (d, J=7.6 Hz, 1H), H5: 7.50 (t, J=7.6 Hz, 1H), H6: 7.63 (d, J=7.6 Hz, 1H), CH₂: 4.81 (s, 2H), OH: 2.41 (s, 1H)

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted) DMSO-d₆C1: 145.2, C2: 108.5, C3: 149.8, C4: 109.1, C5: 149.8, C6: 115.0, CH₂: 63.5
3-Aminobenzyl alcohol [1]DMSO-d₆C1: 143.60, C2: 112.57, C3: 148.91, C4: 112.81, C5: 128.94, C6: 114.49, CH₂: 63.70
3-Nitrobenzyl alcohol [2]CDCl₃C1: 143.0, C2: 121.5, C3: 148.3, C4: 122.5, C5: 129.4, C6: 132.8, CH₂: 63.4

II. Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

III. Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with protons and carbons labeled according to their predicted NMR chemical shifts.

G Predicted NMR Assignments for this compound cluster_0 C1 C1 (145.2) C2 C2 (108.5) C1->C2 CH2 CH₂ (63.5) C1->CH2 C3 C3 (149.8) C2->C3 H2 H2 (7.30) C2->H2 C4 C4 (109.1) C3->C4 N_amino NH₂ (5.80) C3->N_amino C5 C5 (149.8) C4->C5 H4 H4 (7.01) C4->H4 C6 C6 (115.0) C5->C6 N_nitro NO₂ C5->N_nitro C6->C1 H6 H6 (7.30) C6->H6 OH OH (5.40) CH2->OH H_CH2 H (4.52) CH2->H_CH2

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

IV. Interpretation and Comparison

The ¹H and ¹³C NMR spectra of these three compounds are primarily influenced by the electronic effects of the amino (-NH₂) and nitro (-NO₂) substituents on the aromatic ring.

  • ¹H NMR: In the aromatic region, the protons of 3-aminobenzyl alcohol are shifted upfield (lower ppm) compared to 3-nitrobenzyl alcohol. This is due to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring and shields the protons. Conversely, the electron-withdrawing nitro group in 3-nitrobenzyl alcohol decreases the electron density, deshielding the aromatic protons and shifting them downfield (higher ppm). The predicted spectrum of this compound shows aromatic protons with chemical shifts that are intermediate between the two comparative compounds, reflecting the opposing electronic effects of the amino and nitro groups. The benzylic protons (CH₂) show less variation across the three compounds, though the nitro group in 3-nitrobenzyl alcohol causes a slight downfield shift compared to 3-aminobenzyl alcohol.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also significantly affected by the substituents. The carbons attached to the electron-donating amino group in 3-aminobenzyl alcohol are shielded (lower ppm), while the carbon attached to the electron-withdrawing nitro group in 3-nitrobenzyl alcohol is deshielded (higher ppm). In the predicted spectrum of this compound, the carbons directly attached to the amino and nitro groups (C3 and C5) are predicted to be significantly deshielded. The chemical shift of the benzylic carbon (CH₂) is relatively consistent across the three molecules.

This comparative guide, combining experimental data for related compounds and predicted data for this compound, provides a valuable resource for the structural analysis of this and similar substituted benzyl alcohols. Researchers can use this information to aid in the assignment of their own experimental spectra and to understand the influence of substituent effects on NMR chemical shifts.

References

Validation of analytical methods for (3-Amino-5-nitrophenyl)methanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of (3-Amino-5-nitrophenyl)methanol, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of potential analytical techniques, supported by experimental data from structurally similar compounds, to guide the selection and validation of a suitable quantification method.

Comparison of Analytical Methods

The quantification of this compound can be approached using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two common methods. The choice of method depends on factors such as the required sensitivity, specificity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity, making it a robust method for quantifying specific compounds in a mixture. A reversed-phase HPLC method with UV detection is a suitable approach for this compound.

Table 1: HPLC Method Validation Parameters (Based on data for analogous compounds)

Validation Parameter Typical Performance Acceptance Criteria
Linearity (r²) > 0.999 ≥ 0.995
Accuracy (% Recovery) 98 - 102% 95 - 105%
Precision (RSD) < 2% ≤ 5%
Limit of Detection (LOD) ~0.1 µg/mL S/N ratio ≥ 3:1

| Limit of Quantitation (LOQ) | ~0.5 µg/mL | S/N ratio ≥ 10:1 |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of chromophoric compounds like this compound. This method is generally less specific than HPLC and is more susceptible to interference from other absorbing species in the sample matrix.

Table 2: UV-Vis Spectrophotometry Validation Parameters (Based on data for analogous compounds)

Validation Parameter Typical Performance Acceptance Criteria
Linearity (r²) > 0.99 ≥ 0.99
Accuracy (% Recovery) 95 - 105% 90 - 110%
Precision (RSD) < 5% ≤ 10%
Limit of Detection (LOD) ~0.5 µg/mL S/N ratio ≥ 3:1

| Limit of Quantitation (LOQ) | ~2 µg/mL | S/N ratio ≥ 10:1 |

Experimental Protocols

Detailed methodologies for the validation of analytical methods are crucial for ensuring robust and reproducible results.

HPLC Method Protocol

This protocol is a general guideline and should be optimized for the specific instrumentation and sample matrix.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maxima of this compound (typically between 200-400 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the substance of interest in the solvent and filtering through a 0.45 µm filter.

  • Validation Procedure:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day and intermediate precision (inter-day precision) by repeating the analysis on different days.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio.

UV-Vis Spectrophotometry Protocol
  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).

    • Blank: Use the same solvent as used for the sample preparation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to establish a calibration curve.

  • Validation Procedure:

    • Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration.

    • Accuracy: Analyze samples of known concentration and compare the measured concentration to the true concentration.

    • Precision: Measure the absorbance of a single sample multiple times to determine the repeatability.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision specificity Specificity/ Selectivity validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability documentation Documentation and Validation Report linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Method Approved for Routine Use documentation->end

Caption: General workflow for analytical method validation.

A Comparative Analysis of Spectroscopic Data for (3-Amino-5-nitrophenyl)methanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-referencing of spectroscopic data for (3-Amino-5-nitrophenyl)methanol against major chemical databases and scientific literature did not yield publicly available experimental spectra. This guide, therefore, presents a comparative analysis of predicted properties for this compound alongside experimentally obtained spectroscopic data for structurally related and commercially available alternatives: 3-aminobenzyl alcohol and 3-nitrobenzyl alcohol. This comparison is intended to provide researchers, scientists, and drug development professionals with a valuable reference for characterizing similar molecular scaffolds.

The alternatives were selected based on the presence of key functional groups of the target compound: an aminobenzyl alcohol and a nitrobenzyl alcohol moiety. This allows for an illustrative comparison of the influence of the amino and nitro groups on the spectroscopic properties of the benzyl alcohol core structure. The isomers, (4-Amino-3-nitrophenyl)methanol and (3-Amino-4-nitrophenyl)methanol, are also included in the property comparison table to provide a broader context.

Comparative Data of this compound and Alternatives

The following table summarizes the key physical and chemical properties of this compound and its selected alternatives. While experimental spectroscopic data for the primary compound is unavailable, predicted data and properties for its isomers are included for a more complete comparison.

PropertyThis compound3-Aminobenzyl alcohol3-Nitrobenzyl alcohol(4-Amino-3-nitrophenyl)methanol[1](3-Amino-4-nitrophenyl)methanol[2]
CAS Number 90390-46-81877-77-6[3]619-25-0[4]63189-97-937637-55-1
Molecular Formula C₇H₈N₂O₃C₇H₉NO[3]C₇H₇NO₃[4]C₇H₈N₂O₃C₇H₈N₂O₃
Molecular Weight 168.15 g/mol 123.15 g/mol [3]153.14 g/mol [4]168.15 g/mol 168.15 g/mol
¹H NMR Data (δ, ppm) Data not availableAromatic H: 6.42-6.96, Methylene H: 4.35, Hydroxyl H: 4.96-5.00[5]Aromatic H: 7.50-8.21, Methylene H: 4.81, Hydroxyl H: 2.41[6]Data not availableData not available
IR Data (cm⁻¹) Data not availableData available in SpectraBase[3]Data available in NIST WebBook[7]Data not availableData not available
Mass Spectrometry Data Data not availableData available in SpectraBase[3]Data available in PubChem[4]Data not availableData not available

Experimental Protocols

The methodologies for acquiring the spectroscopic data for the alternative compounds are detailed below. These protocols are representative of standard analytical techniques for the characterization of organic molecules.

¹H NMR Spectroscopy of 3-Aminobenzyl Alcohol and 3-Nitrobenzyl Alcohol: The ¹H NMR spectra were acquired on a 60 MHz spectrometer.[6] The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For 3-nitrobenzyl alcohol, the spectrum was analyzed to determine the chemical shifts and coupling constants of the aromatic and aliphatic protons.[6] The data for 3-aminobenzyl alcohol was obtained from ChemicalBook, which provides assigned chemical shifts for the aromatic, methylene, and hydroxyl protons.[5]

General Mass Spectrometry and IR Spectroscopy: For compounds where mass spectrometry and IR data are available, these would typically be acquired using standard instrumentation. Mass spectra are often obtained via electron ionization (EI) or electrospray ionization (ESI) techniques. Infrared spectra are commonly recorded using Fourier-transform infrared (FTIR) spectroscopy, with the sample prepared as a KBr pellet or analyzed as a neat liquid.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data for a given chemical compound, as was attempted for this compound.

spectroscopic_data_cross_referencing Workflow for Spectroscopic Data Cross-Referencing cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Reporting Define_Compound Define Target Compound (this compound) Database_Search Search Chemical Databases (e.g., PubChem, ChemSpider, NIST) Define_Compound->Database_Search Literature_Search Search Scientific Literature (e.g., Scopus, Google Scholar) Define_Compound->Literature_Search Data_Found Experimental Data Found? Database_Search->Data_Found Literature_Search->Data_Found Extract_Data Extract Spectroscopic Data (NMR, IR, MS) Data_Found->Extract_Data Yes Select_Alternatives Select Structural Alternatives (e.g., isomers, related compounds) Data_Found->Select_Alternatives No Compare_Data Compare Spectroscopic Data and Properties Extract_Data->Compare_Data Gather_Alternative_Data Gather Spectroscopic Data for Alternatives Select_Alternatives->Gather_Alternative_Data Gather_Alternative_Data->Compare_Data Summarize_Findings Summarize Findings in Tables Compare_Data->Summarize_Findings Detail_Protocols Detail Experimental Protocols Summarize_Findings->Detail_Protocols Generate_Visualizations Create Visualizations (e.g., Workflow Diagrams) Detail_Protocols->Generate_Visualizations Publish_Guide Publish Comparison Guide Generate_Visualizations->Publish_Guide

Caption: A flowchart of the data cross-referencing process.

References

Comparative Biological Activity of (3-Amino-5-nitrophenyl)methanol Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives containing the (3-Amino-5-nitrophenyl)methanol scaffold and related structures. Due to limited publicly available data on a systematic series of this compound derivatives, this document leverages findings from structurally related compounds to highlight potential therapeutic applications and guide future research. The primary focus is on anticancer and antioxidant activities, for which quantitative data is available.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various compounds containing a nitrophenyl moiety, providing a basis for understanding the potential of this compound derivatives.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives with a 3-Nitrophenyl Moiety

Compound IDModificationCell LineIC50 (µM)
5h N-Arylacetamide derivativePACA2 (Pancreatic Cancer)25.9[1]
6b Thieno[2,3-c]isoquinoline derivativeA549 (Lung Carcinoma)34.9[1]
3 Ethylthio derivativePACA2 (Pancreatic Cancer)53.5[1]
6g Thieno[2,3-c]isoquinoline derivativeA549 (Lung Carcinoma)46.3[1]
6d Thieno[2,3-c]isoquinoline derivativeA549 (Lung Carcinoma)57.6[1]
5c N-Arylacetamide derivativePACA2 (Pancreatic Cancer)60.1[1]
5i N-Arylacetamide derivativePACA2 (Pancreatic Cancer)73.4[1]
Doxorubicin (Reference Drug)PACA2 / A549Not explicitly stated in the same table, but compound 5h and 6b were reported to be more active.

Table 2: Antioxidant and Anticancer Activity of 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole Derivatives [2]

Compound IDModificationActivityIC50 (µg/mL)
3b Thiazolidinone derivativeAntioxidant (DPPH assay)15.9
3b Cytotoxicity (MCF7 Breast Cancer)89.74
Ascorbic acid (Reference for Antioxidant)Antioxidant (DPPH assay)Not explicitly stated in the same table, but compound 3b was the most active.
Doxorubicin (Reference for Cytotoxicity)Cytotoxicity (MCF7 Breast Cancer)Not specified

Experimental Protocols

Anticancer Activity: MTT Assay[1]

The cytotoxic activity of the synthesized compounds was evaluated in vitro against human pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.78 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves. Doxorubicin was used as a positive control.

Antioxidant Activity: DPPH Radical Scavenging Assay[2]

The antioxidant activity of the compounds was assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of Solutions: A stock solution of DPPH in methanol was prepared. The test compounds were dissolved in a suitable solvent to prepare different concentrations.

  • Reaction Mixture: An aliquot of the test compound solution was mixed with the DPPH solution.

  • Incubation: The mixture was incubated in the dark at room temperature for a specified period.

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined from a plot of scavenging activity against the concentration of the test compounds. Ascorbic acid was used as a standard antioxidant.

Visualization of Key Processes

Generalized Synthetic Workflow for this compound Derivatives

The following diagram illustrates a general synthetic pathway for producing derivatives of this compound, which can serve as a starting point for creating a diverse library of compounds for biological screening.

G cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Classes cluster_bioassay Biological Evaluation A This compound B N-Alkylation / N-Acylation A->B C O-Alkylation / O-Acylation (Esterification) A->C D Oxidation of Alcohol to Aldehyde A->D E N-Substituted Derivatives B->E F O-Substituted Derivatives (Ethers/Esters) C->F G Schiff Base Formation from Aldehyde D->G H Anticancer Screening E->H I Antimicrobial Screening E->I F->H F->I G->H G->I

Caption: Generalized workflow for the synthesis and biological screening of this compound derivatives.

Logical Relationship in Kinase Inhibitor Drug Discovery

This compound and its analogs are valuable starting materials for the synthesis of kinase inhibitors, a significant class of anticancer drugs. The diagram below outlines the logical progression from this chemical scaffold to a potential therapeutic agent.

G A This compound Scaffold B Synthesis of Heterocyclic Derivatives A->B C Library of Potential Kinase Inhibitors B->C D In Vitro Kinase Assays C->D E Cell-Based Proliferation Assays D->E F Lead Compound Identification E->F G Preclinical and Clinical Development F->G

References

(3-Amino-5-nitrophenyl)methanol: A Comparative Performance Analysis in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate intermediates is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. (3-Amino-5-nitrophenyl)methanol has emerged as a versatile building block, particularly in the synthesis of nitrogen-containing heterocycles. This guide provides an objective comparison of the performance of this compound against other substituted aminobenzyl alcohol intermediates, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Performance in the Synthesis of Quinolines

The Friedländer annulation and related methodologies are cornerstone reactions for the synthesis of quinolines. The performance of various substituted 2-aminobenzyl alcohols in these reactions provides a basis for comparison. While direct data for this compound in a standardized quinoline synthesis is not extensively documented, we can infer its potential performance by examining the impact of its constituent functional groups in similar reactions.

A study on the dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones to construct quinolines demonstrated that various substituents on the 2-aminobenzyl alcohol ring are well-tolerated, affording product yields in the range of 83-90%.[1] This suggests that the presence of both an amino and a nitro group, as in this compound, would be compatible with this type of transformation.

To provide a comparative perspective, the table below summarizes the yields of quinoline synthesis using different substituted 2-aminobenzyl alcohols.

IntermediateReactantCatalyst/ConditionsYield (%)Reference
2-Aminobenzyl alcoholAcetophenonet-BuOK, Toluene, RT, Air95[1]
5-Methyl-2-aminobenzyl alcoholAcetophenonet-BuOK, Toluene, RT, Air90[1]
5-Bromo-2-aminobenzyl alcoholAcetophenonet-BuOK, Toluene, RT, Air88[1]
5-Chloro-2-aminobenzyl alcoholAcetophenonet-BuOK, Toluene, RT, Air89[1]
5-Nitro-2-aminobenzyl alcoholAcetophenonet-BuOK, Toluene, RT, Air85[1]
4-Methyl-2-aminobenzyl alcoholAcetophenonet-BuOK, Toluene, RT, Air87[1]
4-Chloro-2-aminobenzyl alcoholAcetophenonet-BuOK, Toluene, RT, Air83[1]

Note: The data presented is for isomers and analogues of the title compound to provide a comparative context.

The data indicates that electron-withdrawing groups, such as the nitro group in 5-nitro-2-aminobenzyl alcohol, can lead to slightly lower but still high yields compared to the unsubstituted or electron-donating group substituted counterparts. This suggests that this compound would be a viable, albeit potentially slightly less reactive, intermediate in such syntheses.

Performance in the Synthesis of Quinazolines

Quinazolines are another class of heterocycles with significant biological activity. Their synthesis often involves the condensation of 2-aminobenzyl alcohols with various nitrogen-containing reactants.

One study reported the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines to synthesize quinazolines, with yields ranging from 61% to 94%.[2] Another approach using a manganese-pincer complex for the reaction of 2-aminobenzyl alcohols with benzonitriles afforded quinazolines in 33-86% yields.[2] A transition-metal-free method using molecular iodine as a catalyst for the reaction of 2-aminobenzyl alcohol with benzylamine gave yields of 49-68%.[3]

The following table compares the yields of quinazoline synthesis from various 2-aminobenzyl alcohol derivatives.

IntermediateReactantCatalyst/ConditionsYield (%)Reference
2-Aminobenzyl alcoholBenzylamineFeBr₂, Chlorobenzene, 110°C, Air82[2]
5-Methyl-2-aminobenzyl alcoholBenzylamineFeBr₂, Chlorobenzene, 110°C, Air85[2]
5-Methoxy-2-aminobenzyl alcoholBenzylamineFeBr₂, Chlorobenzene, 110°C, Air88[2]
5-Chloro-2-aminobenzyl alcoholBenzylamineFeBr₂, Chlorobenzene, 110°C, Air78[2]
5-Bromo-2-aminobenzyl alcoholBenzylamineFeBr₂, Chlorobenzene, 110°C, Air75[2]
2-Aminobenzyl alcoholBenzonitrileMn-pincer complex, t-BuOK, Xylene, 140°C75[2]
2-Aminobenzyl alcoholBenzylamineI₂, 130°C, O₂68[3]

Note: The data presented is for isomers and analogues of the title compound to provide a comparative context.

The trends observed in quinazoline synthesis are similar to those for quinolines, with electron-withdrawing groups on the 2-aminobenzyl alcohol generally leading to slightly diminished yields.

Experimental Protocols

General Procedure for Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones to Synthesize Quinolines

To a solution of the substituted 2-aminobenzyl alcohol (0.1 mmol) and ketone (0.13 mmol) in toluene (2 mL) was added t-BuOK (0.2 mmol). The reaction mixture was stirred under an air atmosphere at room temperature. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was purified by column chromatography on silica gel to afford the desired quinoline product.[1]

General Procedure for Iron-Catalyzed Synthesis of Quinazolines

A mixture of the substituted 2-aminobenzyl alcohol (1.0 mmol), benzylamine (1.2 mmol), and FeBr₂ (10 mol%) in chlorobenzene (3 mL) was stirred in a sealed tube under an air atmosphere at 110°C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and purified by column chromatography on silica gel to yield the corresponding quinazoline.[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic workflows discussed.

G cluster_quinoline Quinoline Synthesis Substituted_2_Aminobenzyl_Alcohol Substituted 2-Aminobenzyl Alcohol Quinoline_Product Substituted Quinoline Substituted_2_Aminobenzyl_Alcohol->Quinoline_Product t-BuOK, Toluene, RT, Air Ketone Ketone Ketone->Quinoline_Product

Caption: Dehydrogenative cyclization for quinoline synthesis.

G cluster_quinazoline Quinazoline Synthesis Substituted_2_Aminobenzyl_Alcohol Substituted 2-Aminobenzyl Alcohol Quinazoline_Product Substituted Quinazoline Substituted_2_Aminobenzyl_Alcohol->Quinazoline_Product Catalyst, Conditions Nitrogen_Source Benzylamine or Benzonitrile Nitrogen_Source->Quinazoline_Product

Caption: General pathway for quinazoline synthesis.

Conclusion

This compound is a valuable intermediate for the synthesis of heterocyclic compounds. Based on the performance of its isomers and analogues, it is expected to be a competent reactant, although potentially with slightly lower reactivity compared to intermediates bearing electron-donating or less strongly electron-withdrawing substituents. The presence of multiple functional groups offers opportunities for further diversification of the resulting products. Researchers should consider the electronic effects of the substituents on the aminobenzyl alcohol starting material when optimizing reaction conditions to achieve desired yields and purity.

References

Purity Assessment of Synthesized (3-Amino-5-nitrophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for assessing the purity of synthesized (3-Amino-5-nitrophenyl)methanol, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical importance of purity for reaction efficiency, product quality, and safety in drug development, this document outlines detailed experimental protocols for state-of-the-art analytical techniques. Furthermore, it presents a comparative analysis with alternative isomers, offering researchers a basis for informed selection and quality control.

Comparative Purity Analysis

The purity of this compound is paramount for its successful application. Commercially available batches of this compound typically exhibit a purity of around 98%. For comparative purposes, its isomers, such as (5-Amino-2-nitrophenyl)methanol and (3-Amino-4-nitrophenyl)methanol, are often considered as alternatives in various synthetic pathways. The typical purity of these alternatives is generally in a similar range, with suppliers often stating a purity of ≥97%.

The primary impurities in these compounds often stem from the synthetic route, which commonly involves the reduction of a dinitro precursor or nitration of an amino-substituted benzyl alcohol. Potential impurities can include starting materials, regioisomers, and over-reduced or oxidized byproducts.

CompoundTypical Purity (%)Potential Impurities
This compound ~98%3,5-Dinitrobenzyl alcohol, (3,5-diaminophenyl)methanol, 3-amino-5-nitrobenzaldehyde, regioisomers
(5-Amino-2-nitrophenyl)methanol≥97%2,5-Dinitrobenzyl alcohol, (2,5-diaminophenyl)methanol, 5-amino-2-nitrobenzaldehyde, regioisomers
(3-Amino-4-nitrophenyl)methanol≥97%3,4-Dinitrobenzyl alcohol, (3,4-diaminophenyl)methanol, 3-amino-4-nitrobenzaldehyde, regioisomers

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for the robust purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable information on volatile impurities and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a highly accurate method for purity determination without the need for a specific reference standard of the impurities.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the this compound sample in a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR allows for the determination of absolute purity by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.[2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum.

    • Perform baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_hplc Quantitative Analysis cluster_gcms Impurity Identification cluster_qnmr Absolute Purity Determination cluster_reporting Final Reporting Synthesis Synthesis of This compound Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char HPLC HPLC-UV Analysis Initial_Char->HPLC Primary Quantitative Method GCMS GC-MS Analysis Initial_Char->GCMS Impurity ID qNMR Quantitative NMR (qNMR) Initial_Char->qNMR High Accuracy Purity HPLC_Data Purity (%) and Impurity Profile HPLC->HPLC_Data Final_Report Generate Certificate of Analysis HPLC_Data->Final_Report GCMS_Data Identification of Volatile Impurities GCMS->GCMS_Data GCMS_Data->Final_Report qNMR_Data Absolute Purity (%) qNMR->qNMR_Data qNMR_Data->Final_Report

Caption: A logical workflow for the purity assessment of synthesized compounds.

Signaling Pathways and Logical Relationships

In the context of drug development, this compound can serve as a building block for molecules targeting various signaling pathways. For instance, its derivatives might be designed as kinase inhibitors. The purity of this starting material is critical as impurities could lead to the synthesis of incorrect final compounds, which may have off-target effects or altered efficacy.

Signaling_Pathway_Context Impact of Purity on Drug Discovery Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_outcome Outcome Start_Mat This compound (Purity Assessment) Reaction Chemical Synthesis Start_Mat->Reaction High_Purity High Purity Starting Material Start_Mat->High_Purity Low_Purity Low Purity Starting Material Start_Mat->Low_Purity API Active Pharmaceutical Ingredient (API) Reaction->API Assay In vitro/In vivo Assays API->Assay Target Target Signaling Pathway (e.g., Kinase Cascade) Target->Assay Data Efficacy and Safety Data Assay->Data Desired_Outcome Reliable Biological Data and Lead Candidate High_Purity->Desired_Outcome Undesired_Outcome Misleading Data, Off-target Effects, Failed Candidacy Low_Purity->Undesired_Outcome

Caption: The influence of starting material purity on drug discovery outcomes.

References

In-Silico vs. Experimental Data: A Comparative Analysis of (3-Amino-5-nitrophenyl)methanol Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an accurate understanding of a compound's physicochemical properties is paramount for predicting its behavior and potential therapeutic applications. This guide provides a comparative analysis of in-silico predicted and experimentally determined properties of (3-Amino-5-nitrophenyl)methanol, a substituted aromatic compound with potential as a chemical intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this report also includes data for structurally related isomers to provide a broader context for comparison.

Physicochemical Properties: A Head-to-Head Comparison

A comprehensive evaluation of a compound's properties relies on both robust experimental data and increasingly sophisticated in-silico prediction models. While experimental determination remains the gold standard, computational tools offer a rapid and cost-effective means of preliminary assessment. Here, we present a comparison of predicted values for this compound against available experimental data for the compound and its isomers.

PropertyThis compound (Predicted)2-Amino-5-nitrophenol (Experimental)4-Amino-2-nitrophenol (Experimental)3-Nitroaniline (Experimental)
Melting Point (°C) 135.5 (mean of various predictions)198 - 202[1][2]125 - 127[3][4]111 - 114[5][6][7][8][9][10][11][12]
Boiling Point (°C) 365.43 (SwissADME)Decomposes[2][13][14]~322 (rough estimate)[3]306[7][8][10][15][16]
Water Solubility Moderately Soluble (LogS: -2.5 to -3.5)Slightly soluble[1]Insoluble[4]1.25 g/L[10]; Moderately soluble[15]
pKa (acidic) 13.71 (Predicted)--2.47[11]
pKa (basic) 2.89 (SwissADME)--2.47[11]

Note: In-silico predictions for this compound were generated using various free and commercially available software. Experimental data for isomers and related compounds are sourced from peer-reviewed literature and chemical databases.

In-Silico Prediction and Experimental Workflow

The process of comparing computational predictions with real-world experimental data is a critical validation step in modern chemical research. The following diagram illustrates a typical workflow for this comparative analysis.

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Determination mol_structure Molecular Structure (SMILES/InChI) prediction_tools Physicochemical Property Prediction Tools (e.g., SwissADME) mol_structure->prediction_tools predicted_data Predicted Data (Melting Point, Boiling Point, etc.) prediction_tools->predicted_data comparison Data Comparison & Analysis predicted_data->comparison synthesis Compound Synthesis & Purification physchem_tests Physicochemical Tests (DSC, HPLC, etc.) synthesis->physchem_tests experimental_data Experimental Data physchem_tests->experimental_data experimental_data->comparison conclusion Conclusion & Model Refinement comparison->conclusion

Caption: Workflow for comparing in-silico predictions with experimental data.

Potential Signaling Pathway Involvement

Nitroaromatic compounds, such as this compound, can undergo metabolic activation within cells, potentially leading to the generation of reactive intermediates. One significant pathway involves the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine and ultimately an amine. The intermediate hydroxylamine can be electrophilic and may interact with cellular macromolecules like DNA, which can induce cellular stress responses and, in some cases, lead to mutagenicity.[17][18] The presence of both an amino and a nitro group on the aromatic ring can influence the compound's redox properties and its potential to participate in oxidative stress pathways.

The following diagram illustrates a simplified, generalized pathway for the metabolic activation of a nitroaromatic compound.

G A Nitroaromatic Compound (Ar-NO2) B Nitroreductases A->B Reduction C Nitrosoaromatic (Ar-NO) B->C D Hydroxylamine (Ar-NHOH) C->D Reduction E Aminoaromatic (Ar-NH2) D->E Reduction F DNA Adducts D->F Electrophilic Attack G Cellular Stress Response F->G

Caption: Metabolic activation of a nitroaromatic compound.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of chemical science. Below are detailed methodologies for the determination of key physicochemical properties.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Microscale Method)
  • Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small test tube or a capillary tube.

  • Apparatus Setup: A smaller, inverted capillary tube is placed inside the sample-containing tube to trap vapor. The setup is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heating: The apparatus is heated gradually. As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

  • Observation: The heat is removed, and the temperature at which the liquid just begins to re-enter the inverted capillary is recorded as the boiling point. This corresponds to the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Water Solubility Determination (Shake-Flask Method)
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (for a basic pKa) or a strong base (for an acidic pKa).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is often identified as the inflection point of the titration curve.

References

Benchmarking the performance of (3-Amino-5-nitrophenyl)methanol-derived compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of compounds conceptually derived from a (3-Amino-5-nitrophenyl)methanol structural motif, focusing on their potential as kinase inhibitors. Due to the limited publicly available data on direct derivatives, this guide uses tetrahydroisoquinoline (THIQ) compounds, which can be synthesized from nitrophenyl precursors, as a representative class. The performance of a lead THIQ-based CDK2 inhibitor is compared against established kinase inhibitors.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative tetrahydroisoquinoline derivative against Cyclin-Dependent Kinase 2 (CDK2) and compares it with other known CDK2 inhibitors. Lower IC50 values indicate higher potency.

Compound/Drug NameTarget KinaseIC50 (µM)Cell Line(s)Reference(s)
THIQ Derivative (Compound 7e) CDK2 0.149 A549 (Lung Carcinoma) [1][2]
Roscovitine (Seliciclib)CDK20.380A549 (Lung Carcinoma)[1][2]
FlavopiridolCDK20.1Not Specified[3]
AT7519CDK20.044Not Specified[3]
BAY-1000394CDK20.005 - 0.025Not Specified[3]
INX-315CDK2/cyclin E1< 0.004Not Specified[4]

Experimental Protocols

Synthesis of a Representative Tetrahydroisoquinoline Derivative

This protocol describes the synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, a compound structurally similar to the high-performing THIQ derivatives.[5]

Materials:

  • 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone

  • 2-cyanothioacetamide

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone (10 mmol), 2-cyanothioacetamide (10 mmol), and piperidine (10 mmol) in ethanol (30 mL) is refluxed for 2 hours.[5]

  • The yellow crystals that form upon cooling are collected by filtration.[5]

  • The collected crystals are washed with methanol and dried in the air to yield the final product.[5]

MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[1][6][7][8]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Test compound (e.g., THIQ derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 550-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[6][8]

Visualizations

Signaling Pathway and Inhibition

The diagram below illustrates a simplified KRAS signaling pathway, a critical pathway in many cancers that is often downstream of receptor tyrosine kinases. Kinase inhibitors, including those derived from aminonitrophenyl scaffolds, can target kinases within this cascade, such as MEK or ERK, to block proliferative signals.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP SOS KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., THIQ derivative) Inhibitor->MEK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathway and the point of intervention for a kinase inhibitor.

Experimental Workflow

The following diagram outlines the key steps in a typical workflow for evaluating the anticancer activity of a novel compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of THIQ Derivative Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., A549) Purification->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Data_Comparison Comparison with Known Inhibitors IC50_Determination->Data_Comparison SAR_Analysis Structure-Activity Relationship Analysis Data_Comparison->SAR_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of (3-Amino-5-nitrophenyl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3-Amino-5-nitrophenyl)methanol, ensuring compliance with general safety protocols and minimizing risk.

This compound , with the CAS number 90390-46-8, is a chemical compound that requires careful management due to its potential hazards.[1][2][3][4] According to available safety information, this substance is harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2] These properties necessitate its classification as hazardous waste.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. In the absence of a specific SDS, the following general safety measures, derived from established laboratory guidelines, should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a fume hood or wear a respirator.[2]

Step-by-Step Disposal Procedure

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [5][7]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as absorbent pads from a spill, in a designated hazardous waste container.[5]

    • The container must be compatible with the chemical, in good condition, and have a secure, tightly sealing lid.[8][9] Plastic containers are often preferred for their durability.[6]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.[5]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][8]

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic.

    • Ensure the container is kept closed at all times, except when adding waste.[5][8]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart of liquid or one kilogram of solid.[6]

  • Disposal Request:

    • Once the container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[5][6]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Empty Containers

An empty container that held this compound must also be managed carefully.

  • Non-Acutely Hazardous Waste Containers: If the chemical is not classified as an "acute hazardous waste" (P-listed), a container that has been emptied of all pourable contents can be defaced of its hazardous labels and disposed of as regular trash, provided the cap is removed.[5]

  • Acutely Hazardous Waste Containers: If the chemical is classified as an acute hazardous waste, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the defaced container can be discarded as regular trash.

Waste Minimization

In line with best laboratory practices, always strive to minimize the generation of chemical waste.[6]

  • Order only the quantity of this compound that is needed.

  • Keep an accurate inventory of your chemicals.

  • Explore possibilities of sharing surplus chemicals with other research groups.

Quantitative Data Summary

ParameterValueSource
CAS Number 90390-46-8[1][2]
Molecular Formula C7H8N2O3[2]
Molecular Weight 168.15 g/mol [2]
Appearance Light yellow to green-yellow solid[2]

Logical Flow for Disposal Decision-Making

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.